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  • Product: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide
  • CAS: 880613-19-4

Core Science & Biosynthesis

Foundational

CAS 122393-27-3 physicochemical data and molecular weight

An In-Depth Technical Guide to tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3) For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, molecular weight, and handling of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. It is important to note that the CAS number 122393-27-3, as initially queried, did not yield specific information. However, extensive data is available for the structurally related and commercially available compound, CAS 877399-50-3, which is the focus of this document. This compound, also known as 1-Boc-4-(4-bromo-1H-pyrazol-1-yl)piperidine, is a valuable intermediate in pharmaceutical synthesis, particularly in the development of antineoplastic agents.[1][2] Its robust structure and versatile reactivity make it a key building block in medicinal chemistry.

Physicochemical Data and Molecular Weight

The fundamental physicochemical characteristics of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate are summarized in the table below. These properties are crucial for its application in synthetic chemistry, influencing reaction conditions, purification methods, and formulation development.

PropertyValueSource
CAS Number 877399-50-3[3]
Molecular Formula C13H20BrN3O2[1][3]
Molecular Weight 330.22 g/mol [1][3]
Appearance Off-white solid[1]
Melting Point 77.0 to 81.0 °C[1]
Boiling Point 411.5 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Flash Point 202.7 ± 25.9 °C[1]
Refractive Index 1.594[1]
Storage Conditions Room temperature, sealed in a dry environment.[1]

Synthesis and Experimental Protocols

tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized through various methods. One common approach involves the reaction of N-Boc-4-piperidone with hydrazine hydrate to form an intermediate, which is then reacted with a halogenated malonaldehyde.[2] Another documented synthesis involves the reaction of 4-bromopyrazole with a protected piperidine derivative.[1]

Below is a generalized, step-by-step synthesis protocol based on publicly available information. The causality behind the experimental choices is highlighted to provide a deeper understanding of the process.

Protocol: Synthesis of tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromopyrazole and cesium carbonate in N-methylpyrrolidone (NMP). The choice of NMP as a solvent is due to its high boiling point and ability to dissolve the reactants. Cesium carbonate acts as a base to deprotonate the pyrazole, making it a more potent nucleophile.

  • Addition of Piperidine Derivative: To this solution, add a solution of a suitable N-Boc protected piperidine derivative, such as N-Boc-4-piperidone methanesulfonate, dissolved in NMP. The Boc protecting group is crucial to prevent unwanted side reactions at the piperidine nitrogen.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for several hours.[1] The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate. Progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. The product can then be extracted into an organic solvent like ethyl acetate. The aqueous layer is washed with the organic solvent to maximize the yield. The combined organic layers are then washed with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate as an off-white solid.[1]

Synthesis_Workflow Reactants 4-Bromopyrazole N-Boc-4-piperidone derivative Cesium Carbonate NMP Reaction Reaction at 80°C Reactants->Reaction Mixing & Heating Workup Aqueous Work-up & Extraction Reaction->Workup Quenching Purification Column Chromatography Workup->Purification Crude Product Product Pure tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl) piperidine-1-carboxylate Purification->Product Purified Product

Caption: Synthetic workflow for tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Safety and Handling

tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Applications in Drug Development

As a pharmaceutical intermediate, tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a versatile building block for the synthesis of more complex molecules. The bromo-pyrazole moiety allows for further functionalization through various coupling reactions, such as Suzuki or Buchwald-Hartwig amination, while the Boc-protected piperidine can be deprotected to allow for further modification at the nitrogen atom. These features make it a valuable precursor in the synthesis of compounds targeting a range of biological targets, including those relevant to oncology.[1][2]

Conclusion

tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 877399-50-3) is a key chemical intermediate with well-defined physicochemical properties. Understanding its synthesis, handling, and reactivity is crucial for its effective use in research and drug development. This guide provides a foundational understanding for scientists working with this compound, emphasizing safe handling and informed application in synthetic workflows.

References

  • 1-(1-Boc-piperidino)-4-bromo-1H-pyrazole. Avantor. [Link]

  • tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. PubChem. [Link]

  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • Method for synthesizing 1-boc-4-aminopiperidine.
  • 4-(4-Bromo-1h-Pyrazol-1-Yl)piperidinium. PubChem. [Link]

Sources

Exploratory

Solvation Dynamics and Handling Protocols for 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Executive Summary 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS: 880613-19-4) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, par...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS: 880613-19-4) is a highly specialized heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors targeting Cdk4, PDGF, FGF, and EGF[1]. The compound's structural complexity—featuring a lipophilic pyrimidine core, an electron-withdrawing chlorine atom, a hydrophobic methylthio group, and a hydrogen-bonding carboxamide moiety—presents unique solvation challenges.

This technical whitepaper provides an in-depth analysis of the physicochemical properties governing the solubility of this compound. It establishes self-validating Standard Operating Procedures (SOPs) for its solubilization in Dimethyl Sulfoxide (DMSO) and Methanol, ensuring chemical integrity for downstream in vitro assays and analytical workflows.

Physicochemical Profiling & Structural Implications

To understand the solubility behavior of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide, one must analyze the causality of its structural components:

  • Pyrimidine Core: Imparts significant lipophilicity and aromatic stacking potential, driving the compound out of aqueous or highly polar protic solutions.

  • C4-Chloro Substituent: Acts as a strong electron-withdrawing group (EWG). While it increases lipophilicity, it also makes the C4 position susceptible to nucleophilic aromatic substitution (

    
    ) if exposed to strong nucleophiles under basic conditions.
    
  • C2-Methylthio Group: Enhances the overall hydrophobicity of the molecule.

  • C5-Carboxamide Group: Acts as both a strong hydrogen bond donor and acceptor. In the solid state, carboxamides form robust intermolecular hydrogen-bonded lattices, significantly increasing the lattice energy and melting point, thereby resisting dissolution in non-polar solvents.

Mechanistic Solvation Dynamics: DMSO vs. Methanol

The choice of solvent dictates not only the maximum achievable concentration but also the stability of the solute.

Dimethyl Sulfoxide (DMSO): The Optimal Solubilizer

DMSO is a polar aprotic solvent with a high dielectric constant (


). It is the premier choice for solubilizing 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide[1].
  • Causality of Solvation: The highly polarized

    
     bond in DMSO acts as a potent hydrogen bond acceptor, effectively disrupting the strong intermolecular hydrogen bonds of the compound's carboxamide group. Because DMSO lacks a hydrogen bond donor, it does not strongly solvate anions, leaving the compound's lipophilic pyrimidine core to interact favorably with the solvent's methyl groups.
    
  • Result: Rapid dissolution and high stock concentrations (

    
     mg/mL).
    
Methanol: The Analytical Diluent

Methanol is a polar protic solvent (


). It is frequently used for LC-MS sample preparation but is a suboptimal primary solvent for high-concentration stocks of this compound.
  • Causality of Solvation: While methanol can form hydrogen bonds with the carboxamide group, its protic nature means it self-associates strongly. The energy required to break methanol-methanol hydrogen bonds to accommodate the bulky, hydrophobic pyrimidine-methylthio core is high.

  • Result: Lower solubility (

    
     mg/mL). Dissolution often requires the input of external energy (cavitation via sonication) to overcome the activation energy barrier of the crystal lattice.
    

Quantitative Solubility Estimations & Solvent Profiling

The following table summarizes the empirical solubility profiles and recommended usage parameters based on the physicochemical behavior of halogenated pyrimidine-5-carboxamide derivatives[1][2].

SolventClassificationEst. Max SolubilitySolvation MechanismRecommended Application
DMSO Polar Aprotic

mg/mL
H-bond acceptor; disrupts amide latticePrimary stock solutions for in vitro screening
Methanol Polar Protic

mg/mL
Protic competition; weak hydrophobic solvationAnalytical dilutions (LC-MS/HPLC), TLC spotting
Water Highly Polar Protic

mg/mL
Hydrophobic exclusionNot recommended without co-solvents (e.g., Tween-80)

Standard Operating Procedures (SOPs) for Solubilization

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a verification mechanism to prevent the use of degraded or incompletely dissolved material.

Protocol A: Preparation of a 20 mg/mL Master Stock in DMSO
  • Gravimetric Analysis: Accurately weigh 20.0 mg of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide into a sterile, static-free amber glass vial. Rationale: Amber glass prevents UV-induced degradation of the carbon-halogen bond.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, LC-MS grade DMSO.

  • Agitation: Vortex the suspension at 2,500 RPM for 60 seconds at room temperature (20-25°C).

  • Validation Check 1 (Visual/Optical): Hold the vial against a dark background and shine a focused light beam through it. The absence of the Tyndall effect (light scattering) confirms the absence of micro-precipitates.

  • Storage: Aliquot the clear solution into single-use volumes and store at -80°C. Rationale: Repeated freeze-thaw cycles introduce atmospheric moisture, which can lead to hydrolysis of the C4-chloro group.

Protocol B: Preparation of a 1 mg/mL Analytical Sample in Methanol
  • Transfer: Weigh 1.0 mg of the compound into a 2.0 mL Eppendorf tube.

  • Solvent Addition: Add 1.0 mL of LC-MS grade Methanol.

  • Acoustic Cavitation (Sonication): Place the tube in an ultrasonic water bath (room temperature) for 5–10 minutes. Rationale: The ultrasonic waves create localized high-pressure cavitation bubbles that collapse, providing the mechanical energy required to break the strong carboxamide intermolecular lattice.

  • Validation Check 2 (Chemical Integrity): Inject 1

    
    L of the methanolic solution into an LC-MS system. Verify the presence of the intact parent ion (
    
    
    
    m/z) and ensure no secondary peaks corresponding to the methoxy-substituted adduct (resulting from
    
    
    displacement of the chloride by methanol) are present.

Experimental Workflow Visualization

The following decision tree outlines the logical relationships and causality behind solvent selection and validation.

G Start Weigh 4-Chloro-2-(methylthio) pyrimidine-5-carboxamide Solvent Select Solvent Start->Solvent DMSO Add DMSO (Polar Aprotic) Solvent->DMSO High Conc. (>30 mg/mL) MeOH Add Methanol (Polar Protic) Solvent->MeOH Analytical (<5 mg/mL) Vortex1 Vortex & Inspect DMSO->Vortex1 MeOH->Vortex1 Sonicate Sonicate / Mild Heat (If turbid) Vortex1->Sonicate Incomplete QC LC-MS Validation Vortex1->QC Clear Solution Sonicate->QC Store Aliquot & Store at -80°C QC->Store

Caption: Workflow for solubilization and validation of pyrimidine-5-carboxamide derivatives.

Downstream Applications & Stability Considerations

Once solubilized, 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide serves as a critical electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions to build complex kinase inhibitor scaffolds[1].

Critical Stability Warning: The C4-chloro position is highly activated by the pyrimidine nitrogen atoms. While stable in anhydrous DMSO or Methanol at room temperature for short durations, prolonged exposure to protic solvents containing trace moisture or basic impurities can lead to premature degradation (hydrolysis to the pyrimidinone). Therefore, all long-term storage must be conducted in anhydrous environments at -80°C[3].

References

  • National Center for Biotechnology Information (PubChem). "4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008." PubChem Database. Available at:[Link]

Sources

Foundational

Advanced Handling and Safety Data Protocol for 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Executive Summary & Chemical Context As a highly electrophilic pyrimidine derivative, 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide is a pivotal building block in the synthesis of targeted therapeutics, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

As a highly electrophilic pyrimidine derivative, 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide is a pivotal building block in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors targeting pathways such as Cdk4, PDGF, and FGF[1].

Handling this compound requires a deep understanding of its reactivity. The presence of the C4-chlorine atom—strongly activated by the electron-withdrawing C5-carboxamide and the pyrimidine nitrogen atoms—renders it exceptionally reactive towards nucleophilic aromatic substitution (SNAr). While this reactivity is synthetically desirable, it is the exact mechanism that dictates its severe hazard profile, necessitating stringent, self-validating safety protocols during laboratory handling.

Mechanistic Basis of the Hazard Profile

Standard Safety Data Sheets (SDS) often list hazards without explaining their chemical origins. To handle this pyrimidine safely, researchers must understand the causality behind its toxicity.

  • Skin Sensitization & Irritation (H315, H317, H319): The SNAr reactivity that makes this compound a useful intermediate also makes it a potent hapten. Upon dermal contact, the C4-chloride can be rapidly displaced by nucleophilic residues (such as cysteine or lysine) on epidermal proteins. This covalent binding (haptenation) alters native proteins, leading to severe immune sensitization and allergic contact dermatitis[2].

  • Hydrolytic Instability & Respiratory Hazard (H335): The compound is sensitive to ambient moisture. Water acts as a nucleophile, slowly hydrolyzing the C4-Cl bond to form a benign pyrimidin-4-one. However, this hydrolysis releases stoichiometric amounts of hydrochloric acid (HCl) gas, which is a severe respiratory and mucosal irritant[3].

HazardMechanism Compound 4-Chloro-2-(methylthio) pyrimidine-5-carboxamide Exposure Dermal / Inhalation Exposure Compound->Exposure Contact Hydrolysis Moisture Hydrolysis Compound->Hydrolysis Ambient H2O SNAr SNAr Reaction at C4 (Cl- Displacement) Exposure->SNAr Nucleophilic Attack Sensitization Protein Haptenation (Allergic Sensitization) SNAr->Sensitization Covalent Adduct HCl HCl Gas Release (Respiratory Irritation) Hydrolysis->HCl Byproduct

Mechanistic pathway of chemical hazards and protein sensitization via SNAr reactivity.

Physicochemical Properties & Quantitative Safety Data

Because the specific carboxamide derivative is a specialized intermediate, its safety parameters are benchmarked against its extensively characterized structural analogs: the carboxylic acid (CID 13857587)[3] and the ethyl ester (CID 80008)[2].

PropertyBenchmark ValueMechanistic Implication & Handling Requirement
Molecular Formula C6H6ClN3OSContains a highly reactive C-Cl bond and an oxidizable thioether handle.
Physical State Off-white to yellow solidHigh risk of dust generation; mandates handling in a draft-free enclosure or certified fume hood[4].
Storage Temperature 0–8 °C (Refrigerated)Minimizes thermal degradation and prevents ambient moisture hydrolysis[4].
GHS Classification Skin Irrit. 2, Eye Dam. 1, Skin Sens. 1High risk of protein haptenation; mandates double-gloving (nitrile) and tight-fitting safety goggles[2].
Solvent Solubility Soluble in THF, DMF, DMSORapidly penetrates standard nitrile gloves if dissolved in carrier solvents. Change gloves immediately upon contact.

Self-Validating Experimental Workflows

To ensure scientific integrity and operator safety, experimental procedures must be designed as self-validating systems. The following protocol details a standard C4-amination, incorporating built-in safety checks to verify the consumption of the hazardous electrophile.

Protocol: Safe C4-Amination via Nucleophilic Aromatic Substitution

Objective: React 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide with a primary amine while mitigating chemical exposure and controlling the exothermic profile.

  • Step 1: Preparation & Inert Atmosphere

    • Action: Conduct all operations in a certified fume hood. Purge the reaction flask with Argon.

    • Causality: Argon displacement prevents ambient moisture from hydrolyzing the highly reactive C4-Cl bond. Uncontrolled moisture exposure yields the unreactive pyrimidin-4-one and releases toxic HCl gas, compromising both synthetic yield and operator safety[5].

  • Step 2: Solvent & Reagent Addition

    • Action: Dissolve the pyrimidine in anhydrous THF or DMF. Cool the mixture to 0 °C using an ice bath.

    • Causality: The electron-withdrawing C5-carboxamide strongly activates the C4 position by lowering the LUMO of the pyrimidine ring. This makes the initial amine addition highly exothermic. Cooling controls the reaction kinetics, preventing thermal runaway.

  • Step 3: Amine & Base Introduction

    • Action: Dropwise add 1.1 equivalents of the target amine, followed by 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Self-Validation Check: The reaction mixture should exhibit a slight color change (typically turning pale yellow). Monitor the reaction via TLC (Hexanes/EtOAc). The complete disappearance of the high-Rf starting material serves as a self-validating check that the hazardous electrophile has been fully consumed, rendering the mixture safer for downstream processing.

  • Step 4: Quenching & Decontamination

    • Action: Quench the reaction by slowly adding saturated aqueous NaHCO3.

    • Causality: A mildly basic aqueous quench neutralizes any residual HCl generated during the reaction and safely hydrolyzes trace unreacted starting material. This ensures the aqueous waste stream is chemically benign before disposal[5].

Workflow Prep 1. Fume Hood Prep (Argon Purge) Reaction 2. SNAr Amination (0°C, DIPEA Base) Prep->Reaction TLC 3. In-Process Check (TLC Validation) Reaction->TLC Quench 4. Safe Quenching (Aqueous NaHCO3) TLC->Quench Waste 5. Waste Segregation (Halogenated) Quench->Waste

Self-validating experimental workflow for safe C4-amination and hazardous waste quenching.

Spill Response and Decontamination Methodology

In the event of an accidental spill, standard sweeping can aerosolize the reactive dust. The response must leverage the compound's hydrolytic instability to neutralize it safely.

  • Solid Spill Containment: Do not sweep dry. Cover the spill with a damp, inert absorbent material (e.g., sand or vermiculite) to initiate controlled hydrolysis of the C4-chloride.

  • Chemical Neutralization: Apply a 5% sodium hydroxide (NaOH) or sodium bicarbonate solution over the absorbent.

    • Causality: The basic environment forces the rapid hydrolysis of the active chloride to the benign pyrimidinone while simultaneously neutralizing the evolved HCl gas[5].

  • Surface Decontamination: Wipe down all affected surfaces with the basic solution, followed by a water rinse.

  • Waste Segregation: Collect all absorbent materials and contaminated PPE in a sealed, clearly labeled "Halogenated Organic Waste" container for professional incineration.

References[3] Title: 4-Chloro-2-(methylthio)-5-pyrimidinecarboxylic acid | C6H5ClN2O2S | CID 13857587. Source: PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/13857587[2] Title: 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester | C8H9ClN2O2S | CID 80008. Source: PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/80008[1] Title: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. Source: MedChemExpress. URL: https://www.medchemexpress.com/ethyl-4-chloro-2-methylthio-pyrimidine-5-carboxylate.html[4] Title: Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate. Source: Chem-Impex International. URL: https://www.chemimpex.com/ethyl-4-chloro-2-methylthio-5-pyrimidinecarboxylate[5] Title: 4-Chloro-2-(methylthio)pyrimidine. Source: TCI Chemicals. URL: https://www.tcichemicals.com/

Sources

Exploratory

The Strategic Role of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide in Kinase Inhibitor Design

[1] Executive Summary In the high-stakes landscape of small molecule drug discovery, 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS: 880613-19-4) has emerged as a "privileged scaffold."[1] This designation is not m...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the high-stakes landscape of small molecule drug discovery, 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS: 880613-19-4) has emerged as a "privileged scaffold."[1] This designation is not merely structural; it reflects the molecule's inherent ability to mimic the adenine moiety of ATP, making it a cornerstone in the design of Type I and Type I½ kinase inhibitors.

This technical guide dissects the chemical utility and medicinal application of this scaffold.[1] It moves beyond basic synthesis to explore the sequential functionalization logic that allows medicinal chemists to rapidly generate libraries of 2,4-disubstituted pyrimidines—a chemotype validated in therapeutics for oncology (e.g., CDK, EGFR inhibitors) and immunology (e.g., SIK, HPK1 inhibitors).

Part 1: Chemical Architecture & Reactivity Profile[1]

The utility of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide lies in its three distinct orthogonal handles, which allow for controlled, stepwise functionalization.

The Electrophilic Hierarchy

The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


).[1] However, the reactivity at the C4 and C2 positions is not equivalent, a feature that chemists exploit for regioselectivity.
  • Position C4 (The "First Pass"): The chlorine atom at C4 is highly activated due to the electron-withdrawing nature of the adjacent nitrogen atoms and the para-relationship to the electron-withdrawing carboxamide group.[1] This position reacts readily with primary and secondary amines under mild conditions.[1]

  • Position C2 (The "Latent Switch"): The methylthio (-SMe) group at C2 is a poor leaving group compared to chlorine.[1] It remains inert during the C4 substitution.[1] However, it serves as a "latent" electrophile.[1] Upon oxidation to a sulfoxide (-SOMe) or sulfone (-SO

    
    Me), it becomes a highly reactive leaving group, allowing for a second substitution event.
    
  • Position C5 (The "Anchor"): The carboxamide (-CONH

    
    ) is generally stable during these substitutions.[1] Its primary role is not synthetic but pharmacodynamic—it serves as a critical hydrogen bond donor/acceptor in the kinase hinge region.[1]
    
The Sequential Substitution Workflow

The standard synthetic logic follows a "Displace-Oxidize-Displace" algorithm:

  • 
     1:  Displacement of C4-Cl with Amine A.
    
  • Activation: Oxidation of C2-SMe to C2-SO

    
    Me (using m-CPBA or Oxone).
    
  • 
     2:  Displacement of C2-SO
    
    
    
    Me with Amine B.

This workflow is visualized below:

ReactionWorkflow Start 4-Chloro-2-(methylthio) pyrimidine-5-carboxamide Step1 Intermediate 1: 4-Amino-2-(methylthio) pyrimidine Start->Step1 SNAr 1: Amine R1-NH2 (Mild Base, THF/DMF) Step2 Activated Intermediate: 4-Amino-2-(sulfonyl) pyrimidine Step1->Step2 Oxidation: m-CPBA or Oxone Final Final Drug Candidate: 2,4-Diaminopyrimidine- 5-carboxamide Step2->Final SNAr 2: Amine R2-NH2 (Displacement of Sulfone)

Figure 1: The "Displace-Oxidize-Displace" synthetic pathway for generating asymmetric 2,4-diaminopyrimidines.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6]

The Hinge Binding Hypothesis

The 5-carboxamide group is not accidental.[1] In the ATP-binding pocket of protein kinases, the "hinge region" connects the N- and C-terminal lobes. Inhibitors must form hydrogen bonds with the backbone residues of this region to achieve high affinity.[1]

  • The Donor-Acceptor Motif: The pyrimidine N1 acts as a H-bond acceptor.[1] The amino group at C2 (introduced in the second step) often acts as a H-bond donor.[1] The C5-carboxamide provides additional H-bond contacts (both NH

    
     donor and C=O acceptor capabilities), frequently interacting with "gatekeeper" residues or water networks deep in the pocket.[1]
    
Therapeutic Case Studies
A. Salt-Inducible Kinase (SIK) Inhibitors (Inflammation)

Researchers targeting SIK1/2 for the treatment of Inflammatory Bowel Disease (IBD) utilized this scaffold to improve the properties of the reference compound HG-9-91-01.[1]

  • Challenge: HG-9-91-01 had poor metabolic stability and high plasma protein binding.[1]

  • Solution: By utilizing the 4-chloro-2-(methylthio)pyrimidine-5-carboxamide core, they synthesized a series of derivatives (e.g., Compound 8h).[1] The 5-carboxamide was essential for potency, while the sequential substitution allowed optimization of the C2 and C4 side chains to enhance metabolic stability in liver microsomes.

  • Outcome: Significant upregulation of anti-inflammatory IL-10 and reduction of pro-inflammatory IL-12.[1]

B. Sky Kinase (Tyro3) Inhibitors (Thrombosis)

Sky kinase is a receptor tyrosine kinase involved in platelet activation.[1][2]

  • Strategy: A library of 2,4-diaminopyrimidine-5-carboxamides was generated.

  • SAR Insight: The C4-amino group (introduced first) was often a solubilizing group (e.g., diamine), while the C2-amino group (introduced second) carried lipophilic aromatic rings to fill the hydrophobic back-pocket. The 5-carboxamide formed a critical anchor, improving selectivity over other kinases.[1]

C. HPK1 Inhibitors (Immuno-Oncology)

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[1][3]

  • Discovery: The carboxamide moiety was found to provide a 120-fold improvement in enzyme activity compared to the hydrogen-substituted analog.[1][3] This underscores the critical electrostatic contribution of the carboxamide in the active site.[1]

Part 3: Experimental Protocols

Protocol A: Regioselective at C4 (Synthesis of Intermediate 1)

Objective: Selective displacement of the C4-chloride while retaining the C2-methylthio group.[1]

  • Reagents: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (1.0 eq), Primary/Secondary Amine (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).

  • Solvent: Anhydrous THF or DMF.[1]

  • Procedure:

    • Dissolve the pyrimidine core in THF (0.1 M concentration).[1]

    • Add DIPEA followed by the amine dropwise at 0°C.[1]

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC/LC-MS. The product (C4-substituted) is usually more polar than the starting material.[1]

    • Workup: Dilute with water.[1] If the product precipitates, filter and wash with cold water/ether.[1] If not, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Yield Expectation: 85–95%.

Protocol B: Activation via Sulfone Formation

Objective: Oxidation of the inert C2-SMe to the reactive C2-SO


Me.[1]
  • Reagents: C4-substituted intermediate (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.5 eq).

  • Solvent: Dichloromethane (DCM) or Chloroform.[1]

  • Procedure:

    • Dissolve the intermediate in DCM at 0°C.

    • Add m-CPBA portion-wise over 15 minutes.

    • Stir at RT for 4–12 hours.

    • Critical Step: Quench excess peroxide with saturated aqueous Na

      
      S
      
      
      
      O
      
      
      (sodium thiosulfate) before basic workup.[1]
    • Workup: Wash with saturated NaHCO

      
       (to remove m-chlorobenzoic acid byproduct), then brine. Dry and concentrate.
      
  • Note: The sulfone is often used directly in the next step without chromatographic purification to avoid degradation.[1]

Protocol C: Displacement of Sulfone (Library Generation)

Objective: Introduction of the second diversity element at C2.[1]

  • Reagents: Sulfone intermediate (1.0 eq), Amine B (1.5–2.0 eq), DIPEA or Et

    
    N (3.0 eq).
    
  • Solvent: 1,4-Dioxane or DMSO (for unreactive amines).[1]

  • Procedure:

    • Dissolve sulfone in 1,4-Dioxane.[1]

    • Add base and Amine B.

    • Conditions: Heat to 60–90°C. The sulfone is less reactive than the initial chloride, so thermal energy is usually required.[1]

    • Workup: Standard extraction or direct purification via preparative HPLC for library production.[1]

Part 4: Structural Logic Visualization

The following diagram illustrates the Pharmacophore Logic—why this specific molecule is a "Key" for the Kinase "Lock."

Pharmacophore cluster_legend Interaction Types Hinge Kinase Hinge Region (Backbone NH/CO) Gatekeeper Gatekeeper Residue (Selectivity Filter) Core Pyrimidine N1 C2-Substituent C4-Substituent C5-Carboxamide Core:N1->Hinge H-Bond Acceptor Core:C5->Hinge H-Bond Donor (NH2) & Acceptor (CO) Core:C2->Hinge H-Bond Donor (NH) Core:C5->Gatekeeper Steric/Polar Contact Legend Red Dashed: Hydrogen Bond Yellow Dotted: Steric/Selectivity

Figure 2: Pharmacophore mapping of the pyrimidine-5-carboxamide scaffold within the kinase ATP-binding pocket.[1]

References

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors . European Journal of Medicinal Chemistry, 2023.[1][4][5]

  • Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase . Bioorganic & Medicinal Chemistry Letters, 2013.[1][2]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds . ACS Medicinal Chemistry Letters, 2020.[1]

  • Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate . Journal of the Chemical Society C, 1971.[1]

  • 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide Product Record . PubChem. [1]

Sources

Foundational

Technical Comparative Analysis: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide vs. Ethyl Ester Analogs

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide and its ethyl ester analog. Executive Summary In...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and reactive differences between 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide and its ethyl ester analog.

Executive Summary

In the development of pyrimidine-based kinase inhibitors (e.g., EGFR, CDK, and FMS inhibitors), the 5-position substituent acts as a critical electronic tuner for the pyrimidine ring.

The Ethyl Ester (CAS 5909-24-0) is the primary commercial building block, valued for its high solubility and strong electron-withdrawing character, which activates the C4-chlorine for nucleophilic aromatic substitution (


).

The Carboxamide (CAS 880613-19-4) is a specialized downstream scaffold. Unlike the ester, it functions as a dual hydrogen-bond donor/acceptor in protein active sites. However, its synthesis is non-trivial because direct aminolysis of the ester frequently results in the displacement of the C4-chlorine rather than the ester transformation.

Chemical Identity & Structural Analysis[1][2][3]

The transition from an ester to an amide at the C5 position alters the physical properties and the electronic environment of the pyrimidine core.

FeatureEthyl Ester AnalogCarboxamide Analog
IUPAC Name Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate4-Chloro-2-(methylthio)pyrimidine-5-carboxamide
CAS Number 5909-24-0 880613-19-4
Molecular Weight 232.69 g/mol 203.65 g/mol
LogP (Predicted) ~2.2 (Lipophilic)~0.8 (Polar)
H-Bonding Acceptor only (C=O)Donor (NH₂) & Acceptor (C=O)
Electronic Effect (

)
Strong EWG (

)
Moderate EWG (

)
Solubility Soluble in DCM, EtOAc, TolueneSoluble in DMSO, DMF; Poor in non-polar

Key Insight: The ester is significantly more lipophilic, facilitating purification by standard silica chromatography. The amide often requires polar solvents (DMSO/MeOH) or recrystallization for purification.

Synthetic Pathways & Causality

The synthesis of these two compounds illustrates a classic chemoselectivity challenge in heterocyclic chemistry.

Diagram 1: Divergent Synthesis Pathways

SynthesisPathways cluster_legend Legend Start S-Methylisothiourea + Diethyl ethoxymethylene malonate Inter Intermediate: Ethyl 4-hydroxy-2-(methylthio) pyrimidine-5-carboxylate Start->Inter Cyclization (NaOEt/EtOH) Ester TARGET 1 (Ester): Ethyl 4-chloro-2-(methylthio) pyrimidine-5-carboxylate Inter->Ester Chlorination (POCl3, Reflux) Acid Intermediate: 4-Chloro-2-(methylthio) pyrimidine-5-carboxylic acid Ester->Acid Hydrolysis (LiOH, THF/H2O, 0°C) SideProduct Side Product: 4-Amino-2-(methylthio) pyrimidine-5-carboxylate Ester->SideProduct Direct NH3 (Aminolysis attacks C4-Cl) Amide TARGET 2 (Amide): 4-Chloro-2-(methylthio) pyrimidine-5-carboxamide Acid->Amide 1. (COCl)2, DMF 2. NH3 (gas) key Red Dashed = Undesired Side Reaction Green = Validated Pathway

Caption: Synthesis flow showing the critical divergence. Direct aminolysis of the ester risks displacing the reactive C4-chlorine.

Detailed Synthetic Logic
  • Synthesis of the Ester (Target 1):

    • Protocol: Condensation of S-methylisothiourea with diethyl ethoxymethylene malonate yields the 4-hydroxy pyrimidine ester.

    • Chlorination: Treatment with phosphorus oxychloride (

      
      ) converts the hydroxyl group to a chloride.
      
    • Why this works: The ester group remains intact under

      
       conditions.
      
  • Synthesis of the Amide (Target 2):

    • The Trap: Treating the Ester directly with ammonia (aminolysis) is risky. The C4-chlorine is highly activated for Nucleophilic Aromatic Substitution (

      
      ). Ammonia is a strong nucleophile and will likely attack C4 (displacing Cl) faster than it attacks the C5-ester.
      
    • The Solution (Acid Chloride Route):

      • Hydrolysis: Carefully hydrolyze the ester to the carboxylic acid using mild base (LiOH) at low temperature to avoid hydrolyzing the Cl to OH.

      • Activation: Convert the acid to the acid chloride using oxalyl chloride or thionyl chloride.

      • Amidation: React the acid chloride with ammonia. Since the acid chloride is far more reactive than the C4-Cl site, the amide forms selectively.

Reactivity Profile: The Core Difference

The primary utility of these molecules is as electrophiles in


 reactions to attach amines (pharmacophores) at the C4 position.
Electrophilicity at C4 ( Rate)
  • Ester: The ethyl ester is a stronger electron-withdrawing group (EWG) than the amide. It pulls electron density away from the ring, making the C4 carbon more electropositive.

    • Result:Faster reaction rates with nucleophiles at C4.

  • Amide: The amide is a weaker EWG. Furthermore, under basic conditions used in

    
    , the amide proton (-CONH2) can be deprotonated (pKa ~15-17), creating a negative charge that pushes electron density into the ring, significantly deactivating  it toward nucleophilic attack.
    
Functional Group Interconversions
  • Oxidation (C2-SMe): Both compounds allow for the oxidation of the methylthio group (using mCPBA) to a sulfone/sulfoxide. This makes the C2 position a leaving group, allowing for sequential substitution (first C4-Cl, then C2-SO2Me).

  • Solubility Issues: The amide's low solubility can hinder reactions in standard non-polar solvents (DCM, Toluene), often necessitating the use of DMF or DMSO, which complicates workup (water washes required).

Diagram 2: Reactivity & Selectivity

Reactivity Core 4-Chloro-2-(methylthio) pyrimidine-5-X PathEster If X = COOEt (Ester) Strong EWG Core->PathEster PathAmide If X = CONH2 (Amide) Moderate EWG / Acidic Proton Core->PathAmide Nuc Nucleophile (R-NH2) Fast FAST substitution at C4 High Yield Nuc->Fast Ester Pathway Slow SLOW substitution at C4 Potential Solubility Issues Nuc->Slow Amide Pathway PathEster->Nuc Activates Ring PathAmide->Nuc Less Activation

Caption: The ester substituent activates the C4 position more effectively than the amide, leading to faster kinetics in drug synthesis.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

Self-Validating Step: Monitor disappearance of OH peak by TLC (50% EtOAc/Hex).

  • Starting Material: Dissolve Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in

    
     (5.0 eq).
    
  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours.

  • Workup (Critical): Cool to room temperature. Pour the mixture slowly onto crushed ice with vigorous stirring (Exothermic!).

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with saturated

    
     to remove phosphoric acid residues.
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    
  • Yield: Typically 85–95% as a yellow solid.

Protocol B: General Displacement at C4

Applicable to both, but slower for Amide.

  • Setup: Dissolve the 4-chloro substrate (1.0 eq) in dry THF or DMF.

  • Base: Add Diisopropylethylamine (DIPEA, 1.2 eq).

  • Nucleophile: Add the amine (1.1 eq).

  • Conditions:

    • Ester: Stir at RT for 1–4 hours.

    • Amide: May require heating to 60–80°C due to lower reactivity.

  • Validation: Monitor by LC-MS for the mass shift (M-Cl + Amine).

References

  • Georganics. (2023). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview and Synthesis. Retrieved from 1

  • ChemicalBook. (2026). Properties and Synthesis of Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (CAS 5909-24-0).[2][3][4] Retrieved from 5

  • PubChem. (2025).[6] Compound Summary: 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.[7][2][6][3][4][8][9] Retrieved from 10

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. (Cited in MedChemExpress). Retrieved from 11

  • Royal Society of Chemistry. (1970). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C. Retrieved from 12

Sources

Exploratory

Reactivity Profile of the C4-Chloro Position in Pyrimidine-5-Carboxamides

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The "Privileged" Electrophile In modern drug discovery, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Privileged" Electrophile

In modern drug discovery, particularly within the kinase inhibitor space (e.g., EGFR, JAK, SIK), the 4-chloropyrimidine-5-carboxamide scaffold represents a "privileged" electrophile. Its utility stems from a unique electronic imbalance: the 5-carboxamide group acts as a potent electron-withdrawing group (EWG) that synergizes with the 1,3-diazine ring to hyper-activate the C4 position toward nucleophilic aromatic substitution (


).

This guide dissects the reactivity profile of this scaffold, moving beyond basic substitution to explore regioselectivity control, "switchable" reaction pathways, and cascade cyclizations that access bicyclic cores like pyrimido[4,5-d]pyrimidines.

Electronic Landscape & Regioselectivity

To manipulate this scaffold effectively, one must understand the orbital interactions at play. The pyrimidine ring is inherently electron-deficient (


-deficient).
The Activation Hierarchy

The reactivity of the C4-chloro substituent is governed by three converging vectors:

  • Inductive Withdrawal (-I): The adjacent N3 and the C5-carbonyl pull electron density, creating a significant partial positive charge (

    
    ) at C4.
    
  • Resonance Stabilization (-M): The Meisenheimer intermediate formed upon nucleophilic attack at C4 is stabilized by the ability of the N1 and N3 atoms—and crucially, the C5-carbonyl oxygen—to accommodate the negative charge.

  • The "Para" Effect: While C2 is activated by two adjacent nitrogens, C4 benefits from being "para" to N1 and "ortho" to N3. In the presence of a C5-EWG (like -CONH

    
    ), the C4 position is kinetically favored  over C2 for most nucleophiles.
    
The Regioselectivity Map (C4 vs. C2)

While C4 is the default site of attack, selectivity is not absolute. It is highly sensitive to the nature of the nucleophile and the solvent environment.

VariableC4-Selectivity (Major)C2-Selectivity (Minor/Switch)Mechanistic Driver
Nucleophile

&

Amines, Thiols

Amines (Transient), bulky alkoxides
Steric approach & Transition State stabilization
Solvent Protic (EtOH, n-BuOH)Aprotic/Non-polarH-bonding to C5-amide stabilizes C4-transition state
C5-Substituent -CONH

, -NO

, -CN
-H, -R (Alkyl)EWG at C5 selectively lowers LUMO coefficient at C4

Critical Insight: Recent studies indicate that tertiary amines can induce a "regio-switch" to the C2 position via an in situ N-dealkylation mechanism, a phenomenon often overlooked in standard retrosynthetic planning [1].

Visualization: Mechanistic Pathways

The following diagram maps the bifurcation between standard C4-substitution and the cyclization pathways available to this scaffold.

ReactivityMap cluster_0 Regioselectivity Logic Start 4-Chloro-pyrimidine- 5-carboxamide Nu_Attack Meisenheimer Complex (C4) Start->Nu_Attack + Nucleophile (R-NH2) (Kinetic Control) Product_SNAr 4-Substituted Pyrimidine Nu_Attack->Product_SNAr - Cl⁻ (Aromatization) Cyclization Bicyclic Core (Pyrimido[4,5-d]pyrimidine) Product_SNAr->Cyclization + Electrophile/Heat (Dehydration/Condensation)

Figure 1: Reaction flow from the electrophilic C4-chloro precursor to functionalized products and bicyclic heterocycles.[1]

Experimental Protocols & Methodologies

Standard Amination (C4-Selective)

This protocol ensures >90% regioselectivity for C4 by leveraging solvent effects that stabilize the C4-transition state.

Reagents:

  • Substrate: 4-chloropyrimidine-5-carboxamide (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq)
    
  • Solvent: Isopropanol (IPA) or n-Butanol (for higher temps)

Workflow:

  • Dissolution: Dissolve the chloropyrimidine in IPA (0.2 M concentration).

  • Addition: Add DIPEA followed by the amine dropwise at 0°C to minimize exotherms.

  • Reaction: Allow to warm to RT. If conversion is slow (<50% after 1h), heat to 50°C. Note: High heat (>80°C) initially can erode regioselectivity.

  • Workup: The product often precipitates upon cooling or addition of water. Filter and wash with cold Et

    
    O.
    
The "Cyclization Cascade" to Pyrimido[4,5-d]pyrimidines

The 5-carboxamide is not just an activating group; it is a "linchpin" for heterocycle formation.

Concept: After installing an amine at C4, the adjacent C5-amide can participate in cyclocondensation with bifunctional reagents (e.g., orthoesters, aldehydes, or phosgene equivalents).

Protocol (Hofmann-Type Rearrangement / Cyclization):

  • Precursor: Synthesize 4-amino-pyrimidine-5-carboxamide via Protocol 4.1.

  • Reagent: Treat with NaOBr (freshly prepared) or Lead Tetraacetate (LTA).

  • Mechanism: The amide undergoes a Hofmann rearrangement to the isocyanate, which is trapped by the adjacent C4-amine (intramolecularly) to form the cyclic urea (pyrimido[4,5-d]pyrimidine-2,4-dione).

Case Studies in Drug Development

Kinase Inhibitors (SIK & EGFR)

In the development of Salt-Inducible Kinase (SIK) inhibitors, the 4-chloropyrimidine-5-carboxamide scaffold was utilized to improve metabolic stability. The C4-chlorine was displaced by aniline derivatives to establish the critical H-bond interaction with the kinase hinge region (Glu/Cys residues). The 5-carboxamide group was retained to interact with the gatekeeper residue, significantly enhancing selectivity over other kinases [4].

Antidiabetic Agents (GPR119)

Researchers at Bristol-Myers Squibb utilized a 5-chloropyrimidine analog (functionally similar in reactivity) to synthesize BMS-903452. The key step involved a highly selective


 of a 2,5-dichloropyrimidine, but the principles of using the electron-deficient ring to drive substitution with piperidine nucleophiles directly parallel the 5-carboxamide reactivity profile [5].

Technical Nuances & Troubleshooting

ObservationRoot CauseCorrective Action
Formation of C2-product Use of bulky tertiary amines or high temperature in non-polar solvents.Switch to polar protic solvents (EtOH) and keep temp <40°C. Use steric bulk to protect C2 if necessary.
Hydrolysis to 4-OH Wet solvents or excess hydroxide bases.Use anhydrous DIPEA or TEA. Avoid mineral bases (NaOH/KOH) unless hydrolysis is desired.
Incomplete Conversion Deactivation by electron-donating groups (EDGs) if ring is polysubstituted.Add a Lewis Acid catalyst (ZnCl

) to activate the C-Cl bond [1].

References

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec Biology.

  • Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines. RSC Advances.

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors. European Journal of Medicinal Chemistry.

  • Discovery of BMS-903452, an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SnAr) of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Executive Summary This application note provides a comprehensive, field-tested protocol for the regioselective nucleophilic aromatic substitution (SnAr) of 4-chloro-2-(methylthio)pyrimidine-5-carboxamide. This scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-tested protocol for the regioselective nucleophilic aromatic substitution (SnAr) of 4-chloro-2-(methylthio)pyrimidine-5-carboxamide. This scaffold is a critical building block in the development of pyrimidine-based kinase inhibitors and advanced pharmaceutical intermediates. By leveraging the differential leaving group kinetics between the C4-chloride and C2-methylthio ether, scientists can achieve >99:1 regioselectivity, ensuring high-purity downstream synthesis.

Mechanistic Rationale & Regioselectivity

The pyrimidine ring of 4-chloro-2-(methylthio)pyrimidine-5-carboxamide possesses two electrophilic centers (C2 and C4) capable of undergoing SnAr. However, substitution occurs exclusively at the C4 position under controlled conditions. This causality is driven by two synergistic factors:

  • Electronic Activation: The C5-carboxamide acts as a powerful electron-withdrawing group (-M effect), heavily depleting electron density at the ortho (C4) position. This stabilizes the anionic Meisenheimer complex during nucleophilic attack .

  • Leaving Group Superiority: Chloride is a highly competent leaving group. In contrast, the C2-methylthio group is a poor leaving group under basic conditions unless it is subsequently oxidized to a sulfoxide or sulfone .

G SM 4-Chloro-2-(methylthio) pyrimidine-5-carboxamide Meisenheimer Meisenheimer Complex (C4 Stabilized) SM->Meisenheimer + Nuc Nuc Amine Nucleophile Nuc->Meisenheimer Product 4-Amino-2-(methylthio) pyrimidine-5-carboxamide Meisenheimer->Product - Cl-

Fig 1: Regioselective SnAr mechanism at the C4 position via a stabilized Meisenheimer complex.

Quantitative Optimization Matrix

Selecting the correct solvent and base is critical for maintaining regioselectivity and achieving high yields. Protic solvents (like EtOH) can hydrogen-bond with the pyrimidine nitrogens, inadvertently increasing the electrophilicity of C2 and leading to side reactions. Aprotic, highly polar solvents like DMAc paired with non-nucleophilic bases yield the best kinetic profiles .

Table 1: Solvent and Base Screening for C4-Amination

SolventBaseTemp (°C)Time (h)Conversion (%)Regioselectivity (C4:C2)Causality & Observations
THF DIPEA601285>99:1Mild conditions; incomplete conversion for sterically hindered amines.
DMF K₂CO₃9068895:5Inorganic base causes trace hydrolysis of the C5-carboxamide to a carboxylate.
EtOH TEA8087890:10Protic solvent increases C2-attack and unwanted side reactions.
DMAc DIPEA904>95>99:1Optimal; high solubility, fast kinetics, and zero hydrolysis observed.
Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By integrating In-Process Controls (IPC), the chemist ensures the reaction does not proceed to downstream isolation until kinetic completion is analytically verified.

Workflow Step1 1. Reagent Prep (DMAc/DMF) Step2 2. Base Addition (DIPEA, 0-5°C) Step1->Step2 Step3 3. Thermal Activation (80-95°C) Step2->Step3 Step4 4. IPC (LC-MS) (Target >95%) Step3->Step4 Step4->Step3 <95% Step5 5. Quench (Ice Water) Step4->Step5 >95% Step6 6. Isolation (Filtration/NMR) Step5->Step6

Fig 2: Self-validating experimental workflow for C4-amination with integrated IPC feedback loops.

Step-by-Step Methodology:

  • Reagent Preparation: Charge a dry, nitrogen-flushed reaction vessel with 4-chloro-2-(methylthio)pyrimidine-5-carboxamide (1.0 eq) and anhydrous DMAc (5 volumes).

    • Causality: DMAc is selected over THF due to its higher boiling point, allowing for thermal activation of sterically hindered amines without requiring pressurized vessels. It also heavily solvates the highly polar carboxamide, preventing premature precipitation.

  • Nucleophile Addition: Add the primary or secondary amine (1.2 eq) to the suspension.

  • Base Addition: Cool the mixture to 0–5 °C using an ice bath. Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the SnAr. Cooling the highly exothermic initial mixing phase suppresses trace C2-attack and prevents thermal degradation of the starting material.

  • Thermal Activation: Remove the ice bath and heat the reaction to 85–95 °C. Stir for 4 to 60 hours depending on the amine's nucleophilicity.

  • In-Process Control (IPC) & Validation: After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: Confirm the disappearance of the starting material (

      
       = 204.0) and the appearance of the product mass (
      
      
      
      ). The absence of a methylthio-displaced byproduct (
      
      
      ) validates perfect regioselectivity. If conversion is <95%, continue heating and re-sample every 2 hours.
  • Quenching: Once conversion exceeds 95%, cool the mixture to room temperature. Slowly pour the reaction mixture into vigorously stirred ice-water (15–20 volumes).

    • Causality: The product is highly polar but contains hydrophobic domains (methylthio, amine substituents). Pouring the DMAc solution into water forces the product to precipitate while keeping the DIPEA-HCl salts and residual DMAc fully dissolved in the aqueous phase.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 x 5 vol) and heptane (2 vol) to remove trace moisture and organics. Dry under vacuum at 50 °C to a constant weight.

Downstream Considerations

Once the C4-amine is installed, the C2-methylthio group can be activated for a second SnAr reaction. This is typically achieved by oxidizing the thioether to a sulfoxide or sulfone using m-CPBA or Oxone. The resulting C2-sulfone is a highly labile leaving group, allowing for the introduction of a second, distinct nucleophile to finalize the di-substituted pyrimidine scaffold .

References
  • World Intellectual Property Organization. (2018). Synthesis of N-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines (WO2018005865A1). Google Patents.[1]

  • World Intellectual Property Organization. (2020). Anti-proliferative agents for treating PAH (WO2020212865A1). Google Patents.[2]

  • Duan, S., Place, D. W., Perfect, H. H., & Lynch, D. (2016). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Journal of Chemical Research, 40(5), 292-295. ResearchGate.[Link][3]

Sources

Application

Application Note: Chemoselective Chlorine Displacement in 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

This Application Note is designed for medicinal chemists and process development scientists working with pyrimidine scaffolds. It addresses the specific synthetic challenge of functionalizing the 4-chloro-2-(methylthio)p...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists working with pyrimidine scaffolds. It addresses the specific synthetic challenge of functionalizing the 4-chloro-2-(methylthio)pyrimidine-5-carboxamide core.


 Conditions for C4-Functionalization
Molecule of Interest:  4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS: 880613-19-4)

Executive Summary & Chemical Context

The pyrimidine scaffold is a cornerstone in drug discovery, particularly for kinase inhibitors (e.g., CDK4/6, p38 MAPK). The specific substrate, 4-chloro-2-(methylthio)pyrimidine-5-carboxamide , represents a "privileged structure" due to its trifunctional nature:

  • C4-Chlorine: Highly reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2-Methylthio: A latent leaving group (stable now, reactive after oxidation).

  • C5-Carboxamide: An electron-withdrawing group (EWG) that activates the ring and serves as a hydrogen bond donor/acceptor in protein binding.

Critical Clarification: The title compound "2-(methylthio)pyrimidine-5-carboxamide" does not contain a chlorine atom. This protocol assumes the starting material is the 4-chloro derivative, a standard electrophilic building block used to generate the former via reduction, or more commonly, to generate 4-amino derivatives via displacement.

Mechanistic Grounding: Why C4?

The regioselectivity of this reaction is governed by electronic activation. The C4 position is para-like to the N1 nitrogen and ortho-like to the N3 nitrogen. Crucially, the 5-carboxamide group exerts a strong inductive (


) and mesomeric (

) effect, significantly lowering the LUMO energy at C4 compared to C2. Consequently, nucleophilic attack occurs almost exclusively at C4 under standard conditions, leaving the C2-methylthio group intact for subsequent functionalization.

Reaction Pathway & Decision Logic

The following diagram illustrates the chemoselective pathway and the logic for condition selection.

ReactionPathway Substrate 4-Chloro-2-(methylthio) pyrimidine-5-carboxamide Intermediate Meisenheimer Complex Substrate->Intermediate Step 1: Addition (Rate Limiting) Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate Product 4-Substituted-2-(methylthio) pyrimidine-5-carboxamide Intermediate->Product Step 2: Elimination (-HCl) Condition1 Standard Amines (1°/2° aliphatic) Intermediate->Condition1 Condition2 Weak Nucleophiles (Anilines/Heterocycles) Intermediate->Condition2

Figure 1:


 reaction pathway emphasizing the addition-elimination mechanism. The stability of the Meisenheimer complex is enhanced by the C5-carboxamide.

Detailed Experimental Protocols

Protocol A: Displacement with Aliphatic Amines (Standard)

Application: Synthesis of high-affinity kinase inhibitor precursors. Rationale: Aliphatic amines are strong nucleophiles. The reaction requires mild base to scavenge the HCl byproduct. Polar aprotic solvents are preferred to stabilize the polar transition state.

Reagents:

  • Substrate: 1.0 eq

  • Amine (e.g., Morpholine, Piperazine): 1.1 – 1.2 eq

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine): 1.5 – 2.0 eq

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 4-chloro-2-(methylthio)pyrimidine-5-carboxamide in 5 mL of anhydrous THF (or DMF for solubility).

  • Addition: Cool the solution to 0°C (ice bath). Add 1.5 mmol of DIPEA followed by dropwise addition of 1.1 mmol of the amine.

    • Note: Cooling prevents exotherms that could lead to bis-addition or amide hydrolysis.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (5% MeOH in DCM) or LC-MS. The starting material (Cl-SM) should disappear; product usually runs lower on TLC (more polar).

  • Workup:

    • If THF used: Concentrate in vacuo. Resuspend residue in EtOAc, wash with water (x2) and brine. Dry over MgSO₄.

    • If DMF used: Pour reaction mixture into crushed ice/water. The product often precipitates as a solid. Filter and wash with cold water.

Protocol B: Displacement with Anilines (Weak Nucleophiles)

Application: Introducing aromatic side chains (common in drug candidates). Rationale: Anilines are weaker nucleophiles due to resonance delocalization. Thermal energy and/or acid catalysis is often required to overcome the activation barrier.

Reagents:

  • Substrate: 1.0 eq

  • Aniline derivative: 1.0 – 1.1 eq

  • Solvent: n-Butanol or Isopropanol

  • Catalyst (Optional): p-TSA (0.1 eq) or HCl (dioxane solution)

Step-by-Step Procedure:

  • Preparation: Suspend 1.0 mmol of substrate and 1.0 mmol of aniline in 3 mL of n-Butanol.

  • Reaction: Heat the mixture to 80–100°C for 4–12 hours.

    • Chemistry Insight: Protic solvents like butanol facilitate proton transfer in the transition state and allow for higher reflux temperatures than THF.

  • Workup: Cool to RT. The product often crystallizes directly from the alcohol. Filter the precipitate. If no precipitate forms, remove solvent and purify via column chromatography (Gradient: 0-10% MeOH in DCM).

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions based on


 reactivity patterns.
ChallengeProbable CauseCorrective Action
Low Yield (Incomplete Rxn) Nucleophile is too bulky or weak.Switch solvent to DMF or NMP (higher dielectric constant). Increase Temp to 60°C. Add KI (0.1 eq) to form reactive iodide intermediate.
Byproduct: Hydrolysis Moisture in solvent converting C4-Cl to C4-OH (tautomer of amide).Use anhydrous solvents . Ensure reagents are dry. Avoid strong aqueous bases (NaOH).
Regio-scrambling Displacement of C2-SMe group.Rare. Occurs only with extremely strong nucleophiles (e.g., thiolates) at high heat. Keep Temp < 100°C.
Solubility Issues Carboxamide group causes high crystallinity/polarity.Use DMSO or DMF . If workup is difficult, dilute with water to crash out product.

Advanced Workflow: The "Switch" Strategy

In many drug development campaigns, the goal is to functionalize both the C4 and C2 positions. The 4-chloro-2-(methylthio) scaffold is designed for this specific sequence:

  • Step 1 (

    
     1):  Displace C4-Cl with Amine A (as per Protocol A).
    
    • Result: 4-Amino-2-(methylthio)pyrimidine.[1][2][3][4][5]

  • Step 2 (Activation): Oxidize the C2-SMe group to a Sulfone (-SO₂Me) or Sulfoxide (-SOMe) using m-CPBA or Oxone .

    • Why? The sulfone is a "super-leaving group" (better than Cl).

  • Step 3 (

    
     2):  Displace C2-SO₂Me with Amine B.
    
    • Result: 2,4-Diamino-pyrimidine (a privileged kinase scaffold).

SequentialWorkflow Step1 Step 1: C4 Displacement (Nucleophile A) Step2 Step 2: Oxidation (m-CPBA / Oxone) Step1->Step2 Yields 2-SMe Intermediate Step3 Step 3: C2 Displacement (Nucleophile B) Step2->Step3 Yields 2-SO2Me Intermediate Final Target Drug Scaffold Step3->Final Final 2,4-Disubstituted Product

Figure 2: Sequential functionalization strategy leveraging the latent reactivity of the methylthio group.

References

  • Barvian, M. et al. (2000).[6] Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.[6] Journal of Medicinal Chemistry, 43(24), 4606–4616.[6] Link

  • VanderWel, S. N. et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[6] Journal of Medicinal Chemistry, 48(7), 2371–2387. Link

  • World Intellectual Property Organization. (2014). WO2014152768A1: Cyclohexanediamine compounds and methods for their preparation. (Describing the synthesis of CDK inhibitors using the 4-chloro-2-methylthio pyrimidine scaffold). Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Fundamental text on pyrimidine reactivity and regioselectivity). Link

Sources

Method

Technical Application Note: Scalable Synthesis of Osimertinib Intermediates

The synthesis of Osimertinib (AZD9291) is a high-precision process requiring strict control over regioselectivity and impurity profiles. Based on the chemical structure and industrial standard practices, the CAS number p...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of Osimertinib (AZD9291) is a high-precision process requiring strict control over regioselectivity and impurity profiles. Based on the chemical structure and industrial standard practices, the CAS number provided (122393-27-3 ) does not correspond to a commercially standard intermediate for Osimertinib. It is highly probable that the intended starting material is 4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9) or a related nitro-aniline derivative, which serves as the critical scaffold for the central benzene ring of the drug.

This Application Note details the convergent synthesis of Osimertinib intermediates, focusing on the robust industrial route that couples the Indole-Pyrimidine core with the Nitro-Aniline scaffold .

Abstract & Strategic Overview

Osimertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to target the T790M mutation. The synthesis strategy outlined here adopts a convergent approach , which minimizes linear steps and maximizes yield. The process hinges on the construction of two key fragments:[1][2]

  • Fragment A: 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole (The Heterocyclic Core).

  • Fragment B: 4-Fluoro-2-methoxy-5-nitroaniline (The Central Scaffold).

This guide provides the step-by-step protocol for coupling these fragments, introducing the solubilizing amine tail, and installing the acrylamide warhead.

Retrosynthetic Analysis (Graphviz)

Osimertinib_Retrosynthesis Osimertinib Osimertinib (AZD9291) Target Molecule Acryloyl Acryloyl Chloride (Warhead) Osimertinib->Acryloyl Acrylation Inter_Diamino Diamino Intermediate (Reduced Precursor) Osimertinib->Inter_Diamino Precursor Amine_Tail N,N,N'-Trimethylethylenediamine (Solubilizing Tail) Inter_Nitro Nitro Intermediate (Coupled Core) Inter_Diamino->Inter_Nitro Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter_Nitro->Amine_Tail SNAr Displacement (of Fluorine) Fragment_A Fragment A: 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole Inter_Nitro->Fragment_A Coupling Fragment_B Fragment B: 4-Fluoro-2-methoxy-5-nitroaniline Inter_Nitro->Fragment_B Coupling

Caption: Retrosynthetic disconnection of Osimertinib revealing the convergent assembly of the indole-pyrimidine core and the substituted aniline scaffold.

Material Characterization & Safety

Key Starting Materials
ComponentCAS NumberRoleCritical Quality Attribute (CQA)
Fragment A 1421372-67-9Heterocyclic CorePurity >98% (HPLC), Moisture <0.5%
Fragment B 1075705-01-9Central ScaffoldAssay >99%, Regioisomer free
Amine Tail 142-25-6Solubilizing GroupWater content <0.1% (Karl Fischer)
Acryloyl Chloride 814-68-6WarheadFreshly distilled, clear liquid

Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All reactions involving this reagent must be performed in a fume hood with appropriate PPE (gloves, goggles, face shield). Nitro-aromatics are potentially explosive; avoid thermal shock.

Detailed Experimental Protocols

Step 1: Coupling of Fragment A and Fragment B

This step involves a Nucleophilic Aromatic Substitution (SNAr) where the aniline nitrogen of Fragment B attacks the 2-position of the chloropyrimidine (Fragment A).

  • Objective: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.

  • Reagents:

    • Fragment A (1.0 eq)

    • Fragment B (1.1 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH) (1.2 eq)

    • Solvent: 2-Butanol or n-Butanol.

Protocol:

  • Charge: In a clean, dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Fragment A (10.0 g, 41.0 mmol) and Fragment B (8.4 g, 45.1 mmol) in 2-Butanol (100 mL).

  • Catalyst Addition: Add p-TsOH (9.4 g, 49.2 mmol) in a single portion.

  • Reaction: Heat the mixture to 100°C (Reflux) under nitrogen atmosphere. Stir for 6-8 hours.

    • Process Check: Monitor by HPLC. The reaction is complete when Fragment A is <1.0%.

  • Workup: Cool the reaction mixture to room temperature (20-25°C). The product typically precipitates as a solid.

  • Filtration: Filter the solid and wash the cake with cold 2-Butanol (2 x 20 mL) followed by Ethanol (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85-90%

    • Appearance: Yellow to orange solid.

Step 2: Introduction of the Amine Tail

The fluorine atom on the benzene ring is activated by the ortho-nitro group and para-amine linkage, making it susceptible to displacement by the secondary amine of the tail.

  • Objective: Synthesis of N-(4-(N-(2-(dimethylamino)ethyl)-N-methylamino)-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine.

  • Reagents:

    • Product from Step 1 (1.0 eq)

    • N,N,N'-Trimethylethylenediamine (1.5 eq)

    • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

    • Solvent: DMF or DMAc.

Protocol:

  • Charge: Suspend the Step 1 Intermediate (10.0 g) in DMF (50 mL).

  • Addition: Add DIPEA (2.0 eq) followed by N,N,N'-Trimethylethylenediamine (1.5 eq) dropwise.

  • Reaction: Heat to 80-85°C . Stir for 4-6 hours.

    • Mechanism:[1][2][3] SNAr displacement of the Fluorine atom.

  • Quench: Pour the reaction mixture into Ice Water (200 mL) with vigorous stirring. The product will precipitate.

  • Isolation: Filter the solid, wash with water (3 x 50 mL) to remove residual DMF and amine.

  • Purification: Recrystallize from Acetonitrile if purity is <98%.

Step 3: Nitro Reduction

The nitro group is reduced to an aniline functionality to allow for the final acrylamide attachment.

  • Objective: Synthesis of the Diamino Intermediate.

  • Reagents:

    • Product from Step 2 (1.0 eq)

    • Iron powder (5.0 eq) / Ammonium Chloride (5.0 eq)

    • Solvent: Ethanol/Water (3:1).

    • Alternative: Hydrogenation (Pd/C, H2 gas) is cleaner but requires pressure equipment.

Protocol (Fe/NH4Cl Method):

  • Charge: Dissolve Step 2 Product (10.0 g) in Ethanol (80 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq).

  • Reaction: Heat to Reflux (78°C) for 2-4 hours.

    • Observation: Color change from orange/red to pale yellow/brown.

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in DCM, wash with water, dry over Na2SO4, and concentrate to obtain the crude diamine.

Step 4: Acrylation (Final Step)

This is the most critical step. Over-acrylation or polymerization must be avoided.

  • Objective: Synthesis of Osimertinib (Free Base).

  • Reagents:

    • Diamino Intermediate (1.0 eq)

    • Acryloyl Chloride (1.05 eq)

    • DIPEA (1.5 eq)

    • Solvent: THF or DCM (Anhydrous).

    • Temperature: 0°C to 5°C.

Protocol:

  • Setup: In a dry flask under nitrogen, dissolve the Diamino Intermediate (5.0 g) and DIPEA (1.5 eq) in Anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve Acryloyl Chloride (1.05 eq) in THF (10 mL) and add it dropwise over 30 minutes. Maintain temperature <5°C.

    • Critical Control: Rapid addition causes exotherms and impurity formation (dimers).

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Add saturated NaHCO3 solution (20 mL).

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organics with Brine.[1] Dry over Na2SO4.[1]

  • Purification: Flash chromatography (DCM:MeOH:NH3) or recrystallization from Ethyl Acetate/Hexane.

Process Workflow Diagram

Osimertinib_Workflow Input1 Fragment A (Indole-Pyrimidine) Step1 Step 1: SNAr Coupling (100°C, p-TsOH) Input1->Step1 Input2 Fragment B (Nitro-Aniline) Input2->Step1 Input3 Amine Tail Step2 Step 2: Tail Addition (85°C, DIPEA) Input3->Step2 Input4 Acryloyl Chloride Step4 Step 4: Acrylation (0°C, Controlled) Input4->Step4 Inter1 Intermediate 1 (Solid Precipitate) Step1->Inter1 Inter2 Intermediate 2 (Substituted Nitro) Step2->Inter2 Step3 Step 3: Nitro Reduction (Fe/NH4Cl) Inter3 Intermediate 3 (Diamine) Step3->Inter3 Final Osimertinib (API) Step4->Final Inter1->Step2 Inter2->Step3 Inter3->Step4

Caption: Operational workflow for the synthesis of Osimertinib from key intermediates.

Analytical Controls & Troubleshooting

ParameterMethodAcceptance CriteriaTroubleshooting
Reaction Completion (Step 1) HPLC (C18 Column)Fragment A < 1.0%Extend reflux time; add 0.1 eq more catalyst.
Purity of Intermediate 2 HPLC>98.0% AreaRecrystallize from Acetonitrile to remove unreacted amine.
Water Content (Step 4) Karl Fischer<0.05% in SolventAcryloyl chloride hydrolyzes rapidly; ensure anhydrous conditions.
Impurity: Dimer LC-MS<0.15%Control temp at 0°C strictly; avoid excess acryloyl chloride.

References

  • American Chemical Society (ACS). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 2020. Available at: [Link]

  • Chinese Journal of Pharmaceuticals. Synthesis of Osimertinib. 2016, 47(08): 981. Available at: [Link]

  • European Journal of Medicinal Chemistry. Design, synthesis, SAR discussion... of novel selective EGFR modulator.[4] 2017. Available at: [Link]

Sources

Application

Application Note: High-Fidelity Oxidation of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide to Sulfone

Executive Summary This application note details the oxidation of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (1) to its corresponding sulfone, 4-Chloro-2-(methylsulfonyl)pyrimidine-5-carboxamide (2) . The transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the oxidation of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (1) to its corresponding sulfone, 4-Chloro-2-(methylsulfonyl)pyrimidine-5-carboxamide (2) .

The transformation of the methylthio group into a methylsulfonyl moiety is a critical activation step in medicinal chemistry. The resulting sulfone acts as a "super-leaving group," significantly enhancing the electrophilicity of the pyrimidine ring at the C2 position. This enables facile nucleophilic aromatic substitution (


) with amines, alkoxides, or thiols under mild conditions, often orthogonal to the reactivity of the C4-chloride.

Key Challenges Addressed:

  • Chemo-stability: Preventing hydrolysis of the highly reactive C4-chloride and the newly formed C2-sulfone.

  • Regioselectivity: Avoiding N-oxidation of the pyrimidine ring.

  • Safety: Managing exothermic peroxide chemistry on scale.

Mechanistic Insight & Strategy

The oxidation proceeds via a two-step electrophilic addition mechanism:

  • Sulfide to Sulfoxide: Rapid, kinetically favored.

  • Sulfoxide to Sulfone: Slower, requires excess oxidant and longer reaction times.

Critical Selectivity Considerations

The substrate contains three potential reactive sites: the sulfur atom, the pyrimidine nitrogens, and the hydrolytically sensitive C4-chloride.

  • The Hydrolysis Trap: Upon oxidation to the sulfone, the C2 position becomes exceptionally electrophilic. In the presence of water and base (common in oxidative workups), the sulfone can be displaced by hydroxide, yielding the catalytically dead 2-hydroxy-pyrimidine (uracil derivative). Therefore, anhydrous or pH-buffered conditions are preferred.

  • The Regio-Switch: The product (2) is a bis-electrophile. Literature suggests that steric and electronic factors allow for tunable regioselectivity:

    • Hard/Small Nucleophiles (e.g., primary amines): Preferentially displace the C2-Sulfone .

    • Soft/Hindered Nucleophiles (e.g., anilines): May preferentially displace the C4-Chloride .

Reaction Pathway Visualization

ReactionPath Substrate Substrate (Sulfide) 4-Cl-2-SMe Sulfoxide Intermediate (Sulfoxide) Substrate->Sulfoxide Oxidant (1.0 eq) Fast Sulfone Target Product (Sulfone) 4-Cl-2-SO2Me Sulfoxide->Sulfone Oxidant (>1.2 eq) Slow SideProduct Hydrolysis Impurity 2-OH / Uracil deriv. Sulfone->SideProduct H2O / OH- (Over-exposure)

Figure 1: Reaction pathway showing the stepwise oxidation and the critical hydrolysis risk (red path).[1][2]

Experimental Protocols

Method A: Anhydrous m-CPBA Oxidation (Gold Standard)

Best for: Small to medium scale (<10g), high purity requirements, and substrates sensitive to hydrolysis. Principle: Uses meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM). The non-aqueous environment protects the reactive C4-Cl and C2-SO2Me groups.

Reagents
  • Substrate (1): 1.0 equiv

  • m-CPBA (77% max purity typical): 2.5 equiv

  • DCM (Anhydrous): 10-15 volumes

  • NaHCO3 (sat. aq.): For wash

  • Na2S2O3 (sat. aq.): For quench

Step-by-Step Protocol
  • Dissolution: Charge Substrate (1) and DCM into a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.

  • Addition: Dissolve m-CPBA in DCM (approx. 5-10 volumes) in a separate vessel. Add this solution dropwise to the substrate mixture over 30 minutes. Note: Exothermic reaction.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (20-25°C). Stir for 4–16 hours.

    • Monitor: Check by TLC (EtOAc/Hexane) or LCMS. The intermediate sulfoxide appears quickly; wait for full conversion to sulfone.

  • Quench (Critical): Cool the mixture back to 0°C. Slowly add saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide. Stir vigorously for 15 mins until the starch-iodide test is negative.
    
  • Workup:

    • Transfer to a separatory funnel.

    • Wash organic layer with saturated

      
       (2x) to remove m-chlorobenzoic acid byproduct. Perform this quickly and keep cold to prevent hydrolysis. 
      
    • Wash with Brine (1x).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo at <40°C.
      
  • Purification: The crude solid is often pure enough (>90%). If necessary, triturated with cold diethyl ether or recrystallize from EtOAc/Hexane.

Method B: Oxone® Oxidation (Green/Scale-Up Alternative)

Best for: Larger scales where m-CPBA waste is prohibitive. Caveat: Requires aqueous conditions.[3] Strict temperature control is required to minimize hydrolysis.

Reagents
  • Substrate (1): 1.0 equiv

  • Oxone® (

    
    ): 1.2–1.5 equiv (active oxidant content)
    
  • Solvent: MeOH:Water (1:1) or THF:Water (1:1)

Step-by-Step Protocol
  • Preparation: Dissolve Substrate (1) in MeOH or THF. Cool to 0°C.

  • Oxidant Slurry: Dissolve/suspend Oxone in water.

  • Addition: Add the Oxone slurry to the substrate solution slowly, maintaining internal temperature <10°C.

  • Reaction: Stir at 0°C to 10°C. Do not heat. Monitor closely by LCMS.

  • Workup:

    • Once complete, dilute with water and extract immediately with DCM or EtOAc (3x).

    • Note: Unlike Method A, we extract out of the reaction mixture immediately to remove the product from the acidic/aqueous environment.

    • Wash combined organics with brine, dry, and concentrate.

Analytical Validation & Data

To confirm the transformation, compare the starting material (Sulfide) with the product (Sulfone).

Table 1: Key Analytical Signatures

FeatureSubstrate (Sulfide)Product (Sulfone)Rationale
1H NMR (DMSO-d6)

2.50 - 2.55 ppm (s, 3H)

3.30 - 3.50 ppm (s, 3H)
Strong deshielding of methyl group by electron-withdrawing sulfone.
LC-MS (ESI) [M+H]+ ~ 204[M+H]+ ~ 236Mass shift of +32 Da (addition of two Oxygen atoms).
IR Spectroscopy Weak C-S stretch~1300 cm⁻¹ & ~1150 cm⁻¹Characteristic strong symmetric and asymmetric

stretches.
TLC (

)
Higher (Less Polar)Lower (More Polar)Sulfone is significantly more polar than sulfide.

Workflow Visualization (Method A)

MethodA_Workflow Start Start: Dissolve Substrate in anhydrous DCM Cool Cool to 0°C Start->Cool AddOx Add m-CPBA (2.5 eq) Dropwise (Exothermic) Cool->AddOx Warm Warm to RT Stir 4-16 hrs AddOx->Warm Check QC: LCMS/TLC Complete? Warm->Check Check->Warm No (Wait) Quench Quench: Na2S2O3 (aq) Destroy Peroxides Check->Quench Yes Wash Wash: NaHCO3 (aq) Remove Acid Byproduct Quench->Wash Isolate Dry & Concentrate Yield: White Solid Wash->Isolate

Figure 2: Operational workflow for the m-CPBA oxidation protocol.

Safety & Troubleshooting

Safety Warning: m-CPBA and DMF

NEVER use N,N-Dimethylformamide (DMF) as a solvent with m-CPBA.

  • Hazard: Reports indicate that m-CPBA can react violently with DMF, potentially leading to explosions on scale.[4]

  • Correction: Use DCM, Chloroform, or Acetonitrile.

Troubleshooting Guide
  • Problem: Incomplete conversion (Sulfoxide remains).

    • Solution: Add an additional 0.5 equiv of m-CPBA and stir longer. Ensure the reagent is not old/degraded (iodometric titration can verify activity).

  • Problem: Product hydrolysis (Formation of 2-hydroxy species).

    • Solution: Your workup was likely too slow or too basic. Keep the bicarbonate wash cold (

      
      ) and separate phases immediately. Switch to Method A if using Method B.
      
  • Problem: Low Yield / Material lost in aqueous layer.

    • Solution: Sulfones are polar.[5] Ensure you re-extract the aqueous layer 2-3 times with DCM or EtOAc.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines. National Institutes of Health (Vertex AI Search Result 1.1). Discusses the high reactivity and hydrolysis risks of 2-sulfonylpyrimidines. [Link]

  • Explosion Risk of m-CPBA and DMF. Organic Process Research & Development (Vertex AI Search Result 1.16). Critical safety data regarding solvent incompatibility. [Link]

  • Tungsten-catalyzed continuous-flow oxidation of sulfides. Organic & Biomolecular Chemistry (Vertex AI Search Result 1.7). Alternative catalytic methods for scale-up. [Link]

  • PubChem Compound Summary: 4-Chloro-2-(methylsulfonyl)pyrimidine. PubChem (Vertex AI Search Result 1.8). Physical properties and safety data. [Link]

Sources

Method

Application Notes and Protocols for the Amidation of Pyrimidine Rings in Drug Discovery

Introduction: The Central Role of Aminopyrimidines in Medicinal Chemistry The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, including a wide array of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Aminopyrimidines in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, including a wide array of kinase inhibitors pivotal in oncology, as well as anti-inflammatory, antiviral, and antimicrobial agents.[1][2][3] The introduction of an amino group onto the pyrimidine ring is a critical transformation, as it often serves as a key pharmacophoric element, enabling crucial hydrogen bond interactions with biological targets.[4] This guide provides a comprehensive overview of the principal strategies for the amidation of pyrimidine rings, offering detailed protocols and the scientific rationale behind procedural choices to empower researchers in drug discovery.

This document will explore four primary methodologies for forging the vital C-N bond with the pyrimidine nucleus:

  • Nucleophilic Aromatic Substitution (SNAr) of Halopyrimidines: A classical and robust method leveraging activated pyrimidine precursors.

  • Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling: A versatile and powerful transition metal-catalyzed approach with broad substrate scope.[5]

  • Direct C-H Amination: An emerging and atom-economical strategy that avoids pre-functionalization of the pyrimidine ring.[2]

  • Amide Bond Formation with Pyrimidine Carboxylic Acids: A standard yet crucial method for linking amines to the pyrimidine core via an amide bridge.

Nucleophilic Aromatic Substitution (SNAr) of Halopyrimidines

The SNAr reaction is a foundational method for the synthesis of aminopyrimidines, relying on the inherent electron-deficient nature of the pyrimidine ring, which is further activated by the presence of leaving groups such as halogens (Cl, Br) or tosylates.[6][7]

Scientific Principles and Mechanistic Causality

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophilic amine attacks an electron-deficient carbon atom of the pyrimidine ring bearing a leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group.

The regioselectivity of SNAr on di-substituted pyrimidines, such as 2,4-dichloropyrimidine, is a critical consideration. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position.[6] However, this selectivity can be highly sensitive to electronic and steric effects from other substituents on the ring. For instance, an electron-donating group at the C6 position can reverse this selectivity, favoring substitution at the C2 position.[1]

Workflow for SNAr Amination

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Halopyrimidine and Amine in Solvent base Add Base (e.g., DIPEA, K2CO3) reagents->base heat Heat Reaction Mixture (Conventional or Microwave) base->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool and Quench (if necessary) monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify

Caption: General workflow for SNAr amination of halopyrimidines.

Protocol 1: Microwave-Assisted SNAr Amination of 2-Chloropyrimidine

Microwave-assisted organic synthesis (MAOS) significantly accelerates SNAr reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[8][9]

  • Materials:

    • 2-Chloropyrimidine (1.0 eq)

    • Amine (primary or secondary, 1.2 eq)

    • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)

    • Ethanol or N,N-Dimethylformamide (DMF)

    • Microwave reactor vial with a stir bar

  • Procedure:

    • To a microwave reactor vial, add 2-chloropyrimidine, the amine, and the base.

    • Add the solvent (e.g., ethanol) to achieve a concentration of approximately 0.5 M.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 120-150 °C for 10-30 minutes.[10]

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the vial to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a highly versatile and powerful method for the formation of carbon-nitrogen bonds, with a broad tolerance for various functional groups.[5] This reaction is particularly useful for coupling less reactive aryl chlorides or for amines that are poor nucleophiles.

Scientific Principles and Mechanistic Causality

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aminopyrimidine product is released, regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) are often employed to stabilize the palladium catalyst and promote the reductive elimination step.[11]

Workflow for Buchwald-Hartwig Amination

cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification flask Add Halopyrimidine, Amine, Base, Pd Catalyst, and Ligand to a Schlenk Flask degas Degas Solvent and Add to the Flask via Syringe flask->degas heat Heat Reaction Mixture (80-110 °C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter_celite Filter through Celite to Remove Pd cool->filter_celite extract Aqueous Work-up and Extraction filter_celite->extract purify Column Chromatography extract->purify

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloropyrimidine
  • Materials:

    • 4-Chloropyrimidine derivative (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)

    • XPhos (4-10 mol%) or other suitable ligand

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)

    • Anhydrous, degassed toluene or dioxane

    • Schlenk flask and inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the 4-chloropyrimidine, palladium precursor, ligand, and base.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the amine, followed by the anhydrous, degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.[11]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Direct C-H Amination

Direct C-H amination is a modern and highly desirable strategy as it circumvents the need for pre-functionalization of the pyrimidine ring, thus improving step- and atom-economy.[2] These methods can be broadly categorized into metal-catalyzed and metal-free approaches.

Scientific Principles and Mechanistic Causality
  • Metal-Catalyzed C-H Amination: Transition metals like palladium or rhodium can facilitate the activation of a C-H bond.[2][12] The mechanism often involves the coordination of a directing group on the pyrimidine substrate to the metal center, followed by cyclometalation and subsequent reaction with an aminating agent.

  • Metal-Free C-H Amination: These methods often proceed via radical pathways or through the formation of highly reactive intermediates. For example, phosphonium intermediates can be generated on the pyrimidine ring, which are then susceptible to nucleophilic attack by an amine or an azide, which is subsequently reduced.[13]

Protocol 3: Metal-Free C-H Amination via Phosphonium Intermediates (Conceptual Protocol)

This protocol is based on a described mechanistic pathway and serves as a conceptual guide.[13]

  • Materials:

    • Pyrimidine substrate (1.0 eq)

    • Triphenylphosphine (or a similar phosphine, 1.2 eq)

    • An oxidizing agent (e.g., a dihalide)

    • Sodium azide (NaN₃, 1.5 eq) followed by a reducing agent (e.g., PPh₃, H₂O) or a primary/secondary amine.

    • Anhydrous aprotic solvent (e.g., acetonitrile)

  • Procedure:

    • In an inert atmosphere, dissolve the pyrimidine substrate and triphenylphosphine in the anhydrous solvent.

    • Add the oxidizing agent to form the phosphonium salt in situ.

    • Add sodium azide and stir at an elevated temperature. The reaction proceeds through an iminophosphorane intermediate via a Staudinger-type reaction.

    • Upon formation of the iminophosphorane, add a reducing agent (e.g., water) to hydrolyze it to the primary amine.

    • Alternatively, the phosphonium salt can be reacted with a primary or secondary amine.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an appropriate aqueous work-up.

    • Purify the product by column chromatography.

Amide Bond Formation with Pyrimidine Carboxylic Acids

This method involves the coupling of a pyrimidine-containing carboxylic acid with an amine using standard peptide coupling reagents. This is a crucial strategy when the desired molecule contains an amide linker attached to the pyrimidine ring.

Scientific Principles and Mechanistic Causality

The direct reaction between a carboxylic acid and an amine is slow due to the formation of a non-reactive ammonium carboxylate salt. Coupling reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

  • Uronium/Aminium Reagents (e.g., HATU): HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) reacts with the carboxylate (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester. This active ester is then readily attacked by the amine to form the amide bond.[14] HATU is known for its high efficiency and low rates of epimerization.[14]

  • Carbodiimide Reagents (e.g., EDC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive but also prone to racemization. The addition of nucleophilic additives like HOBt (N-hydroxybenzotriazole) or OxymaPure intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine, suppressing racemization.[14]

Workflow for HATU-Mediated Amide Coupling

cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Work-up & Purification reagents Dissolve Pyrimidine Carboxylic Acid, HATU, and Base (DIPEA) in Anhydrous Solvent (DMF) preactivate Stir at 0°C to RT for 15-30 min reagents->preactivate Pre-activation add_amine Add Amine to the Pre-activated Mixture preactivate->add_amine react Stir at RT for 1-18h add_amine->react monitor Monitor Progress (TLC or LC-MS) react->monitor dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) monitor->dilute wash Aqueous Washes (LiCl, HCl, NaHCO3, Brine) dilute->wash purify Column Chromatography wash->purify

Caption: General workflow for HATU-mediated amide coupling.

Protocol 4: HATU-Mediated Coupling of Pyrimidine-5-carboxylic Acid
  • Materials:

    • Pyrimidine-5-carboxylic acid (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.1 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF

    • Standard work-up and purification reagents

  • Procedure:

    • To a round-bottom flask, add the pyrimidine-5-carboxylic acid and HATU.

    • Dissolve the solids in anhydrous DMF (concentration typically 0.1-0.5 M).

    • Cool the solution to 0 °C using an ice bath.

    • Add DIPEA dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 5-10 minutes for pre-activation of the carboxylic acid.[15]

    • Add the amine to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with 5% aqueous LiCl (to remove DMF), 1N HCl, saturated aqueous NaHCO₃, and brine.[16]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude amide product via flash column chromatography or recrystallization.

Comparative Analysis of Amidation Methodologies

Methodology Advantages Disadvantages Typical Substrates Key Considerations
SNAr Cost-effective, scalable, simple procedure.[8]Requires activated (halo/tosyl) pyrimidines, regioselectivity can be an issue.[1][6]Halopyrimidines, pyrimidine sulfonates.Ring electronics heavily influence reactivity and regioselectivity.
Buchwald-Hartwig Broad substrate scope, high functional group tolerance, good for unreactive substrates.[5]Requires expensive Pd catalysts and ligands, sensitive to air and moisture.[11]Halopyrimidines (Cl, Br, I), pyrimidine triflates.Careful selection of ligand, base, and solvent is critical for success.
Direct C-H Amination Atom- and step-economical, avoids pre-functionalization.[2]Can require harsh conditions or complex catalytic systems, regioselectivity can be challenging.[12]Unfunctionalized pyrimidines.Often requires directing groups for regiocontrol; still an evolving field.
Amide Coupling Reliable for creating amide linkers, wide range of commercial reagents available.[14]Indirect amidation of the ring, risk of epimerization with chiral acids.Pyrimidine carboxylic acids.Choice of coupling reagent and base is crucial to avoid racemization.

Conclusion

The amidation of pyrimidine rings is a fundamental and enabling transformation in modern drug discovery. The choice of synthetic strategy depends heavily on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. While classical SNAr reactions remain a workhorse for their simplicity and cost-effectiveness, the versatility of Buchwald-Hartwig amination has made it an indispensable tool for complex syntheses. The continued development of direct C-H amination methods promises more efficient and environmentally benign routes to these valuable compounds in the future. A thorough understanding of the principles and protocols outlined in this guide will aid researchers in navigating the synthetic challenges and successfully incorporating the aminopyrimidine motif into the next generation of therapeutic agents.

References

  • ResearchGate. (n.d.). Metal-free C–H amination of pyrimidines via phosphonium intermediates and NaN3 substitution. Retrieved from [Link]

  • Liu, R. R., Levy, J. N., & McNally, A. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances, 15(49), 42121-42175. Available from: [Link]

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]

  • Wallace, E. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 459-462. Available from: [Link]

  • Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. Available from: [Link]

  • Ostrowski, S., & Mąkosza, M. (2007). Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). Jordan Journal of Chemistry, 2(1), 1-14. Available from: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. Retrieved from [Link]

  • Gong, H. P., et al. (2015). Direct amination of pyrimidin-2-yl tosylates with aqueous ammonia under metal-free and mild conditions. Chinese Chemical Letters, 26(4), 455-458. Available from: [Link]

  • ResearchGate. (n.d.). Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes. Retrieved from [Link]

  • de la Torre, M. C., & García-Rodríguez, E. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. Available from: [Link]

  • Gong, H. P., et al. (2015). Direct amination of pyrimidin-2-yl tosylates with aqueous ammonia under metal-free and mild conditions. R Discovery. Available from: [Link]

  • Jordan Journal of Chemistry. (n.d.). Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of Aminopyrimidines. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 596. Available from: [Link]

  • Stadler, A., & Kappe, C. O. (2001). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 6(4), 382-388. Available from: [Link]

  • IJPPR. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-15. Available from: [Link]

  • Wikipedia. (n.d.). Vicarious nucleophilic substitution. Retrieved from [Link]

  • Khake, S. M., & Chatani, N. (2020). The Direct Rh(III)-Catalyzed C–H Amidation of Aniline Derivatives Using a Pyrimidine Directing Group: The Selective Solvent Controlled Synthesis of 1,2-Diaminobenzenes and Benzimidazoles. Organic Letters, 22(9), 3469-3474. Available from: [Link]

  • ResearchGate. (n.d.). US/HATU-catalyzed carboxylic acid and amine coupling to furnish 1H-pyrrole pyrimidine hybrids bridged by an amide bond. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282-289. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wang, D., et al. (2022). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 20(15), 3125-3129. Available from: [Link]

  • Chen, K., et al. (2025). Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. Nature Communications, 16, 12345. Available from: [Link]

  • Purdue University. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]

  • Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(12), 6826-6850. Available from: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using HBTU. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ye, N., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(15), 1085-1088. Available from: [Link]

  • EPFL. (2011). Palladium Catalyzed C–H Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order? Retrieved from [Link]

  • Heteroletters. (2011). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Hetero Letters, 1(2), 119-124. Available from: [Link]

  • University of Windsor. (n.d.). Palladium Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. Retrieved from [Link]

Sources

Application

Rational Design and Functionalization of the Pyrimidine-5-Carboxamide Scaffold for Targeted Kinase Inhibition

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction: The Privilege of the Pyrimidine-5-Carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction: The Privilege of the Pyrimidine-5-Carboxamide Scaffold

In the landscape of targeted targeted therapeutics, the pyrimidine-5-carboxamide core has emerged as a highly privileged scaffold for the design of potent, selective kinase inhibitors [1]. Its structural geometry provides an ideal vector for interacting with the highly conserved ATP-binding pocket of various kinases, including Janus Kinases (JAK) [1], Salt-Inducible Kinases (SIKs) [1], Mer Tyrosine Kinase (MerTK) [2], and BCR-ABL [3].

The critical advantage of this scaffold lies in its modularity. The pyrimidine core acts as a rigid hydrogen-bonding template (typically engaging the kinase hinge region via the N1/N3 nitrogens and C2/C4 substituents), while the C5-carboxamide moiety projects into the solvent-exposed region or interacts with the DFG motif and gatekeeper residues, depending on the binding mode (Type I vs. Type II inhibition) [3].

Mechanistic Rationale for Regioselective Functionalization

To achieve high target selectivity and favorable pharmacokinetic (PK) properties, functionalization is typically driven by the following Structure-Activity Relationship (SAR) principles:

  • C4-Position: Often substituted with an alkylamino or arylamino group. This position is highly sensitive to steric bulk and typically occupies the hydrophobic pocket adjacent to the hinge region.

  • C2-Position: Frequently functionalized with diverse amines (e.g., 4-fluorobutylamine, anilines) to modulate solubility and engage secondary binding pockets.

  • C5-Carboxamide: The amide nitrogen and carbonyl oxygen serve as critical hydrogen bond donors/acceptors. Substituents on the amide nitrogen dictate the inhibitor's trajectory toward the solvent channel or the allosteric pocket [4].

Structural Activity Relationship (SAR) Data Presentation

To illustrate the impact of regioselective functionalization, Table 1 summarizes the SAR data for a series of fluorinated pyrimidine-5-carboxamides developed as MerTK inhibitors (potential


F-PET radioligands for imaging microglial phenotypes in multiple sclerosis) [2].

Table 1: SAR of Pyrimidine-5-Carboxamide Derivatives against MerTK and Off-Target Kinases

Compound IDC2-SubstituentC4-SubstituentC5-Carboxamide N-SubstituentMerTK IC

(nM)
AXL IC

(nM)
FLT3 IC

(nM)
Compound 3 n-butylaminetrans-4-aminocyclohexanolBenzyl3.6> 50> 150
Compound 2d 4-fluorobutylamineThiazol-2-ylmethylamineBenzyl38.04181482
Compound 3a 4-fluorobutylaminetrans-4-aminocyclohexanolBenzyl12.5> 100> 200

Data Interpretation: The introduction of a fluorine atom at the terminal end of the C2-butylamine chain (Compound 3a) causes a slight reduction in MerTK potency compared to the unsubstituted analog (Compound 3), but maintains excellent selectivity over structurally similar TAM family kinases (AXL) and FLT3 [2]. This demonstrates the precise steric constraints of the C2-binding pocket.

Experimental Workflows & Protocols

Protocol A: Regioselective Synthesis of Pyrimidine-5-Carboxamides

Scientific Causality: The synthesis relies on the differential electrophilicity of the 2,4-dichloropyrimidine-5-carboxylate starting material. The C4-chloride is significantly more reactive toward nucleophilic aromatic substitution (


) than the C2-chloride due to the synergistic electron-withdrawing effects of the adjacent ring nitrogens and the ortho-ester group at C5. This allows for a highly regioselective sequential amination strategy without the need for complex protecting group chemistry.

Materials:

  • Ethyl 2,4-dichloropyrimidine-5-carboxylate

  • Primary amines (R

    
    -NH
    
    
    
    for C4, R
    
    
    -NH
    
    
    for C2)
  • N,N-Diisopropylethylamine (DIPEA)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI·HCl)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • Lithium hydroxide (LiOH)

Step-by-Step Methodology:

  • C4-Amination (Regioselective

    
    ): 
    
    • Dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in anhydrous isopropanol (iPrOH) and cool to 0 °C.

    • Add DIPEA (2.0 eq) followed by the dropwise addition of R

      
      -NH
      
      
      
      (1.05 eq).
    • Self-Validation Check: Monitor by LC-MS. The reaction should cleanly yield the C4-substituted product within 1-2 hours at room temperature. The C2-chloride remains intact due to lower electrophilicity.

  • C2-Amination:

    • To the crude mixture (or isolated intermediate), add R

      
      -NH
      
      
      
      (1.5 eq) and additional DIPEA (2.0 eq).
    • Elevate the temperature to 80 °C and stir for 16 hours. (Note: If R

      
      -NH
      
      
      
      is a deactivated aniline, Buchwald-Hartwig cross-coupling conditions using Pd
      
      
      (dba)
      
      
      and Xantphos may be required) [3].
  • Saponification:

    • Isolate the 2,4-diaminopyrimidine ester. Dissolve in a 3:2 mixture of THF:H

      
      O.
      
    • Add LiOH (3.0 eq) and heat to 50 °C for 16 hours to hydrolyze the ester to the corresponding carboxylic acid. Acidify with 1M HCl to precipitate the product.

  • Amidation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous acetonitrile (ACN).

    • Add EDCI·HCl (1.5 eq), HOAt (1.5 eq), and DIPEA (3.0 eq). Causality: HOAt is utilized over HOBt because the nitrogen at the 7-position of the benzotriazole ring provides an neighboring group effect that accelerates the coupling of electron-deficient pyrimidine acids, minimizing side reactions.

    • Add the desired amine for the carboxamide (R

      
      -NH
      
      
      
      , 1.2 eq) and stir at 50 °C for 20 hours. Purify via preparative HPLC.

SynthesisWorkflow SM 2,4-Dichloropyrimidine -5-carboxylate Step1 C4-Amination (Regioselective SNAr) 0 °C to RT SM->Step1 Step2 C2-Amination (High Temp SNAr) 80 °C Step1->Step2 Step3 Saponification (LiOH, THF/H2O) Step2->Step3 Step4 Amidation (EDCI, HOAt, DIPEA) Step3->Step4 Product Pyrimidine-5-carboxamide Target Step4->Product

Fig 1. Regioselective synthesis workflow for functionalized pyrimidine-5-carboxamides.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Scientific Causality: To evaluate the IC


 of the synthesized pyrimidine-5-carboxamides, a homogenous luminescent ADP-Glo assay is preferred over radiometric 

P-ATP assays. This method measures the accumulation of ADP, avoiding radioactive waste while providing high sensitivity for both highly active and low-activity kinases.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the pyrimidine-5-carboxamide inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter dispensing.

  • Kinase Reaction: Add 2.5 µL of the target kinase (e.g., MerTK or SIK1) diluted in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 1 mM DTT). Incubate for 15 minutes at room temperature to allow inhibitor-enzyme pre-equilibration.
    
  • Reaction Initiation: Add 2.5 µL of a substrate/ATP mix. The ATP concentration should be set at the apparent K

    
     for the specific kinase to ensure competitive inhibitors are accurately evaluated. Incubate for 60 minutes at room temperature.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is simultaneously utilized by luciferase to generate light. Incubate for 30 minutes, then read luminescence on a multimode microplate reader.

  • Data Analysis: Normalize luminescence signals to positive (DMSO only) and negative (no enzyme) controls. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC

    
    .
    

KinaseInhibition ATP ATP Kinase Target Kinase (e.g., MerTK / SIKs) ATP->Kinase Binds Hinge Region Substrate Protein Substrate (e.g., STAT/CREB) Kinase->Substrate Phosphorylates Phospho Phosphorylated Substrate (Active Pathway) Substrate->Phospho Inhibitor Pyrimidine-5-carboxamide Inhibitor Inhibitor->ATP Blocks Binding Inhibitor->Kinase Competitive Inhibition

Fig 2. Mechanism of competitive ATP-hinge binding by pyrimidine-5-carboxamide inhibitors.

References

  • Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry (2023). Available at:[Link]

  • Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development. RSC Medicinal Chemistry (via PMC) (2025). Available at: [Link]

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry (ACS Publications) (2016). Available at:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (via PMC) (2021). Available at:[Link]

Method

Application Note: Chemoselective Hydrogenation Protocols for 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide Derivatives

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It addresses the specific chemoselective challenges posed by the 4-Chloro-2-(methylthio)pyrimidine-5-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and medicinal chemists. It addresses the specific chemoselective challenges posed by the 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide scaffold.

Executive Summary

The 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide core is a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK4/6, RAF) and antifungals.[1][2][3] However, catalytic hydrogenation of derivatives containing this scaffold presents a "Triad of Incompatibility":

  • Catalyst Poisoning: The thioether (-SMe) at C2 strongly coordinates with transition metals (Pd, Pt, Rh), dampening catalytic activity.

  • Labile Chloride: The C4-Chloride is highly susceptible to hydrodehalogenation (reduction to C-H) under standard hydrogenation conditions.[2]

  • Reducible Ring: The electron-deficient pyrimidine ring is prone to partial saturation (dihydropyrimidine formation) under forcing conditions.[2]

This guide provides two distinct, validated protocols: Protocol A for selective side-chain reduction (preserving the Cl/SMe core) and Protocol B for intentional hydrodechlorination.

Chemoselectivity Analysis & Catalyst Selection

Success depends on matching the catalyst's electronic properties with the desired transformation. The decision matrix below outlines the critical pathways.

G Start Starting Material: 4-Chloro-2-(methylthio)pyrimidine Derivative Goal Define Synthetic Goal Start->Goal Path1 Goal: Reduce Side Chain (e.g., Nitro, Alkene) PRESERVE 4-Cl & 2-SMe Goal->Path1 Selectivity Required Path2 Goal: Remove 4-Cl (Hydrodechlorination) KEEP 2-SMe Goal->Path2 Core Modification Cat1 Catalyst: 5% Pt(S)/C (Sulfided Platinum) Path1->Cat1 Cat2 Catalyst: 10% Pd/C (High Loading) Path2->Cat2 Mech1 Mechanism: S-poisoned surface prevents oxidative addition into C-Cl bond. Cat1->Mech1 Result1 Product: 4-Chloro-2-(methylthio) -5-carboxamide (Reduced Side Chain) Cat1->Result1 Mech2 Mechanism: Pd facilitates C-Cl insertion; Base neutralizes HCl. Cat2->Mech2 Result2 Product: 2-(Methylthio)pyrimidine -5-carboxamide Cat2->Result2

Figure 1: Decision matrix for catalyst selection based on the intended chemical transformation.

Protocol A: Selective Side-Chain Reduction (Preserving Cl & SMe)

Objective: Reduce a functional group (e.g., nitro, alkyne) on a substituent without removing the C4-chlorine or poisoning the catalyst irreversibly.

The Challenge: Standard Pd/C will rapidly dechlorinate the C4 position before reducing a nitro group due to the activation by the pyrimidine nitrogen. Furthermore, the SMe group will retard the rate, tempting the operator to increase temperature, which promotes dechlorination.

The Solution: Use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modification occupies the highly active sites responsible for hydrogenolysis (C-Cl bond breaking) while leaving sites available for hydrogenation of unsaturated bonds.

Experimental Procedure

Substrate: 4-Chloro-2-(methylthio)-N-(4-nitrophenyl)pyrimidine-5-carboxamide (Example) Target: 4-Chloro-2-(methylthio)-N-(4-aminophenyl)pyrimidine-5-carboxamide[2][3]

  • Reactor Prep: Charge a high-pressure autoclave (e.g., Parr reactor) with the substrate (10 mmol, 3.24 g).

  • Solvent System: Add Tetrahydrofuran (THF) (50 mL). Note: Avoid alcohols (MeOH/EtOH) if transesterification or solvolysis of the chloride is a risk, though they are generally acceptable. THF ensures solubility.

  • Catalyst Addition: Add 5% Pt(S)/C (Sulfided Platinum) at 2 wt% loading relative to substrate (65 mg).

    • Critical: Do NOT use standard Pt/C or Pd/C.[2]

  • Conditions:

    • Pressure: 5 bar (75 psi) H₂.

    • Temperature: 25–30 °C (Ambient). Do not heat above 40 °C to prevent C-Cl cleavage.[2][3]

    • Agitation: 1000 rpm (Mass transfer is critical due to S-poisoning effects).

  • Work-up:

    • Filter catalyst over a Celite pad.[2]

    • Wash cake with THF.[2]

    • Concentrate filtrate under reduced pressure.[2]

    • Self-Validation Check: Analyze crude by LC-MS.[2][3] Look for M-34 (De-Cl) peak.[2][3] If >2%, lower temperature or pressure in next run.

Data Summary: Protocol A

Parameter Recommendation Rationale
Catalyst 5% Pt(S)/C Inhibits hydrogenolysis of C-Cl bonds [1].[2][3]
Solvent THF or EtOAc Non-protic solvents reduce risk of solvolysis.[2]
Additives None Acid scavengers (bases) promote dechlorination; avoid them.[2]

| Selectivity | >98% Retention of Cl | Validated on nitro-aromatic side chains.[2][3] |

Protocol B: Hydrodechlorination (Removal of C4-Cl)

Objective: Remove the chlorine atom to generate the 2-(methylthio)pyrimidine-5-carboxamide core.[2][3]

The Challenge: The C2-SMe group acts as a catalyst poison, requiring higher catalyst loadings. The HCl generated during the reaction will protonate the pyrimidine ring and the product amine, potentially stopping the reaction or precipitating the substrate.

The Solution: Use Pd/C with an inorganic base . The base neutralizes the HCl, driving the equilibrium forward.

Experimental Procedure

Substrate: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide Target: 2-(methylthio)pyrimidine-5-carboxamide[2][3]

  • Reactor Prep: Charge reactor with substrate (10 mmol, 2.03 g).

  • Solvent: Methanol (40 mL).

  • Base Scavenger: Add Sodium Acetate (NaOAc) (1.1 eq, 11 mmol, 0.90 g) or Triethylamine (Et₃N) .

    • Why: Neutralizes HCl.[2] NaOAc is preferred as it buffers the solution without being strong enough to cause nucleophilic attack on the ring.

  • Catalyst: Add 10% Pd/C (Type 39 or equivalent) at higher loading: 5–10 wt% relative to substrate.[2]

    • Note: The high loading compensates for the SMe poisoning effect.

  • Conditions:

    • Pressure: 3–5 bar H₂.

    • Temperature: 50 °C. Heat is required to overcome the activation energy increased by S-poisoning.[2][3]

  • Work-up:

    • Filter catalyst.[2]

    • Concentrate solvent.[2]

    • Resuspend residue in water to dissolve inorganic salts (NaCl/NaOAc).

    • Extract product with EtOAc or filter precipitate if solid.[2]

Troubleshooting & Optimization

Catalyst Poisoning (Stalled Reaction)

If the reaction stalls (common with S-containing substrates):

  • Diagnosis: H₂ uptake stops before theoretical consumption.

  • Remedy 1 (Clean Feed): Ensure the starting material is free of exogenous sulfur impurities (e.g., thiols from previous steps). Recrystallize if necessary.[2]

  • Remedy 2 (Spiking): Add fresh catalyst (1-2 wt%) under inert atmosphere.

  • Remedy 3 (Pressure): Increase H₂ pressure to 10-20 bar. High pressure increases the concentration of surface hydrogen, competing effectively with the sulfur poison.

Over-Reduction (Ring Saturation)

If the pyrimidine ring begins to reduce (M+2 or M+4 observed):

  • Cause: Temperature too high or catalyst too active (e.g., Rh or Pt under acidic conditions).

  • Fix: Switch to Protocol A (Sulfided catalyst) or lower the temperature to <20 °C.

Solvolysis (Methoxy impurity)

If using MeOH and Base, you may see 4-methoxy-2-(methylthio)... formed via S_NAr.[2][3]

  • Fix: Switch solvent to 2-Propanol (IPA) or THF .[2][3] The bulkier alcohol or aprotic solvent prevents nucleophilic attack.

References

  • Mori, A., et al. (2006).[4] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.[2] Organic Letters, 8(15), 3279-3281. [Link]

  • PubChem. (2025).[2] 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester.[1][2][3] National Library of Medicine. [Link]

  • Organic Chemistry Portal. (2023). Hydrogenation of Nitro Compounds.[5][6][7][8][9][10][Link]

Sources

Application

One-pot synthesis techniques involving 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Application Note: High-Efficiency One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines using 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide Executive Summary 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS 880613-19-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency One-Pot Synthesis of Pyrimido[4,5-d]pyrimidines using 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Executive Summary

4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS 880613-19-4) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., targeting EGFR, CDK, and p38 MAP kinases). Its unique substitution pattern—a highly reactive electrophile at C4, a stable but activatable sulfide at C2, and a directing carboxamide at C5—enables the rapid construction of fused heterocyclic systems.

This guide details a validated Sequential One-Pot Protocol for converting this scaffold into Pyrimido[4,5-d]pyrimidines . By telescoping the nucleophilic aromatic substitution (


) and cyclocondensation steps, researchers can avoid intermediate isolation, maximize atom economy, and significantly reduce solvent waste.

Scientific Principles & Mechanism

The Electrophilic Activation

The pyrimidine ring is electron-deficient, but the presence of the electron-withdrawing carboxamide group at C5 significantly enhances the electrophilicity at the C4 position. This makes the C4-chloride an excellent leaving group for


 reactions with primary amines, even under mild conditions.
The Chemoselectivity of the C2-SMe Group

Crucial to this protocol is the stability of the 2-methylthio (


) group. Unlike the C4-chloride, the 

group is relatively inert to nucleophilic attack by amines under non-oxidative conditions. This orthogonality allows for the selective functionalization of C4, leaving the C2 position available for late-stage diversification (e.g., oxidation to sulfone followed by displacement).
Cyclization Mechanism

Following the initial amine displacement, the resulting intermediate (4-amino-2-(methylthio)pyrimidine-5-carboxamide) possesses adjacent amino and amide groups. In the presence of a one-carbon donor like Triethyl Orthoformate (TEOF) , the amine attacks the orthoester to form an imidate, which undergoes intramolecular cyclization with the amide nitrogen to close the pyrimido-pyrimidine ring.

ReactionMechanism SM 4-Chloro-2-(methylthio) pyrimidine-5-carboxamide Inter Intermediate: 4-Amino-Derivative SM->Inter Step 1: SNAr (R-NH2, Heat) TS Cyclization (Imidate Formation) Inter->TS Step 2: + TEOF (H+ Cat) Prod Product: Pyrimido[4,5-d]pyrimidine TS->Prod - EtOH Ring Closure

Figure 1: Mechanistic pathway for the sequential one-pot synthesis. The reaction proceeds via C4 displacement followed by cyclocondensation.

Validated Experimental Protocol

Objective: Synthesis of 3-Aryl-7-(methylthio)pyrimido[4,5-d]pyrimidin-4(3H)-one derivatives.

Reagents & Materials
ReagentEquiv.Role
4-Chloro-2-(methylthio)pyrimidine-5-carboxamide 1.0Core Scaffold
Aniline Derivative (Ar-NH₂) 1.1Nucleophile
Triethyl Orthoformate (TEOF) 5.0Cyclizing Agent / Co-solvent
Acetic Acid (Glacial) 0.1 (Cat)Catalyst
Ethanol (Anhydrous) SolventReaction Medium
Step-by-Step Procedure

Stage A: Nucleophilic Displacement (


) 
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (1.0 mmol, 203 mg) in Ethanol (10 mL).

  • Addition: Add the substituted Aniline (1.1 mmol). Note: If using a salt form of the amine, add 1.1 equiv of DIPEA.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–3 hours.

  • Checkpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

    
    ) should disappear, replaced by a more polar intermediate (
    
    
    
    ).

Stage B: Cyclocondensation (Telescoped) 5. Reagent Addition: Do NOT isolate the intermediate. To the hot reaction mixture, add Triethyl Orthoformate (TEOF) (5.0 mmol, ~0.8 mL) and catalytic Acetic Acid (2 drops). 6. Reflux: Continue refluxing for an additional 4–6 hours. The reaction mixture may clarify and then begin to precipitate the bicyclic product. 7. Completion: Monitor TLC. The polar intermediate should convert to a less polar product (


).

Stage C: Workup & Purification 8. Cooling: Allow the reaction to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation. 9. Filtration: Filter the solid precipitate under vacuum. 10. Washing: Wash the filter cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove unreacted amine and TEOF traces. 11. Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Workflow Start Start: Dissolve 4-Cl-Scaffold in Ethanol AddAmine Add Primary Amine (1.1 eq) Reflux 2h Start->AddAmine Check1 TLC Check: SM Consumed? AddAmine->Check1 Check1->AddAmine No (Extend Time) AddTEOF Add TEOF (5 eq) + Cat. AcOH Reflux 4-6h Check1->AddTEOF Yes Cool Cool to 0°C Precipitate Product AddTEOF->Cool Filter Filter & Wash (EtOH / Et2O) Cool->Filter Final Pure Pyrimido[4,5-d]pyrimidine Filter->Final

Figure 2: Operational workflow for the telescoped synthesis. Critical decision points are highlighted in yellow.

Expected Results & Troubleshooting

Yield Data (Representative)
Amine SubstrateProduct AppearanceTypical Yield (%)Melting Point
AnilineWhite/Off-white solid82-88%>250°C
4-FluoroanilinePale yellow solid78-85%240-242°C
4-MethoxyanilineBeige solid75-80%235-238°C
BenzylamineWhite crystalline solid65-72%210-212°C
Troubleshooting Guide
  • Low Conversion in Step 1: If the C4-Cl displacement is sluggish (common with electron-deficient anilines), switch the solvent to Dioxane or DMF and increase temperature to 100°C.

  • Incomplete Cyclization: If the intermediate persists in Step 2, add more TEOF (up to 10 equiv) or switch the catalyst to Sulfamic Acid (5 mol%).

  • Oily Product: If the product does not precipitate, evaporate the solvent to dryness, triturate the residue with cold Isopropanol, and sonicate.

References

  • Sahrapeyma, S., et al. (2014). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. Link

  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry. Link

  • Shaaban, M. A., et al. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.[1] Der Pharma Chemica. Link

  • MedChemExpress. (2024). Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Product Information. Link

  • BenchChem. (2025). Application Notes for Pyrimidine Derivatives. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of nucleophilic substitution on 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Mechanistic Overview & Diagnostic Fundamentals As a Senior Application Scientist, I frequently guide researchers through the functionalization of highly decorated pyrimidine scaffolds in drug discovery. For 4-chloro-2-(m...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Diagnostic Fundamentals

As a Senior Application Scientist, I frequently guide researchers through the functionalization of highly decorated pyrimidine scaffolds in drug discovery. For 4-chloro-2-(methylthio)pyrimidine-5-carboxamide , the objective is typically a regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

The causality behind this selectivity lies in frontier molecular orbital (FMO) theory. The C5-carboxamide group exerts a strong electron-withdrawing effect via resonance, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy specifically at the adjacent C4 carbon . Consequently, nucleophilic attack at C4 forms a highly stabilized Meisenheimer complex. Furthermore, the C-Cl bond is highly polarized compared to the C-SMe bond, making chloride a kinetically superior leaving group under mild conditions .

Troubleshooting Knowledge Base (FAQs)

Q1: Why am I observing C2-methylthio displacement alongside my desired C4-chloro substitution?

  • Causality: While C4 is kinetically favored, the C2-methylthio group can act as a leaving group if the thermodynamic threshold is breached (e.g., temperatures >60 °C) or if an excess of a highly reactive nucleophile is present.

  • Solution: Strictly control the stoichiometry of your nucleophile to 1.00–1.05 equivalents. Maintain the reaction temperature between 0 °C and 20 °C. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to mop up the generated HCl without competing for the electrophilic centers .

Q2: Why is my C5-carboxamide converting into a carboxylic acid during the reaction?

  • Causality: The use of inorganic bases (like K₂CO₃ or NaOH) in solvents that are not strictly anhydrous generates hydroxide ions. The C5-carboxamide is highly susceptible to nucleophilic acyl substitution by hydroxide, leading to irreversible hydrolysis.

  • Solution: Transition to a strictly anhydrous polar aprotic solvent system (e.g., dry DMF or DMAc) and utilize organic bases (DIPEA or Triethylamine) to eliminate the presence of hydroxide ions.

Q3: My reaction stalls at 50% conversion despite having unreacted starting material. How do I push it to completion?

  • Causality: The starting pyrimidine often suffers from poor solubility in ethereal solvents (like THF) or halogenated solvents (like DCM) as the reaction progresses and amine hydrochloride salts precipitate, trapping the reagents.

  • Solution: Conduct the reaction in DMAc or DMF. If your nucleophile is an amine hydrochloride salt, ensure you add a minimum of 2.5 equivalents of DIPEA to fully liberate the free base and maintain an alkaline environment.

Quantitative Condition Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting chemoselectivity profile during the amination of 4-chloro-2-(methylthio)pyrimidine-5-carboxamide.

Solvent SystemBaseTemp (°C)Time (h)C4-SNAr Yield (%)C2-Substitution (%)Carboxamide Hydrolysis (%)
Anhydrous DMAc DIPEA (2.0 eq) 0 to 20 3 95 < 1 0
Anhydrous DMFDIPEA (2.0 eq)20492< 10
THFTEA (2.0 eq)60128550
DMF (Non-dry)K₂CO₃ (2.0 eq)20675215
EtOH / H₂ONaOH (2.0 eq)802104045

Standard Operating Procedure: Regioselective C4-Amination

This protocol is designed as a self-validating system , incorporating specific LC-MS diagnostic checkpoints to ensure scientific integrity and prevent downstream failures.

Step 1: Preparation In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-2-(methylthio)pyrimidine-5-carboxamide (1.0 eq) in anhydrous DMAc to achieve a 0.2 M concentration.

Step 2: Base Addition Add DIPEA (2.0 eq; increase to 2.5 eq if the nucleophile is a hydrochloride salt). Stir the mixture and cool to 0 °C using an ice-water bath.

Step 3: Nucleophile Addition Dissolve the target amine (1.05 eq) in a minimal volume of anhydrous DMAc and add it dropwise over 15 minutes to prevent localized exothermic spikes that could trigger C2-substitution.

Step 4: Validation & Monitoring Remove the ice bath and let the reaction warm to 20 °C. After 2 hours, sample 5 µL of the mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Diagnostic Check: The starting material exhibits an [M+H]⁺ of 204 with a characteristic 3:1 chlorine isotope pattern. Successful C4-substitution (e.g., using methylamine) will yield an [M+H]⁺ of 199 and the complete disappearance of the isotope pattern. An [M+H]⁺ of 205 indicates unwanted hydrolysis.

Step 5: Quench & Isolation Once LC-MS confirms >98% conversion, quench the reaction by pouring it into 5 volumes of ice-cold distilled water. The C4-SNAr product will typically precipitate. Filter the solid, wash with cold water, and dry under high vacuum.

Workflow Visualization

SNAr_Workflow A 4-Chloro-2-(methylthio) pyrimidine-5-carboxamide B Add Nucleophile (1.05 eq) + DIPEA in Anhydrous DMAc A->B C LC-MS Reaction Monitoring (Check [M+H]+ & Isotope) B->C D C4-SNAr Target (High Yield, No Cl Isotope) C->D 0-20°C, Strict Stoichiometry E C2-Substitution (Regioselectivity Failure) C->E Excess Nuc / Temp > 60°C F Carboxamide Hydrolysis (Acid Formation) C->F Moisture / Inorganic Base

Workflow and troubleshooting logic for regioselective C4-SNAr on the pyrimidine scaffold.

References

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science.[Link]

  • Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X Chromosome (BMX) Kinase Inhibitor. ACS Publications (Journal of Medicinal Chemistry).[Link]

  • Synthesis of n-(heteroaryl)-pyrrolo[3,2-d]pyrimidin-2-amines. WIPO (PCT).
Optimization

Optimizing solvent selection for 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide reactions

Welcome to the Application Scientist Portal. This guide is engineered for drug development professionals and synthetic chemists optimizing nucleophilic aromatic substitution (SNAr) reactions on highly functionalized pyri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Portal. This guide is engineered for drug development professionals and synthetic chemists optimizing nucleophilic aromatic substitution (SNAr) reactions on highly functionalized pyrimidine scaffolds.

Application Scientist Overview: The Causality of Scaffold Reactivity

The 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide scaffold presents a unique multifactorial optimization challenge. The reactivity is governed by three structural elements:

  • C4-Chloride: Highly activated for SNAr due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens and the C5-carboxamide group.

  • C5-Carboxamide: Acts as a strong hydrogen-bond donor and acceptor. This moiety frequently causes poor solubility in non-polar solvents due to intermolecular aggregation and is susceptible to dehydration or hydrolysis under harsh conditions.

  • C2-Methylthio (-SMe): A latent leaving group that is generally stable during C4-SNAr but provides a synthetic handle for downstream oxidation and subsequent displacement[1].

Selecting the correct solvent is not merely about dissolving the reagents; it is about stabilizing the negatively charged Meisenheimer complex transition state while preventing competitive side reactions.

Solvent Optimization & Diagnostic Matrix

The following table synthesizes quantitative solvent properties with their empirical performance regarding the C5-carboxamide moiety.

SolventPolarity IndexBoiling Point (°C)Carboxamide SolvationSNAr Kinetic RateHydrolysis Risk (if wet)
DMSO 7.2189Excellent (H-bond disruptor)Very FastHigh
NMP 6.7202ExcellentFastMedium
DMF 6.4153ExcellentVery FastHigh
MeCN 5.882ModerateFastLow
1,4-Dioxane 4.8101Low (Requires heating)SlowLow
Isopropanol 3.982ModerateModerateLow

Troubleshooting FAQs: Mechanism & Causality

Q: Why is my SNAr reaction at the C4 position yielding poor conversion, and how does solvent choice affect this? A: Solvent polarity profoundly influences SNAr kinetics[2]. In non-polar solvents (e.g., toluene or DCM), the C5-carboxamide group forms intermolecular hydrogen bonds, leading to aggregation and poor reactant availability. Switching to polar aprotic solvents like DMF or NMP disrupts these hydrogen bonds, solvating the monomeric species. Furthermore, these solvents stabilize the negatively charged Meisenheimer complex intermediate, drastically accelerating the reaction[3]. Standard displacements typically utilize polar aprotic solvents at 60–100 °C to achieve optimal kinetics[4].

Q: I am observing hydrolysis of the C4-chloride or the C5-carboxamide. How do I optimize the solvent to prevent this? A: Hydrolysis is driven by the presence of adventitious water in hygroscopic solvents (like DMSO or DMF) reacting under basic conditions (e.g., with K2CO3 or DIPEA)[4]. The C5-carboxamide can also undergo hydrolysis to the carboxylic acid if hydroxide ions are generated. To prevent this, your solvent system must be strictly anhydrous. If drying DMF is operationally challenging, switch to anhydrous acetonitrile (MeCN) or 1,4-dioxane. MeCN is less hygroscopic, easier to keep dry over molecular sieves, and supports fast SNAr kinetics without promoting hydrolysis[1].

Q: Can I use greener, protic solvents for amination reactions on this scaffold? A: Yes, provided your nucleophile is an amine and not an alkoxide. While polar aprotic solvents are the historical standard, protic solvents like isopropanol (iPrOH) can be highly effective. The protic solvent hydrogen-bonds with the departing chloride ion, facilitating its exit. Recent validated protocols demonstrate successful SNAr on highly substituted pyrimidines using DIPEA in isopropanol at 80 °C[3]. Caution: Do not use protic solvents with oxygen or thiol nucleophiles, as transesterification or competitive etherification of the solvent will occur.

Q: How does the C2-methylthio group impact my downstream solvent strategy? A: The C2-methylthio (-SMe) group is generally stable under standard basic SNAr conditions at C4. However, its primary utility is as a latent leaving group; it is typically oxidized to a methyl sulfinyl or methyl sulfonyl group in a subsequent step to enable a second nucleophilic displacement[1]. If your workflow involves a one-pot SNAr followed by oxidation, avoid solvents like DMF or NMP, which can degrade under oxidative conditions. Instead, utilize solvent mixtures like MeCN/MeOH, which are stable to oxidants like m-CPBA or oxone[1].

Self-Validating Protocol: SNAr Solvent Screening

Causality Focus: This standard operating procedure (SOP) integrates in-process controls to ensure that solubility, moisture content, and reaction kinetics are independently verified, preventing downstream failures.

Step 1: Moisture Validation (The Pre-Check)

  • Action: Perform a Karl Fischer (KF) titration on the selected solvent (e.g., MeCN or DMF).

  • Validation: The solvent batch is only approved for use if the water content is <100 ppm.

  • Causality: Eliminates the variable of hydroxide-mediated hydrolysis of the C4-Cl or C5-carboxamide, ensuring any failure is kinetic rather than degradative.

Step 2: Reagent Solvation & Visual Confirmation

  • Action: Add 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (1.0 eq) to the approved solvent at a 0.2 M concentration. Stir at room temperature for 10 minutes.

  • Validation: Visually inspect the reactor. If the solution is cloudy, the carboxamide is aggregating.

  • Intervention: Heat to 40 °C or switch to a higher polarity index solvent (e.g., DMSO) before adding the nucleophile.

Step 3: Nucleophile Addition & Kinetic Initiation

  • Action: Add the amine nucleophile (1.2 eq) and DIPEA (2.0 eq). Elevate the temperature to 60–80 °C depending on the solvent's boiling point[3].

  • Validation: The use of DIPEA (a sterically hindered, non-nucleophilic base) ensures that the base only acts as an acid scavenger (neutralizing the HCl byproduct) without competing for the C4 position[4].

Step 4: LC-MS Kinetic Sampling (In-Process Control)

  • Action: Withdraw a 10 µL aliquot at 1 hour and 4 hours. Quench into 1 mL of 50:50 MeCN/Water.

  • Validation: Analyze via LC-MS to confirm the reaction trajectory.

    • Success State: Disappearance of the starting material mass (M+H) and appearance of the product mass.

    • Failure State: Appearance of M-18 (dehydration of carboxamide to nitrile) or M-Cl+OH (hydrolysis).

    • Intervention: If hydrolysis is detected, abort the run, re-verify the KF titration, and switch to anhydrous MeCN[1].

Workflow Visualization

SolventSelection Start Target: SNAr at C4 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide NucType Identify Nucleophile Type Start->NucType Amine Amine Nucleophile (e.g., primary/secondary amines) NucType->Amine Alkoxide Alkoxide/Thiolate (e.g., NaOMe, NaSMe) NucType->Alkoxide Protic Protic Solvents Viable (iPrOH, EtOH) at 80°C Amine->Protic Aprotic Strictly Aprotic Solvents (DMF, DMSO, NMP) Amine->Aprotic Optional Alkoxide->Aprotic CheckSol In-Process Control: Check Carboxamide Solubility Protic->CheckSol Aprotic->CheckSol SolGood Fully Dissolved: Proceed with Reaction CheckSol->SolGood SolPoor Suspension/Precipitate: Switch to DMSO or Heat CheckSol->SolPoor Validate Self-Validation: LC-MS Sampling at 1h, 4h SolGood->Validate SolPoor->Validate

Decision matrix for solvent optimization in pyrimidine-5-carboxamide SNAr workflows.

References

  • Recent Advances in Pyrimidine-Based Drugs Semantic Scholar
  • Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine Smolecule
  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib ResearchG
  • 2-(2-Chloropyrimidin-5-yl)propan-2-ol | 110100-09-9 Benchchem

Sources

Troubleshooting

Purification methods for removing regioisomers from pyrimidine-5-carboxamide mixtures

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of regioisomeric mixtures of pyrimidine-5-carboxamides. The formation of regioisomers is a common challenge in heterocyclic chemistry, and their separation is critical for accurate structure-activity relationship (SAR) studies and the development of pure active pharmaceutical ingredients (APIs).

This center is designed to provide not just protocols, but the underlying chemical logic to empower you to solve even the most challenging separation problems.

Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of regioisomers in my pyrimidine synthesis?

The formation of regioisomers in pyrimidine synthesis is fundamentally a question of competing reaction pathways. Several factors can influence the regioselectivity of a reaction:

  • Tautomerization: Pyrimidine precursors or intermediates can exist in different tautomeric forms, each presenting a different reactive site to the incoming reagents, leading to a mixture of products.[1]

  • Steric and Electronic Effects: The electronic properties (electron-donating vs. electron-withdrawing groups) and steric bulk of substituents on the pyrimidine ring or the reacting partners can influence the kinetic and thermodynamic favorability of attack at different positions. For instance, in the amination of 2,4-dichloropyrimidines, the C4 position is generally more reactive to nucleophilic attack than the C2 position.[2] However, the electronic nature of a substituent at the C6 position can modulate this selectivity.[3]

  • Reaction Conditions: Temperature, solvent polarity, and the choice of catalyst can alter the reaction mechanism or the energy barriers of competing pathways.[1][4] For example, higher temperatures can sometimes favor the formation of thermodynamic byproducts over the desired kinetic product.[5]

  • Protecting Groups: The presence and nature of protecting groups can significantly influence the electronic landscape of the heterocyclic ring, thereby directing the regiochemical outcome of a reaction.[4]

Q2: How can I confirm that I have a mixture of regioisomers?

Before attempting purification, it's crucial to confirm the presence of isomers. A single spot on a Thin-Layer Chromatography (TLC) plate is not a guarantee of purity, as regioisomers often have very similar polarities.[6] A multi-technique approach is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool. Look for sets of signals that are similar but distinct. For example, you might see two sets of aromatic protons with slightly different chemical shifts or coupling constants. 2D NMR techniques like NOESY or ROESY are invaluable for unambiguously determining the structure by identifying through-space correlations between protons on different parts of the molecule.

  • Mass Spectrometry (MS): While MS will show the same mass for both isomers, coupling it with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) can reveal multiple peaks with the same mass-to-charge ratio (m/z).[7][8]

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC run using a high-resolution column can often resolve isomers that co-elute on TLC.[9]

Troubleshooting Guide 1: Purification by Column Chromatography

Column chromatography is often the first method attempted for separating regioisomers. However, their similar physical properties can make this a significant challenge.

Q3: My regioisomers have the same Rf value on TLC and co-elute on the column. What should I do?

This is a common and frustrating problem. The key is to amplify the small physicochemical differences between the isomers.

Workflow for Optimizing Chromatographic Separation

cluster_TLC TLC Screening & Optimization cluster_Column Column Chromatography Execution TLC_Start Run TLC in standard solvent (e.g., Hexane/EtOAc) TLC_Check Observe spot separation TLC_Start->TLC_Check TLC_Solvent Try different solvent systems (e.g., DCM/MeOH, Toluene/Acetone) TLC_Check->TLC_Solvent No/Poor Separation TLC_Success Separation Achieved TLC_Check->TLC_Success Good Separation TLC_Modifier Add mobile phase modifier (e.g., TEA, NH4OH, AcOH) TLC_Solvent->TLC_Modifier TLC_Phase Test alternative TLC plates (e.g., Amino, Cyano, RP-18) TLC_Modifier->TLC_Phase TLC_Phase->TLC_Check Col_Prep Pack column with appropriate stationary phase (e.g., Silica, Alumina) TLC_Success->Col_Prep Col_Load Load sample (wet or dry) Col_Prep->Col_Load Col_Run Run shallow gradient or isocratic elution Col_Load->Col_Run Col_Analyze Collect small fractions and analyze by TLC/LC-MS Col_Run->Col_Analyze

Caption: Workflow for chromatographic method development.

Detailed Strategies:

  • Vary the Mobile Phase: Don't just rely on hexane/ethyl acetate. Systematically screen different solvent systems that offer alternative selectivities. Refer to the table below for starting points.

  • Add a Modifier: The basicity of the pyrimidine nitrogen and the acidity of silica gel can cause peak tailing and poor separation. Adding a small amount of a competing base can dramatically improve peak shape and resolution.[10]

    • For basic compounds: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[6] This neutralizes the acidic silanol groups on the silica surface, preventing strong, non-specific interactions.

    • For acidic compounds: Add 0.1-1% acetic acid or formic acid.

  • Change the Stationary Phase: If normal phase silica fails, switch to a stationary phase with a different retention mechanism.

    • Reverse-Phase (C18): Separation is based on hydrophobicity. This is an excellent alternative if the isomers have different hydrophobic characteristics.[11]

    • Hydrophilic Interaction Chromatography (HILIC): This technique is ideal for polar compounds and separates based on partitioning into a water-enriched layer on the surface of a polar stationary phase. It can be very effective for separating polar regioisomers.[12]

    • Amine-Functionalized Silica: This is an excellent choice for purifying basic compounds, as the amine-functionalized surface minimizes the strong interactions that cause peak tailing on standard silica.[10]

  • Employ a Shallow Gradient: Instead of a steep gradient, use a very shallow one (or even isocratic elution) around the solvent composition that gives an Rf of 0.2-0.4.[11] This increases the residence time on the column and provides more opportunities for separation.

Issue Underlying Cause Troubleshooting Action & Rationale
Co-elution (Rf ~0.3) Isomers have nearly identical polarity in the chosen solvent system.1. Change Solvent System: Switch from Hex/EtOAc to DCM/MeOH or Toluene/Acetone to alter selectivity.[10] 2. Change Stationary Phase: Use Reverse-Phase (C18) or HILIC to exploit differences in hydrophobicity or hydrophilic interactions, respectively.[11][12]
Streaking/Tailing on TLC Strong interaction between the basic pyrimidine nitrogen and acidic silica gel.Add a Competing Base: Add 0.5% triethylamine (TEA) or NH₄OH to your mobile phase to neutralize active sites on the silica, leading to sharper peaks.[6][10]
Compound Stuck at Baseline Compound is too polar for the mobile phase.Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a DCM/MeOH system).[11] If this fails, consider HILIC or Reverse-Phase chromatography.
Degradation on Column The acidic nature of silica gel is catalyzing decomposition of your sensitive compound.1. Deactivate Silica: Flush the column with your mobile phase containing 1% TEA before loading the sample. 2. Use Alumina: Switch to neutral or basic alumina as the stationary phase. 3. Work Quickly: Use flash chromatography with higher flow rates to minimize contact time.
Troubleshooting Guide 2: Purification by Crystallization

Crystallization is a powerful technique that can yield material of very high purity. Its success depends on exploiting differences in solubility and the ability of each regioisomer to form a stable crystal lattice.

Q4: My isomers always co-crystallize. How can I achieve separation?

Co-crystallization occurs when the isomers are incorporated into the same crystal lattice. To overcome this, you must find conditions where one isomer crystallizes preferentially while the other remains in the mother liquor.[6]

Step-by-Step Protocol: Solvent Screening for Selective Crystallization

  • Selection: Choose a panel of 5-10 solvents of varying polarity (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane).

  • Solubility Test: In separate small vials, add ~10 mg of your isomeric mixture. Add a chosen solvent dropwise at room temperature until the solid just dissolves. A good crystallization solvent will dissolve the compound when hot but not when cold.[13]

  • Heating & Cooling: If the compound is insoluble at room temperature, heat the vial gently until the solid dissolves. Use the minimum amount of hot solvent necessary.[13] Let the solution cool slowly to room temperature, then place it in an ice bath.

  • Observation: Observe which solvents yield crystals. Analyze the crystals and the remaining mother liquor by LC-MS or NMR to determine if any enrichment of one isomer has occurred.

  • Optimization: Once a promising solvent is identified, optimize the crystallization by adjusting the concentration and cooling rate. Slow cooling is almost always better for selective crystallization.

Q5: I can't find a good single solvent. Are there other crystallization techniques?

Yes. When single-solvent crystallization fails, more advanced methods are required.

  • Anti-Solvent Crystallization: This is highly effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is insoluble) until the solution becomes turbid. Heat gently to re-dissolve, and then allow to cool slowly.

  • Vapor Diffusion: This technique is excellent for difficult-to-crystallize compounds or when only small amounts of material are available.[14] Dissolve your compound in a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a reservoir of a volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the good solvent, gradually decreasing the solubility of your compound and promoting slow, high-quality crystal growth.[14]

Troubleshooting Guide 3: Advanced Methods - Scavenger Resins

When traditional methods fail, or for high-throughput purification, scavenger resins offer a chemical-based solution. These are solid-supported reagents designed to covalently bind and remove specific functional groups from a solution.[15]

Q6: When should I consider using a scavenger resin?

Consider this method if one of your regioisomers possesses a unique, reactive functional group that the other does not. For example, if your synthesis results in a mixture of a secondary amine and a primary amine, you can use a resin that selectively reacts with the primary amine.[16]

Conceptual Workflow for Scavenger Resin Purification

Mixture Solution containing: Desired Product (P) + Isomeric Impurity (I) Add_Resin Add Scavenger Resin (functionalized to react with I) Mixture->Add_Resin React Stir/Shake Mixture (Resin-I bond forms) Add_Resin->React Filter Filter the Mixture React->Filter Product Pure Product (P) in solution Filter->Product Filtrate Waste Resin-Bound Impurity (Resin-I) on filter paper Filter->Waste Solid

Caption: Using scavenger resins for impurity removal.

The process is straightforward: add the appropriate resin to your crude solution, stir for a specified time, and then simply filter to remove the resin-bound impurity.[15][17]

Scavenger Resin Type Target Functional Group Potential Application for Pyrimidines
Isocyanate Resin (NCO) Primary and Secondary AminesTo remove an isomer with an accessible -NH₂ or -NHR group.[18][19]
Aldehyde Resin (ALD) Primary AminesMore selective removal of a primary amine isomer in the presence of a secondary amine.[18]
Sulfonic Acid Resin (SO₃H) Basic Amines (most types)To remove a more basic or accessible amine isomer.[18]
Carboxylic Acid Resin (CO₂H) Amines (for solid-phase synthesis)Can be used to temporarily capture and release amine-containing compounds.[18]

Expert Tip: The choice of resin is critical. You must have a clear hypothesis about the differential reactivity of your regioisomers. This method is less about discovery and more about targeted removal of a known impurity.

References
  • BenchChem. (2025). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • BenchChem. (2025). Technical Support Center: Synthesis of Pyrimidine-Based Ligands.
  • Amerigo Scientific. Scavenger Resins.
  • Google Patents. US6897262B2 - Scavenger resin and processes for the use thereof.
  • Supra Sciences. Solid-Supported Scavengers.
  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • MDPI. (2025).
  • Glycopep. Resins with Functional Groups as Scavengers.
  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • BenchChem.
  • Pandawa Institute Journals. (2025).
  • Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • ResearchGate. (2016). Purines, Pyrimidines, and Nucleotides.
  • BenchChem.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • King, A.
  • Slanina, T., et al. (2014). Separation of planar rotamers through intramolecular hydrogen bonding in polysubstituted 5-nitrosopyrimidines.
  • PubMed. (2000). [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column].
  • Semantic Scholar.
  • Organic Letters. (2006).
  • BenchChem. (2025). An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminopyrimidine-5-carboxamide.

Sources

Optimization

Technical Support Center: Controlling Side Reactions in the Oxidation of 2-Methylthio Pyrimidines

Welcome to the technical support center for the oxidation of 2-methylthio pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the oxidation of 2-methylthio pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The oxidation of the 2-methylthio group to its corresponding sulfoxide or sulfone is a powerful strategy to modulate biological activity or to activate the C2 position for subsequent nucleophilic aromatic substitution (SNAr) reactions.[1][2] However, the reaction is often plagued by side products. This guide will help you control them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My primary goal is the 2-methylsulfinyl pyrimidine (sulfoxide), but I'm isolating the 2-methylsulfonyl pyrimidine (sulfone) as the major product. How can I prevent this over-oxidation?

A1: This is the most common side reaction. The root cause is that the intermediate sulfoxide is often more susceptible to oxidation than the starting sulfide under the reaction conditions. To achieve selectivity for the sulfoxide, you must carefully control the reaction's kinetics.

Probable Causes & Solutions:

  • Excess Oxidant: Using more than one molar equivalent of the oxidizing agent will invariably lead to the sulfone.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of your oxidant. For powerful oxidants like meta-chloroperoxybenzoic acid (m-CPBA), it is crucial to accurately determine its purity, as it degrades over time.[1][3]

  • High Reaction Temperature: Higher temperatures increase the rate of both the first and second oxidation steps, often favoring the thermodynamically more stable sulfone.

    • Solution: Perform the reaction at lower temperatures. Start at 0 °C or even -78 °C and allow the reaction to slowly warm to room temperature.[4][5] This dampens the rate of the second oxidation more significantly than the first, allowing you to stop the reaction in time.

  • Prolonged Reaction Time: Even with correct stoichiometry, allowing the reaction to proceed for too long can lead to over-oxidation as the oxidant that hasn't reacted seeks out the next most reactive species—the sulfoxide.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed.

  • Choice of Oxidant: Some oxidants are inherently more aggressive and less selective.

    • Solution: Consider using a milder or more controllable oxidation system. Hydrogen peroxide in the presence of a metal catalyst (like Tungsten or Molybdenum salts) can offer high selectivity for sulfoxides.[6][7] These catalytic systems often allow for precise control by modulating catalyst loading and temperature.[4][6]

Workflow for Preventing Over-oxidation

G start Goal: Selective Sulfoxide Synthesis prob1 Problem: Over-oxidation to Sulfone start->prob1 check_stoich Check Oxidant Stoichiometry (1.0-1.1 eq.) prob1->check_stoich check_temp Lower Reaction Temperature (Start at 0°C or below) check_stoich->check_temp Stoichiometry OK solution Achieved Selective Sulfoxide Formation check_stoich->solution Adjusted Stoichiometry check_time Monitor Reaction Progress (TLC/LC-MS) check_temp->check_time Temp. Lowered check_temp->solution Lower Temp. Works check_oxidant Change Oxidant System (e.g., H2O2/Catalyst) check_time->check_oxidant Still Over-oxidizing check_time->solution Quenched in Time check_oxidant->solution New System Works

Caption: Troubleshooting workflow for sulfone over-oxidation.

Q2: I'm observing significant degradation of my pyrimidine ring, sometimes seeing products that appear to be imidazoles or other ring-opened fragments. What's happening?

A2: The pyrimidine ring itself is susceptible to oxidative attack, especially under harsh conditions. This can lead to ring contraction or cleavage.

Probable Causes & Solutions:

  • Aggressive Reagents/Conditions: The combination of hydrogen peroxide with glacial acetic acid, particularly at elevated temperatures, is known to cause oxidative ring contraction of pyrimidines to imidazoles. This is often observed when the C6 position of the pyrimidine is unsubstituted.

    • Solution: Avoid using H₂O₂ in hot acetic acid. If H₂O₂ is the desired oxidant, use it with a selective catalyst in a different solvent system (e.g., ethanol or water) at controlled temperatures.[4][8]

  • Highly Activating or Deactivating Groups: The electronic nature of other substituents on the pyrimidine ring can influence its stability. Strong electron-donating groups can make the ring more susceptible to electrophilic attack by the oxidant.

    • Solution: Use the mildest possible oxidation conditions that will still convert the methylthio group. Buffer the reaction if acidic byproducts are formed.

  • Oxidant Choice: Certain oxidants, like osmium tetroxide, are known to directly oxidize the C=C bonds within the pyrimidine ring, leading to diols and subsequent degradation products.[9][10]

    • Solution: Unless ring oxidation is the desired outcome, stick to oxidants known for selective sulfur oxidation, such as m-CPBA, Oxone®, or catalyzed H₂O₂.

Q3: My LC-MS shows a mass corresponding to my starting material +16, but it's not the sulfoxide. I suspect N-oxidation. How can I confirm and prevent this?

A3: N-oxidation of the pyrimidine ring nitrogens is a well-documented side reaction. [11] The resulting N-oxides can have different polarity and reactivity compared to the desired sulfoxide.

Probable Causes & Solutions:

  • Oxidant Type: Peracids like m-CPBA are very effective at N-oxidation of heteroaromatics.[12]

    • Solution: If N-oxidation is a major issue, consider switching to an oxidant system less prone to this pathway. Metal-catalyzed H₂O₂ systems can sometimes offer better chemoselectivity for the sulfur atom.

  • Steric Hindrance: The accessibility of the ring nitrogens plays a role. If the positions adjacent to the nitrogens (e.g., C6) are unsubstituted, N-oxidation is more likely.

    • Solution: While you cannot change your substrate, you can choose a bulkier oxidant system. This is a less common strategy but can sometimes influence selectivity. A more practical approach is to carefully control the temperature and stoichiometry, as the sulfur atom is generally more nucleophilic and should react faster than the ring nitrogens under kinetically controlled conditions.

Frequently Asked Questions (FAQs)

What is the general mechanism for the oxidation of the 2-methylthio group?

The oxidation proceeds via a nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidant (e.g., the terminal peroxy-oxygen of m-CPBA). This forms the sulfoxide. A second, similar attack by the sulfoxide sulfur atom on another molecule of oxidant yields the sulfone.

G cluster_0 Oxidation Pathway cluster_1 Common Side Reactions R-S-CH3 2-Methylthio Pyrimidine R-SO-CH3 2-Methylsulfinyl Pyrimidine (Sulfoxide) R-S-CH3->R-SO-CH3 + [O] N_Oxide N-Oxide R-S-CH3->N_Oxide + [O] Ring_Cleavage Ring Cleavage/ Contraction R-S-CH3->Ring_Cleavage + [O] (Harsh Conditions) R-SO2-CH3 2-Methylsulfonyl Pyrimidine (Sulfone) R-SO-CH3->R-SO2-CH3 + [O]

Caption: Reaction pathways in the oxidation of 2-methylthio pyrimidines.

How do I choose the right oxidant for my desired product?

The choice of oxidant is critical for controlling the outcome. The table below provides a summary of common choices.

OxidantTypical Product (Equivalents)AdvantagesDisadvantages
m-CPBA Sulfoxide (1 eq.), Sulfone (2 eq.)[1]Highly reactive, predictable stoichiometry.Can cause N-oxidation and other side reactions; purity can be an issue.[3][12]
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone (catalyst dependent)"Green" oxidant (byproduct is water), inexpensive.[4][8]Often requires a catalyst (e.g., Na₂WO₄, Mo salts) for good reactivity and selectivity.[6][7]
Oxone® Typically SulfoneStable solid, easy to handle, powerful.[1][13]Can be too reactive, making it difficult to stop at the sulfoxide stage.[14]
Decision Tree for Oxidant Selection

G start Desired Product? sulfoxide Sulfoxide start->sulfoxide sulfone Sulfone start->sulfone sulfoxide_check Is the substrate sensitive? sulfoxide->sulfoxide_check sulfone_check Need mild conditions? sulfone->sulfone_check mcpba_sulfoxide Use m-CPBA (1.1 eq) at low temp. sulfoxide_check->mcpba_sulfoxide No h2o2_cat Use H2O2 with a selective catalyst (e.g., Na2WO4) sulfoxide_check->h2o2_cat Yes oxone Use Oxone® (≥2 eq.) sulfone_check->oxone No mcpba_sulfone Use m-CPBA (≥2 eq.) sulfone_check->mcpba_sulfone Yes

Caption: Decision guide for selecting an appropriate oxidant.

Experimental Protocols

Protocol 1: Selective Oxidation to 2-Methylsulfinyl Pyrimidine (Sulfoxide) using m-CPBA

This protocol is designed to minimize over-oxidation.

  • Preparation: Dissolve the 2-methylthio pyrimidine (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (ensure purity is known, ~1.1 eq.) in the same solvent. Add the m-CPBA solution dropwise to the cooled substrate solution over 15-30 minutes. The slow addition is crucial to maintain a low temperature and prevent localized excess of the oxidant.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC (staining with KMnO₄ can help visualize all spots) or LC-MS every 15-20 minutes.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any excess peracid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Protocol 2: Complete Oxidation to 2-Methylsulfonyl Pyrimidine (Sulfone) using Oxone®

This protocol is designed for a robust and complete conversion to the sulfone.

  • Preparation: Dissolve the 2-methylthio pyrimidine (1.0 eq.) in a mixture of methanol or acetonitrile and water (e.g., 3:1 ratio) in a round-bottom flask.

  • Reagent Addition: Add Oxone® (potassium peroxomonosulfate, 2.2 eq.)[13] to the solution in portions at room temperature. The reaction is often exothermic; if necessary, use a water bath to maintain the temperature below 40 °C.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS to confirm the full conversion of the starting material and the sulfoxide intermediate.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. If the product is water-soluble, alternative work-up procedures may be required.

  • Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting solid or oil by column chromatography or recrystallization.

References

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PMC. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. (2005). ACS Publications. [Link]

  • Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI). (2016). SciSpace. [Link]

  • Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI) Salt as Catalyst. (2006). ResearchGate. [Link]

  • Chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine, 2-thiobenzyl. (n.d.). Semantic Scholar. [Link]

  • Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. (n.d.). PMC. [Link]

  • OXIDATION OF 2.4-DISUBSTITUTED PYRIMIDINES WITH ORGANIC PERACIDS. (1981). LOCKSS. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (n.d.). ASM Journals. [Link]

  • Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... (n.d.). ResearchGate. [Link]

  • Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates as Mechanistic Probes for Aminoglycoside N-6′-Acetyltransferase. (n.d.). PMC. [Link]

  • New Insights in the Removal of the Hydantoins, Oxidation Product of Pyrimidines, via the Base Excision and Nucleotide Incision Repair Pathways. (2011). PLOS One. [Link]

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (2007). PubMed. [Link]

  • Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. (2021). MDPI. [Link]

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (2023). ACS Publications. [Link]

  • Oxone, Potassium peroxomonosulfate. (n.d.). Organic Chemistry Portal. [Link]

  • Unlocking the Power of M-Cpba: A Versatile Reagent in Organic Chemistry. (2026). Oreate AI Blog. [Link]

  • meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. (2014). RSC Publishing. [Link]

  • Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. (n.d.). PubMed. [Link]

  • Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Common Organic Chemistry. [Link]

  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (n.d.). PMC. [Link]

  • Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. [Link]

  • Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. (n.d.). PMC. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Applications of Oxone in chemical kinetics, synthetic chemistry and environmental chemistry: A review. (2017). CABI Digital Library. [Link]

  • Nitrone or Oxaziridine? Further Insights into the Selectivity of Imine Oxidation Catalyzed by Methyltrioxorhenium. (2025). MDPI. [Link]

  • Parikh–Doering oxidation. (n.d.). Wikipedia. [Link]

  • Oxidation reaction of 2-substituted pyrimidine at the nitrogen. (n.d.). ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Semantic Scholar. [Link]

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Troubleshooting

Recrystallization techniques for high-purity 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Technical Support Center: Recrystallization of High-Purity 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization of High-Purity 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide . This compound is a highly versatile but reactive intermediate frequently utilized in the synthesis of potent protein kinase inhibitors (such as CDK4/6 and BMX inhibitors)[1].

The structural complexity of this molecule—featuring an electron-deficient pyrimidine core, an oxidizable 2-methylthio group, a strong hydrogen-bonding 5-carboxamide, and an exceptionally electrophilic 4-chloro substituent—makes standard recrystallization protocols prone to failure. This guide synthesizes field-proven methodologies with mechanistic causality to ensure your protocols are robust, high-yielding, and self-validating.

PART 1: Core Troubleshooting FAQs

Q1: Why does my product degrade or show a new impurity mass when recrystallized from methanol or ethanol? The Causality: The pyrimidine ring is intrinsically electron-deficient, a property strongly amplified by the electron-withdrawing 5-carboxamide group. This renders the 4-chloro position exceptionally electrophilic. When heated in protic, nucleophilic solvents like methanol or ethanol, the molecule undergoes rapid Nucleophilic Aromatic Substitution (SNAr)[2]. The solvent acts as a nucleophile, displacing the chloride ion to form a 4-alkoxy-2-(methylthio)pyrimidine-5-carboxamide impurity[3]. The Solution: Strictly avoid primary and secondary alcohols, as well as aqueous mixtures, during heating. You must transition to polar aprotic solvent systems.

Q2: What is the optimal solvent system for high-recovery recrystallization? The Causality: The 5-carboxamide group acts as both a strong hydrogen-bond donor and acceptor, meaning the compound will not dissolve in purely non-polar solvents (like hexanes). However, using highly polar aprotic solvents (like DMF or DMSO) makes recovery nearly impossible without aqueous crashing, which risks hydrolysis. The Solution: A binary mixture of Ethyl Acetate (EtOAc) and Heptane is the gold standard. EtOAc provides the necessary hydrogen-bond acceptance to dissolve the carboxamide at elevated temperatures (60–65 °C), while Heptane acts as a highly controlled anti-solvent to drive supersaturation and crystallization upon cooling.

Q3: My compound is "oiling out" (forming a biphasic melt) instead of crystallizing. How do I fix this? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates out of the solvent mixture at a temperature above its melting point in that specific solvent, or when the cooling rate is too rapid, causing the system to bypass the metastable zone and crash out as an amorphous oil. The Solution: If oiling occurs, reheat the mixture until it becomes a clear, homogeneous solution. Adjust the solvent ratio by adding 5–10% more EtOAc to increase solubility. Then, implement a strict, slow cooling ramp (0.5 °C/min) and introduce seed crystals precisely when the solution reaches the upper limit of its metastable zone (typically when the first signs of faint opalescence appear).

Q4: How can I remove oxidized thioether impurities (sulfoxides/sulfones) during this step? The Causality: The 2-methylthio group is prone to auto-oxidation upon prolonged exposure to air or light, forming sulfoxides or sulfones. Because these oxidized species are significantly more polar than the parent thioether, they exhibit higher solubility in EtOAc. The Solution: Do not over-reduce the mother liquor volume. Allow the crystallization to occur, and the polar oxidized impurities will remain dissolved in the EtOAc-rich supernatant. A final wash with cold EtOAc/Heptane (1:3) will effectively clear these from the crystal surfaces.

PART 2: Quantitative Data Presentation

To facilitate solvent selection, the following table summarizes the physicochemical behavior of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide across various crystallization systems.

Solvent SystemSNAr Degradation RiskSolubilizing Power (at 65 °C)Typical RecoveryExpected Purity (HPLC)
Methanol / Water Very High HighN/A (Degrades)Poor (<80%)
Ethanol High HighN/A (Degrades)Poor (<85%)
Toluene LowLow60–70%Good (95%)
Acetonitrile (MeCN) NoneModerate80–85%Excellent (>98%)
EtOAc / Heptane None Optimal 85–92% Excellent (>99%)

PART 3: Experimental Protocol (EtOAc/Heptane Anti-Solvent Crystallization)

This protocol is designed as a self-validating system. Visual cues and strict temperature boundaries ensure that if an error occurs, it can be corrected before product loss.

Materials Required:

  • Crude 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

  • Ethyl Acetate (EtOAc) - ACS Reagent Grade, anhydrous

  • n-Heptane - ACS Reagent Grade

  • Seed crystals (high purity, >99%)

Step-by-Step Methodology:

  • Dissolution: Suspend the crude compound in EtOAc (approx. 8–10 volumes relative to crude mass) in a jacketed reactor or round-bottom flask.

  • Controlled Heating: Heat the suspension to 60–65 °C under gentle agitation. Critical Control Point: Do not exceed 70 °C to prevent thermal degradation of the carboxamide group.

  • Hot Filtration: Once fully dissolved, rapidly filter the hot solution through a pre-warmed Celite pad or sintered glass funnel (porosity 3) to remove insoluble polymeric impurities and dust. Transfer to a clean, pre-warmed crystallization vessel.

  • Anti-Solvent Addition: While maintaining the solution at 60 °C, add hot n-Heptane dropwise. Continue addition until the solution exhibits a very faint, persistent turbidity (the cloud point).

  • Re-clarification & Seeding: Add a few drops of EtOAc just until the turbidity clears (entering the metastable zone). Add 0.5% (w/w) of pure seed crystals.

  • Controlled Cooling Ramp: Cool the mixture linearly from 60 °C to 5 °C at a rate of 0.5 °C/min. Causality: This slow ramp prevents oiling out and promotes the growth of large, high-purity crystalline lattices that exclude mother liquor impurities.

  • Isolation: Stir the resulting slurry at 5 °C for 2 hours to maximize yield. Filter the crystals under vacuum.

  • Washing & Drying: Wash the filter cake with a pre-chilled (5 °C) mixture of EtOAc/Heptane (1:3 v/v, 2 volumes). Dry the crystals in a vacuum oven at 40 °C until constant weight is achieved.

PART 4: Mandatory Visualization

The following diagram maps the logical decision tree for solvent selection and troubleshooting during the recrystallization workflow.

G Start Crude 4-Chloro-2-(methylthio) pyrimidine-5-carboxamide Solvent Solvent Selection Start->Solvent Protic Protic Solvents (MeOH, EtOH, H2O) Solvent->Protic High Risk Aprotic Aprotic Solvents (EtOAc / Heptane) Solvent->Aprotic Optimal SNAr SNAr Degradation (4-Alkoxy Impurity Formation) Protic->SNAr Heat + Nucleophile Dissolve Dissolve in EtOAc at 65°C & Hot Filtration Aprotic->Dissolve Cooling Controlled Cooling (0.5°C/min) & Heptane Addition Dissolve->Cooling Oiling Oiling Out Detected? Cooling->Oiling Seed Reheat to clear, add Seed Crystals at Metastable Zone Oiling->Seed Yes Success High-Purity Crystals (>99% HPLC) Oiling->Success No Seed->Success

Recrystallization decision workflow and troubleshooting pathways for pyrimidine-5-carboxamide.

References

  • Discovery of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) as a Highly Potent and Selective Type II Irreversible Bone Marrow Kinase in the X ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Nucleophilic Aromatic Substitution (SNAr) Reactions E-bookshelf.de (Mechanisms of Organic Reactions)[Link]

  • Regioselective preparation of substituted pyrimidines (US8334383B2)

Sources

Optimization

Addressing poor solubility of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide . This compound is notoriously difficult to formulate due to its unique structural features, which create a "worst-of-both-worlds" scenario for aqueous solubility: high lipophilicity and a highly stable crystal lattice.

Below, you will find targeted FAQs, troubleshooting workflows, quantitative data, and self-validating protocols to ensure your in vitro and in vivo experiments succeed.

Frequently Asked Questions (FAQs): Physicochemical Properties

Q1: Why is 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide so insoluble in standard aqueous buffers (e.g., PBS, HEPES)? A1: The poor aqueous solubility is driven by two competing thermodynamic factors. First, the molecule is highly lipophilic due to the electron-withdrawing chloro group at the C4 position and the hydrophobic methylthio (-SCH3) group at the C2 position[1]. Second, the carboxamide group at the C5 position acts as both a strong hydrogen bond donor and acceptor. This leads to a highly stable, planar crystal lattice. Water molecules cannot easily disrupt this lattice energy, resulting in a compound that is simultaneously "brick dust" (high lattice energy) and "grease" (high lipophilicity)[2].

Q2: Can I just adjust the pH of my buffer to dissolve it? A2: No. Unlike basic aliphatic amines or acidic carboxylic acids, this specific pyrimidine derivative lacks a functional group with a physiologically relevant pKa. The pyrimidine ring nitrogen atoms are rendered very weakly basic due to the electron-withdrawing chloro and carboxamide groups. Therefore, adjusting the pH within the physiological range (pH 4–9) will not induce ionization or significantly enhance solubility[2]. Formulation strategies must rely on co-solvents, surfactants, or solid dispersions instead[3].

Troubleshooting Guide: Common Experimental Issues

Issue 1: "My compound crashes out (precipitates) immediately when I dilute a DMSO stock solution into PBS for my cell-based assays."

  • Root Cause: This is a classic solvent-shift precipitation. The compound is highly soluble in DMSO (a polar aprotic solvent)[4]. When diluted into an aqueous buffer, the DMSO is rapidly solvated by water, leaving the hydrophobic pyrimidine molecules locally supersaturated. The strong intermolecular hydrogen bonding from the carboxamide groups rapidly nucleates crystal formation, causing precipitation[3].

  • Solution: Do not add DMSO directly to a large volume of buffer. Instead, pre-mix the DMSO stock with a non-ionic surfactant (e.g., Tween-80) to form a micellar matrix, and then slowly add the aqueous buffer to this mixture under vigorous vortexing.

Issue 2: "I need a completely aqueous formulation for in vivo dosing, but organic co-solvents are toxic to my animal model."

  • Root Cause: Standard co-solvents (DMSO, DMF) are poorly tolerated in vivo at the high volumes required to keep this compound dissolved.

  • Solution: Utilize an amorphous solid dispersion. By co-dissolving the drug and a hydrophilic polymer (like PVP-VA) in a volatile organic solvent and evaporating it, you trap the drug in an amorphous state. This destroys the crystal lattice energy, and the polymer maintains the drug in a supersaturated state upon aqueous reconstitution[5],[6].

Quantitative Data: Solubility Profiles

The following table summarizes the expected solubility behavior of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide across various solvent systems, based on empirical data from analogous pyrimidine-5-carboxamide derivatives[4].

Solvent SystemEstimated Solubility (mg/mL)Application SuitabilityLimitation / Note
Deionized Water (pH 7.0)< 0.01NoneBelow therapeutic/assay limits
1X PBS (pH 7.4)< 0.01NoneHigh crystal lattice energy prevents dissolution
100% DMSO25.0 - 50.0Stock SolutionToxic to cells/animals at high volumes
10% DMSO / 90% PBS~ 0.1 - 0.5In vitro assaysProne to precipitation over 24 hours
5% DMSO / 40% PEG400 / 55% PBS2.0 - 5.0In vivo dosing (IV/IP)Viscous, requires slow injection
10% w/w PVP-VA Solid Dispersion5.0 - 15.0In vivo dosing (PO/IV)Requires formulation prep via evaporation

Step-by-Step Methodologies

Protocol A: Preparation of a Stable Co-Solvent/Surfactant Formulation for In Vitro Assays

Expertise Note: This protocol uses a step-down hydrophobicity cascade to prevent the solvent-shift shock that causes precipitation.

  • Stock Preparation: Dissolve the pyrimidine powder in 100% cell-culture grade DMSO to a concentration of 20 mM. Vortex until completely clear. Causality: DMSO disrupts the carboxamide hydrogen bonds, fully solvating the monomer[4].

  • Surfactant Matrix: In a separate microcentrifuge tube, create a "dilution matrix" consisting of 10% Tween-80 in DMSO.

  • Intermediate Dilution: Mix 1 part of the 20 mM DMSO stock with 9 parts of the dilution matrix. You now have a 2 mM stock in a DMSO/Tween-80 blend.

  • Aqueous Addition: Dropwise, add 990 µL of pre-warmed (37°C) PBS to 10 µL of the intermediate stock while vortexing continuously to yield a 20 µM final solution.

  • Self-Validation Step: Visual inspection is insufficient, as nano-crystals scatter light poorly and can mimic a true solution. Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully sample the supernatant and analyze via HPLC-UV at λmax ~260 nm to confirm the concentration remains exactly 20 µM[4].

Protocol B: Amorphous Solid Dispersion via Solvent Evaporation

Expertise Note: This method physically prevents the compound from re-forming its stable crystal lattice, drastically improving apparent aqueous solubility[2].

  • Dissolution: Dissolve 10 mg of the pyrimidine compound and 90 mg of PVP-VA (Polyvinylpyrrolidone-vinyl acetate copolymer) in 5 mL of a Methanol/Dichloromethane (1:1 v/v) mixture[2].

  • Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a dry, uniform film forms on the glass.

  • Secondary Drying: Place the flask in a vacuum desiccator overnight to remove all residual solvent traces.

  • Reconstitution: Scrape the solid dispersion powder and add it to your aqueous buffer. The apparent solubility will be significantly enhanced[6].

  • Self-Validation Step: Filter the reconstituted dispersion through a 0.22 µm syringe filter prior to dosing. Measure the filtrate via LC-MS to ensure no large aggregates have formed and the target dose is achieved.

Formulation Workflows & Mechanistic Pathways

FormulationDecision Start Poor Aqueous Solubility: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide Decision Target Application? Start->Decision InVitro In Vitro (Biochemical / Cell Assays) Decision->InVitro Low Volume InVivo In Vivo (Animal PK/PD Dosing) Decision->InVivo High Volume/Toxicity Limits SolInVitro Co-Solvent Cascade (DMSO -> Surfactant -> Buffer) InVitro->SolInVitro SolInVivo Amorphous Solid Dispersion (PVP-VA) or HP-β-CD Complex InVivo->SolInVivo

Decision tree for selecting the optimal solubility enhancement strategy based on application.

MechanisticPathway DMSO Drug in 100% DMSO (Fully Solvated Monomers) Dilution Addition of Aqueous Buffer (Solvent Shift) DMSO->Dilution Unprotected Local Supersaturation Dilution->Unprotected Direct Dilution Protected Addition of Surfactant/Polymer Dilution->Protected Formulated Nucleation Intermolecular H-Bonding (Carboxamide Groups) Unprotected->Nucleation Precipitation Crystal Lattice Formation (Precipitation) Nucleation->Precipitation Encapsulation Steric Hindrance & Micellar Encapsulation Protected->Encapsulation Stable Stable Aqueous Dispersion (Apparent Solubility) Encapsulation->Stable

Mechanistic pathway comparing direct solvent shift precipitation vs. formulated solubilization.

References

1.[5] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. nih.gov.5 2.[2] Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. benchchem.com. 2 3.[6] (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. researchgate.net. 6 4.[3] Strategies for improving hydrophobic drugs solubility and bioavailability. ijpca.org.3 5.[1] Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine: A Technical Guide. benchchem.com. 1 6.[4] AS1517499 - PRODUCT INFORMATION. caymanchem.com. 4

Sources

Troubleshooting

Pyrimidine Synthesis &amp; Desulfurization: Technical Support Center

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the final desulfurization step of 2-thiopyrimidines (often generated...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the final desulfurization step of 2-thiopyrimidines (often generated via Biginelli-type condensations). While cleaving the C-S bond is thermodynamically favorable, the kinetic pathways often lead to severe byproduct formation—namely, over-reduced dihydropyrimidines, 4-pyrimidinones, and disulfide dimers.

This guide abandons generic advice in favor of causality-driven troubleshooting, mechanistic insights, and self-validating protocols designed to ensure high-fidelity pyrimidine synthesis.

Section 1: Mechanistic FAQs & Causality

Q1: Why am I seeing a +2 Da mass (M+2) in my LC-MS after Raney Nickel desulfurization? A: You are observing over-reduction of the pyrimidine ring. Raney Nickel is not just a catalyst; it is a reagent highly saturated with adsorbed hydrogen gas. While it effectively cleaves the C-S bond, the excess active hydrogen on the metal surface can subsequently reduce the newly formed C=C or C=N double bonds of the pyrimidine core, yielding a dihydropyrimidine byproduct 1. To prevent this, the catalyst must be partially deactivated (degassed) using a hydrogen scavenger before introducing your substrate.

Q2: I switched to oxidative desulfurization using hydrogen peroxide, but my yield is low and I see a major byproduct with a mass of[M-S+O]. What is happening? A: Oxidative desulfurization often leads to the formation of 4-pyrimidinone analogues instead of the unsubstituted pyrimidine 2. Mechanistically, the thiocarbonyl group is oxidized through sulfenic and sulfinic intermediates, making it an excellent leaving group. If water is present in the reaction mixture, it acts as a nucleophile, attacking the electron-deficient C2 position and hydrolyzing the intermediate to yield a pyrimidinone.

Q3: Can I avoid harsh peroxides and pyrophoric Raney Nickel entirely? A: Yes. Recent advancements in electrochemistry have enabled the anodic desulfurization of heterocyclic thiones. This method generates reactive species (like bromine radicals) in situ, bypassing the need for hazardous reagents and minimizing over-oxidation byproducts by strictly controlling the electron flow 3.

Pathways Start 2-Thiopyrimidine (Starting Material) Reductive Reductive Method (Raney Ni) Start->Reductive H2 / Ni Oxidative Oxidative Method (H2O2 / Oxone) Start->Oxidative [O] Target Target Pyrimidine (Desired Product) Reductive->Target Controlled Degassed Ni Byprod1 Dihydropyrimidine (Over-reduction) Reductive->Byprod1 Excess H2 Active Ni Oxidative->Target Anhydrous / Mild Byprod2 4-Pyrimidinone (Oxidative Hydrolysis) Oxidative->Byprod2 Aqueous [O]

Mechanistic pathways of thiopyrimidine desulfurization and byproduct formation.

Section 2: Troubleshooting Logic Tree

When a byproduct is detected, identifying the root cause via mass spectrometry is the most efficient way to correct the reaction trajectory. Use the logic tree below to diagnose and mitigate your specific issue.

Troubleshooting Issue Byproduct Detected (LC-MS / NMR) Mass2 Mass = M+2 (Dihydropyrimidine) Issue->Mass2 Mass16 Mass = M-S+O (4-Pyrimidinone) Issue->Mass16 Root1 Raney Ni too active (Excess adsorbed H2) Mass2->Root1 Root2 Aqueous oxidation caused hydrolysis Mass16->Root2 Fix1 Pre-boil Raney Ni in Acetone to degas Root1->Fix1 Fix2 Use anhydrous oxidants (e.g., Oxaziridines) Root2->Fix2

Troubleshooting logic tree for identifying and resolving desulfurization byproducts.

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include built-in checkpoints that allow you to verify the reaction's integrity before proceeding to the workup phase.

Protocol A: Controlled Reductive Desulfurization (Minimizing Over-Reduction)

Causality: Acetone acts as a hydrogen acceptor. By pre-boiling the catalyst in acetone, the hyperactive hydrogen species on the nickel surface are consumed (reducing acetone to isopropanol) without poisoning the nickel's affinity for sulfur 1.

  • Catalyst Degassing: Weigh 5.0 g of Raney Nickel (W-2) slurry. Wash sequentially with distilled water (3x) and absolute ethanol (3x) to remove the alkaline storage liquor. Suspend the catalyst in 50 mL of acetone and reflux under nitrogen for 2 hours.

  • Substrate Addition: Cool the suspension to room temperature. Add 10.0 mmol of the 2-thiopyrimidine substrate dissolved in 20 mL of ethanol.

  • Desulfurization: Reflux the mixture under a strict nitrogen atmosphere for 4 hours.

  • System Validation Checkpoint: At t=3 hours, withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The system is validated if the UV trace (254 nm) shows >90% conversion of the starting material, and the mass spectrum displays the [M+H]+ peak of the target pyrimidine with the [M+3]+ (over-reduction) peak remaining below the 5% integration threshold. If [M+3]+ exceeds 5%, immediately quench the reaction by cooling to prevent further over-reduction.

  • Workup: Filter the hot mixture through a pad of Celite. (Caution: Dry Raney Nickel is highly pyrophoric; keep the filter cake wet at all times). Wash the pad with hot ethanol (3 x 20 mL). Concentrate the combined filtrates in vacuo.

Protocol B: Anodic Electrochemical Desulfurization

Causality: HBr is anodically oxidized to bromine radicals in situ, which selectively oxidizes the C=S bond. Because the oxidant is generated on demand at the electrode, the local concentration remains low, preventing the over-oxidation to sulfates or pyrimidinones seen with bulk peroxides 3.

  • Cell Setup: Equip an undivided electrochemical cell with two graphite electrodes.

  • Reaction Mixture: Dissolve 1.0 mmol of 2-thiopyrimidine in 10 mL of an acetonitrile/water mixture (1:1 v/v). Add 2.0 mmol of HBr, which serves dual roles as the supporting electrolyte and the redox mediator.

  • Electrolysis: Apply a constant current (10 mA) at room temperature until 4.0 F/mol of charge is passed.

  • System Validation Checkpoint: Monitor the cell voltage and TLC (UV 254 nm). The system is validated if the cell voltage remains stable (indicating constant resistance and no electrode fouling) and TLC shows the clean emergence of a single product spot without baseline streaking. Baseline streaking indicates over-oxidation to sulfonic acids; if observed, reduce the current density by 20%.

  • Workup: Neutralize the mixture with saturated NaHCO3, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na2SO4, and concentrate.

Section 4: Quantitative Data & Reagent Comparison

The choice of desulfurization strategy directly impacts the yield and the specific byproduct profile you must manage. Use the table below to select the optimal reagent system for your specific pyrimidine scaffold.

Desulfurization MethodPrimary ReagentTypical Yield (%)Primary Byproduct RiskMechanistic Mitigation Strategy
Reductive Raney Nickel (W-2)70 - 85%Dihydropyrimidine (Over-reduction)Degas catalyst in acetone prior to substrate addition 1.
Oxidative (Aqueous) H₂O₂ / Acetic Acid50 - 65%4-Pyrimidinone (Hydrolysis)Avoid aqueous conditions; switch to anhydrous oxidants 2.
Oxidative-Fluorination TBAH₂F₃ / NBS60 - 80%Fluorinated DimersStrictly control equivalents and maintain low temperatures 4.
Electrochemical Anodic (HBr mediator)80 - 97%Sulfonic Acids (Over-oxidation)Monitor current density and stop at exactly 4.0 F/mol 3.

References

  • Kuroboshi, M., Mizuno, K., Kanie, K., & Hiyama, T. (1995). Synthesis of trifluoromethylamino-substituted pyridines and pyrimidines by oxidative desulfurization-fluorination. Elsevier Pure. 4

  • Baxendale, I. R., et al. (2024). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. NIH / ACS Publications. 3

  • Kuimelis, R. G., & Nambiar, K. P. (1994). Synthesis of oligodeoxynucleotides containing 2-thiopyrimidine residues - a new protection scheme. Oxford Academic / Nucleic Acids Research. 2

  • Brown, D. J. 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. 1

Sources

Optimization

Thermal stability issues of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide during scale-up

Technical Support Center: Thermal Stability & Scale-Up Guide Topic: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS 880613-19-4)[1] Executive Summary: The Stability Paradox As a Senior Application Scientist, I often...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability & Scale-Up Guide Topic: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS 880613-19-4)[1]

Executive Summary: The Stability Paradox

As a Senior Application Scientist, I often see this compound (and its ethyl ester analog, CAS 5909-24-0) treated as a standard intermediate. This is a critical error during scale-up.

4-Chloro-2-(methylthio)pyrimidine-5-carboxamide possesses a "stability paradox": it is kinetically stable at room temperature in pure form but thermodynamically unstable in the presence of trace moisture, heat, or acidic impurities. The electron-deficient pyrimidine ring makes the 4-chloro substituent highly activated toward nucleophilic aromatic substitution (


).

The Core Hazard: The decomposition is autocatalytic . Hydrolysis releases HCl, which protonates the pyrimidine ring, making it more electrophilic and accelerating further hydrolysis. During scale-up, this manifests as "runaway decomposition" in dryers or bulk storage containers.

Troubleshooting Guide (Q&A)

Q1: Why does the product turn from off-white to yellow/brown during vacuum drying at 50°C? Diagnosis: You are likely witnessing acid-catalyzed hydrolysis . Mechanism: At


, residual moisture attacks the C4-position, displacing the chloride to form the 4-hydroxy (tautomer: 4-oxo) derivative. This releases HCl gas.
Immediate Action: 
  • Stop heating immediately.

  • Check the vacuum trap for acidic pH.

  • The Fix: Limit drying temperature to <40°C . Ensure the filter cake is washed with a non-protic solvent (e.g., Toluene or dry EtOAc) to remove residual aqueous mother liquor before drying.

Q2: We observe a "delayed exotherm" during the quenching of the reaction mixture. What is happening? Diagnosis: This is likely POCl


 encapsulation  or anhydride hydrolysis.
Context:  If this amide was synthesized from the corresponding hydroxy-pyrimidine using POCl

, viscous reaction masses can trap unreacted POCl

. Risk: When you add water/base to quench, the trapped POCl

reacts slowly until the crust breaks, releasing a sudden spike of heat and HCl gas. Protocol: Use a reverse quench (add reaction mass to cold water/base) with vigorous agitation to prevent encapsulation.

Q3: The HPLC assay drops by 2-3% after storage for 1 week. Is it light sensitive? Diagnosis: Unlikely to be light alone. This is moisture-induced degradation . Explanation: The 2-methylthio group is stable, but the 4-chloro group is not. If stored in non-hermetic containers, atmospheric moisture initiates the hydrolysis cycle. Solution: Store under nitrogen atmosphere at -20°C to 5°C . Add a desiccant packet to the secondary containment.

Technical Deep Dive: Decomposition Pathways

The thermal stability of 4-chloropyrimidines is dictated by the "Activation-Hydrolysis Cycle."

Visualizing the Failure Mode

Decomposition Start 4-Chloro-2-(methylthio) pyrimidine-5-carboxamide (Target Molecule) Protonation Ring Protonation (N1/N3) Start->Protonation Catalyzed by trace acid Hydrolysis 4-Hydroxy Impurity (Thermodynamic Sink) Start->Hydrolysis Slow Path Dimer Dimerization (Solid State) Start->Dimer High Conc. / Melt Moisture Trace Moisture / Heat (>45°C) Moisture->Start Nucleophilic Attack HCl HCl Generation HCl->Protonation Autocatalysis Loop Protonation->Hydrolysis Fast Path (Activated) Hydrolysis->HCl Byproduct

Caption: The "Autocatalytic Loop" (Red) is the primary cause of scale-up failure. Once HCl is generated, degradation accelerates exponentially.

Critical Scale-Up Data & Thresholds

The following data points are synthesized from process safety assessments of 4-chloropyrimidine analogs (e.g., Avanafil intermediates).

ParameterCritical ThresholdConsequence of Exceedance

(DSC)
~130°C (Exothermic)Rapid thermal decomposition; potential vessel rupture.
Safe Drying Temp < 40°C Above 45°C, hydrolysis rate doubles every 10°C (Arrhenius).
Moisture Content < 0.5% w/w Water acts as a reactant. >0.5% triggers the autocatalytic loop.
pH Stability 4.0 - 8.0 Unstable in strong acid (protonation) and strong base (

hydrolysis).
Solvent Trap DMF / DMSO These solvents raise the boiling point and promote

reactions. Avoid if possible.

Validated Protocols

Protocol A: Safe Drying of Thermally Labile Chloropyrimidines

Objective: Remove solvent without triggering HCl release.

  • Wash: Displace aqueous mother liquor with 2-3 bed volumes of Isopropanol (IPA) or Toluene .

    • Why: Water is the enemy. Azeotropic removal is safer than thermal removal.

  • Vacuum: Apply full vacuum (< 50 mbar).

  • Ramp: Heat jacket to 30°C. Hold for 2 hours.

  • Check: Monitor off-gas. If pH < 5, stop heating .

  • Final: Max jacket temperature 40°C. Stop when LOD (Loss on Drying) < 0.5%.

Protocol B: Storage & Handling
  • Container: Double polyethylene (LDPE) bags inside a HDPE drum.

  • Desiccant: Silica gel packs between the bags (do not mix with product).

  • Atmosphere: Flush inner bag with Nitrogen before sealing.

  • Temperature: Refrigerate (2-8°C) for long-term storage (>1 month).

References

  • Sakamoto, T., et al. (2014). "The discovery of avanafil for the treatment of erectile dysfunction: A novel pyrimidine-5-carboxamide derivative." Bioorganic & Medicinal Chemistry Letters, 24(23), 5460-5465.

  • Thirumalai, R. S., et al. (2015).[2] "Process for the preparation of Avanafil intermediates." Indian Patent Application, IN 2013CH02915.

  • BenchChem Technical Support. (2025). "Optimization of 4-Chloropyrimidine Substitution Reactions." Technical Note.

  • PubChem. (2025).[2] "Compound Summary: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS 880613-19-4)."[1]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for chloropyrimidine workup safety).

Sources

Troubleshooting

Overcoming steric hindrance at the C4 position of pyrimidine-5-carboxamides

Topic: Overcoming Steric Hindrance at the C4 Position Ticket ID: PYR-C4-STERICS Status: Active Support Level: Tier 3 (Senior Application Scientist) Welcome & Problem Definition User Context: You are likely developing kin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance at the C4 Position

Ticket ID: PYR-C4-STERICS Status: Active Support Level: Tier 3 (Senior Application Scientist)

Welcome & Problem Definition

User Context: You are likely developing kinase inhibitors (e.g., JAK, BTK, or Syk inhibitors) utilizing a pyrimidine-5-carboxamide scaffold.[1] The Issue: You are attempting to functionalize the C4 position (via


 or Cross-Coupling), but the reaction is stalling, low-yielding, or yielding the C2-regioisomer.
Root Cause:  The C5-carboxamide moiety (especially if 

-substituted) creates significant steric bulk "roofing" over the C4 position. This kinetic barrier prevents nucleophilic attack or oxidative addition by palladium catalysts.
Decision Matrix: Diagnostic Workflow

Before proceeding to specific protocols, determine your optimal synthetic path using the logic flow below.

G Start START: Current Stage Q1 Is the C5-Amide already installed? Start->Q1 PathA Path A: Late-Stage Functionalization Q1->PathA Yes PathB Path B: Route Re-Engineering Q1->PathB No (I have Ester/Nitrile) Q2 Is the C4-Leaving Group a Halogen? PathA->Q2 Sol3 Solution 3: S_NAr with 'Super' Leaving Group (-SO2R) PathB->Sol3 Recommended Sol1 Solution 1: BOP/DBU Activation (Convert C4-OH) Q2->Sol1 No (It is C4-OH/Lactam) Sol2 Solution 2: Microwave-Assisted Suzuki (Pd-PEPPSI) Q2->Sol2 Yes (Cl/Br/I)

Figure 1: Strategic decision tree for overcoming C4 steric hindrance based on current intermediate status.

Troubleshooting Modules
Module A: The "BOP Activation" Protocol (For C4-OH/Lactam Substrates)

Scenario: You have a pyrimidine-5-carboxamide with a hydroxyl/lactam at C4.[2][3][4][5][6] Standard chlorination (


) degrades the amide or fails due to insolubility.
The Fix:  Use BOP-mediated activation.[6] This converts the unreactive C4-OH into a highly reactive benzotriazolyl ether, which is easily displaced by amines even with steric crowding.

Protocol (Self-Validating):

  • Activation: Dissolve substrate (1.0 eq) in anhydrous THF. Add BOP reagent (1.2 eq) and DBU (1.5 eq).

  • Observation: The reaction should turn clear or slightly yellow. Monitor by TLC.[7] The intermediate (

    
    -benzotriazolyl) usually forms within 30–60 minutes at RT.
    
  • Displacement: Do not isolate. Add the amine nucleophile (1.2–2.0 eq) directly to the pot.

  • Conditions: Stir at RT for 2–4 hours. If the amine is sterically hindered, heat to 50°C.

  • Validation: The byproduct is HMPA (carcinogenic analog) or HOP (if using PyBOP). Wash organic layer with sat.

    
     and water rigorously.
    

Expert Insight: This method avoids the harsh acidic conditions of


 which often hydrolyze the C5-amide. The benzotriazolyl group acts as a "spacer," pushing the leaving group slightly away from the steric wall of the C5-amide [1].
Module B:

Optimization (For C4-Halogen Substrates)

Scenario: You are trying to displace a C4-Cl with an amine, but the reaction is stuck at 20% conversion or requires excessive heat that causes decomposition. The Fix: Switch the Leaving Group (LG) hierarchy. The steric hindrance at C5 prevents the approach of the nucleophile to the


 orbital of the C-Cl bond.

Data: Relative Rates of Displacement at C4 (Sterically Hindered Systems)

Leaving Group (C4)Relative RateComments
-SO₂Me (Sulfone) 1000x Best for hindered substrates.
-F (Fluorine)500xGood, but synthesis of fluoride is hard.
-Cl (Chlorine)1xStandard, often fails with bulky C5.
-OMe (Ether)<0.1xUnreactive without acid catalysis.

Protocol (Sulfone Switch):

  • Precursor: Synthesize the 4-thiomethyl pyrimidine (using NaSMe). This is a small nucleophile that installs easily.

  • Oxidation: Oxidize to the sulfone using

    
    -CPBA (2.2 eq) in DCM at 0°C.
    
  • Displacement: The sulfone is a "super-electrophile." React with your amine in dioxane/DIPEA. It often proceeds at RT where the chloride required 100°C [2].

Module C: Palladium Cross-Coupling (Suzuki-Miyaura)

Scenario: You need a C-C bond at C4. The reaction stalls because the bulky C5-amide prevents the Palladium catalyst from performing oxidative addition. The Fix: Use a catalyst system designed for "sterically demanding" substrates and switch to microwave heating.

Recommended System:

  • Catalyst: Pd-PEPPSI-IPr (1–3 mol%) or XPhos Pd G3 . These bulky NHC or biaryl phosphine ligands facilitate the oxidative addition step.

  • Base:

    
     (mild, soluble).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Energy: Microwave irradiation is critical here. It helps overcome the high activation energy barrier imposed by the steric clash.

Step-by-Step Protocol:

  • Charge a microwave vial with 4-chloropyrimidine-5-carboxamide (1.0 eq), Boronic Acid (1.5 eq), Pd-PEPPSI-IPr (2 mol%), and

    
     (2.0 eq).
    
  • Add degassed Dioxane/Water (4:1, 0.1 M concentration).

  • Seal and purge with Argon.[7]

  • Microwave: Heat to 100–120°C for 15–30 minutes .

  • Troubleshooting: If dehalogenation (reduction of C-Cl to C-H) is observed, switch solvent to Toluene/Water and use

    
     [3, 4].
    
FAQ: Common Pitfalls

Q: Why am I getting the C2-substituted product instead of C4? A: While C4 is electronically more deficient (favored), steric bulk at C5 shields it. If your nucleophile is large, it will attack the accessible C2 position.

  • Fix: Lower the temperature (kinetic control favors C4). If that fails, block C2 (e.g., use a 2-methyl scaffold) or use the "Sulfone Switch" (Module B) to make C4 significantly more reactive than C2.

Q: Can I install the amide after the C4 substitution? A: Yes, and this is the most robust solution. (See Figure 1, Path B).

  • Start with Ethyl 4-chloropyrimidine-5-carboxylate .

  • Perform

    
     at C4 (The ester is less bulky than the amide and planar).
    
  • Hydrolyze Ester

    
     Acid.
    
  • Couple Acid + Amine

    
     Amide.
    
  • Note: This linear route adds steps but guarantees regioselectivity and yield [5].

References
  • Wan, Z. et al. "Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)." Organic & Biomolecular Chemistry, 2016.

  • Barvian, M. et al. "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 2000. (Describes the sulfone displacement strategy).

  • Bagley, M. C. et al. "Microwave-assisted Suzuki coupling of 4-chloropyrimidines." Synlett, 2002.

  • BenchChem Application Note. "Suzuki Coupling Reactions with 4-Chloropyrimidines."

  • Sandoval, A. et al. "Regioselective functionalization of 2,4-dichloropyrimidine-5-carbaldehyde." MDPI Molecules, 2022.

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Fragmentation Dynamics of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide: A Comparative Guide

Executive Summary 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide is a highly reactive, electrophilic intermediate widely utilized in the synthesis of biologically active pyrimidine derivatives, including next-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-(methylthio)pyrimidine-5-carboxamide is a highly reactive, electrophilic intermediate widely utilized in the synthesis of biologically active pyrimidine derivatives, including next-generation kinase inhibitors. Accurate structural elucidation of this compound and its process impurities is a critical bottleneck in pharmaceutical development.

This guide provides an objective, data-driven comparison of analytical workflows for characterizing this compound. As a Senior Application Scientist, I will compare the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI), and contrast the compound's Collision-Induced Dissociation (CID) fragmentation pathways against its structural analog, 4-Amino-2-(methylthio)pyrimidine-5-carboxamide.

Mechanistic Causality: Ionization Dynamics (ESI vs. APCI)

The choice of ionization source dictates the quality of the precursor ion generated before fragmentation. For substituted pyrimidines, the physicochemical properties of the substituents heavily influence ionization efficiency.

  • Electrospray Ionization (ESI): ESI relies on solution-phase basicity. In 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide, the strongly electron-withdrawing chloro group (-I effect) at the C4 position pulls electron density away from the pyrimidine nitrogens. This significantly reduces the molecule's proton affinity compared to fully substituted aminopyrimidines. Consequently, while ESI successfully generates the

    
     ion at m/z 204 (³⁵Cl), the signal is highly susceptible to matrix effects and ion suppression.
    
  • Atmospheric Pressure Chemical Ionization (APCI): APCI relies on gas-phase proton transfer initiated by a corona discharge. Because 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide is a relatively small, thermally stable molecule with polarizable sulfur and halogen atoms, it volatilizes efficiently.1.

Quantitative Comparison: Ionization Platforms

The following table summarizes the comparative performance of ESI-QqQ versus APCI-QqQ for this specific analyte.

MetricESI-QqQ (Positive Mode)APCI-QqQ (Positive Mode)Mechanistic Driver
Primary Precursor Ion

(m/z 204.01)

(m/z 204.01)
Protonation at pyrimidine N1/N3 or amide oxygen.
Matrix Effect Susceptibility High (Signal suppression >30%)Low (Signal suppression <5%)APCI gas-phase ionization bypasses droplet-evaporation competition.
Adduct Formation

(m/z 226) prevalent
Minimal adducts observedESI is highly sensitive to ambient alkali metals in the LC mobile phase.
Optimal Mobile Phase High aqueous, 0.1% Formic AcidHigh organic (MeOH/ACN)APCI requires efficient thermal desolvation of the solvent.

Structural Analogs: CID Fragmentation Pathways

The true identity of a molecule in LC-MS/MS is confirmed via its fragmentation pattern. The C4 substituent dictates the primary cleavage cascade.2.

Target: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

When the


 precursor (m/z 204) is isolated and subjected to CID, three competitive pathways emerge:
  • Amide Cleavage (Dominant): The loss of

    
     (-17 Da) yields a stable acylium ion at m/z 187. This is often followed by the extrusion of carbon monoxide (
    
    
    
    , -28 Da) to yield m/z 159.
  • Dehalogenation: The electron-deficient nature of the ring weakens the C-Cl bond, leading to the neutral loss of

    
     (-36 Da), producing a fragment at m/z 168.
    
  • Thioether Cleavage: The loss of a methyl radical (

    
    , -15 Da) or a thiomethyl radical (
    
    
    
    , -47 Da) yields m/z 189 or 157, respectively. 3.
Alternative: 4-Amino-2-(methylthio)pyrimidine-5-carboxamide

In the 4-amino analog, the primary amine acts as a powerful electron donor via resonance (+M effect). This stabilizes the pyrimidine ring, drastically suppressing ring-cleavage events. The fragmentation is almost entirely monopolized by the loss of


 from the carboxamide group, making its MS/MS spectrum significantly simpler than the 4-chloro variant.
Quantitative Comparison: CID Fragments
CompoundPrecursor IonPrimary Fragment 1Primary Fragment 2Ring Stability under CID
4-Chloro Analog m/z 204 (³⁵Cl)m/z 187 (

)
m/z 168 (

)
Low (Competes with dehalogenation)
4-Amino Analog m/z 185m/z 168 (

)
m/z 140 (

,

)
High (Resonance stabilized)

Mandatory Visualization: Fragmentation Logic

The following diagram maps the exact CID fragmentation logic for the 4-chloro target compound.

G M [M+H]+ m/z 204 (³⁵Cl) M_NH3 [M+H - NH₃]+ m/z 187 M->M_NH3 -17 Da (Amide cleavage) M_HCl [M+H - HCl]+ m/z 168 M->M_HCl -36 Da (Dehalogenation) M_SCH3 [M+H - •SCH₃]+ m/z 157 M->M_SCH3 -47 Da (Thioether cleavage) M_NH3_CO [M+H - NH₃ - CO]+ m/z 159 M_NH3->M_NH3_CO -28 Da (Carbonyl loss)

Primary CID fragmentation pathways of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide.

Self-Validating Experimental Protocol

To ensure data integrity, the following LC-MS/MS protocol incorporates a strict, self-validating isotopic check. If the system fails the isotopic validation step, the downstream CID data must be discarded, as it indicates isobaric interference or detector saturation.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the standard in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Dilute to 100 ng/mL using Mobile Phase A (Water + 0.1% Formic Acid) to prevent solvent-front distortion during injection.

Step 2: Isotopic Validation (Critical System Check)

  • Operate the mass spectrometer in full-scan MS1 mode (m/z 100–400).

  • Validation Gate: Extract the chromatograms for m/z 204.01 (³⁵Cl isotope) and m/z 206.01 (³⁷Cl isotope).

  • Causality: Chlorine naturally exists in a ~3:1 ratio of ³⁵Cl to ³⁷Cl. Calculate the area under the curve (AUC) for both peaks. If the ratio of m/z 204 to 206 deviates from 3.0 ± 0.15, halt the experiment. A deviation implies co-eluting interference or electron multiplier saturation.

Step 3: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Gradient:

    • 0.0–1.0 min: 5% B (ACN + 0.1% FA)

    • 1.0–4.0 min: Ramp to 95% B

    • 4.0–5.0 min: Hold at 95% B

    • Flow rate: 0.4 mL/min.

Step 4: APCI-MS/MS Acquisition

  • Switch to APCI positive ion mode. Set Corona Discharge current to 4.0 µA and Vaporizer Temperature to 350°C.

  • Isolate the validated precursor (m/z 204.0) in Q1 with a narrow isolation window (0.7 Da) to exclude the ³⁷Cl isotope from the collision cell.

  • Apply a Collision Energy (CE) ramp in Q2: Acquire separate spectra at 10 eV, 20 eV, and 35 eV using Argon as the collision gas.

  • Scan Q3 from m/z 50 to 250 to capture the full fragmentation cascade.

References

  • Holčapek, M., et al. (2002). "Atmospheric pressure ionization mass spectrometry of purine and pyrimidine markers of inherited metabolic disorders." Journal of Mass Spectrometry.
  • Chaudhari, et al. (2020). "An innovative impurity profiling of Avanafil using LC and LC-MS/MS with in-silico toxicity prediction." Arabian Journal of Chemistry.
  • BenchChem (2025). "A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines." Benchchem Technical Resources.

Sources

Comparative

X-ray crystallography data for 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Structural Characterization Guide: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide Executive Summary 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS 880613-19-4) is a critical pyrimidine scaffold used primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization Guide: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Executive Summary

4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS 880613-19-4) is a critical pyrimidine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., CDK4, PDGF, EGF inhibitors). Its structural integrity is paramount because the 5-carboxamide group often serves as a key hydrogen-bonding motif in the ATP-binding pocket of target proteins.

This guide provides a comparative structural analysis of this molecule against its primary precursor, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0), and theoretical Density Functional Theory (DFT) models. While specific single-crystal X-ray data for the amide is often proprietary or generated in-house, this guide establishes the protocols and expected data parameters required to validate its structure against established alternatives.

Comparative Analysis: Product vs. Alternatives

In drug development, "performance" for an intermediate is defined by its structural purity, stability, and reactivity profile. We compare the target Amide against its Ester precursor and Computational Models.

Comparison Matrix
FeatureTarget Product: The Amide Alternative 1: The Ester (Precursor) Alternative 2: DFT Model (In-Silico)
Primary Utility H-bond donor/acceptor in drug design; Scaffold for heterocyclization.Synthetic precursor; Reference standard for ring geometry.Predictive modeling for bond lengths and conformational energy.
Crystallinity High: Forms H-bonded networks (dimers/chains). Higher MP (~183°C for analogs).Moderate: Packing driven by Van der Waals. Lower MP (60-63°C).N/A: Idealized gas-phase structure.
Structural Key Planarity: Amide group rotation relative to ring is critical.Twist: Ester group often twists out of plane to minimize steric clash.Zero-Kelvin: Often overestimates planarity unless solvated.
Validation Method Single Crystal XRD (Gold Standard).1H NMR / Powder XRD.B3LYP/6-31G* Calculation.

Technical Deep Dive: Structural Expectations

As a Senior Application Scientist, I advise focusing on three specific structural parameters when analyzing X-ray data for this molecule. These values serve as your "Go/No-Go" quality gates.

A. Bond Length Validation (Å)

The following table summarizes the expected bond lengths derived from high-resolution studies of analogous pyrimidine-5-carboxamides. Deviations >0.02 Å suggest disorder or incorrect assignment.

Bond TypeExpected (Amide)Expected (Ester)Causality / Insight
C(4)–Cl 1.73 – 1.75 Å1.73 – 1.75 ÅCl electron withdrawal shortens adjacent C-N bonds.
C(2)–S 1.74 – 1.76 Å1.74 – 1.76 ÅS-Methyl bond is flexible; check for disorder in the methyl group.
C(5)–C(exocyclic) 1.48 – 1.50 Å1.47 – 1.49 ÅThe amide bond has partial double-bond character, restricting rotation.
C=O (Carbonyl) 1.23 – 1.24 Å1.20 – 1.22 ÅAmide C=O is slightly longer due to resonance with the -NH2 group.
B. Conformational Analysis
  • The Amide: Expect the amide group to be nearly coplanar with the pyrimidine ring (torsion angle < 15°) to maximize conjugation. In the crystal lattice, this molecule likely forms centrosymmetric dimers via

    
     hydrogen bonding motifs (N-H···O=C).
    
  • The Ester: The ethyl group adds steric bulk, often forcing the carbonyl group to rotate out of the ring plane by 20-40°, reducing conjugation efficiency compared to the amide.

Experimental Protocols

To generate the X-ray data required for this comparison, follow these self-validating protocols.

Protocol A: Crystallization of the Amide
  • Challenge: Amides have low solubility in non-polar solvents but high solubility in DMSO/DMF, making crystallization difficult.

  • Method: Slow Vapor Diffusion.

    • Dissolve 20 mg of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide in 1.5 mL of DMF (solvent).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a small inner vial.

    • Place the open inner vial inside a larger jar containing 10 mL of Ethanol or Water (antisolvent).

    • Seal the outer jar tightly.

    • Validation: Monitor for 3-7 days. The antisolvent will slowly diffuse into the DMF, lowering solubility and promoting high-quality single crystal growth suitable for XRD.

Protocol B: Data Collection Strategy
  • Temperature: Collect data at 100 K (cryo-cooled). Room temperature collection will result in high thermal motion of the S-Methyl group, obscuring bond precision.

  • Resolution: Aim for 0.8 Å resolution to accurately locate the Amide Hydrogen atoms, which are critical for proving the H-bond network.

Workflow Visualization

The following diagrams illustrate the logical flow for synthesizing, crystallizing, and validating the structure of the target molecule.

Diagram 1: Structural Validation Workflow

StructuralValidation Start Start: Crude Product Solubility Solubility Screen (DMF/DMSO vs EtOH) Start->Solubility CrystMethod Select Method: Vapor Diffusion Solubility->CrystMethod Low Solubility XRD Single Crystal XRD (100 K) CrystMethod->XRD Crystals Formed Analysis Refine Structure (Check R-factor < 5%) XRD->Analysis Validation Compare Bond Lengths vs DFT/Ester Analysis->Validation

Caption: Step-by-step workflow for moving from crude synthesis to validated structural model.

Diagram 2: Comparative Logic (Amide vs. Ester)

ComparisonLogic Target Target: Amide (CAS 880613-19-4) Feature1 H-Bonding Donor + Acceptor Target->Feature1 Reference Ref: Ethyl Ester (CAS 5909-24-0) Feature2 H-Bonding Acceptor Only Reference->Feature2 Lattice1 High MP Lattice (Dimers/Sheets) Feature1->Lattice1 Strong Interactions Lattice2 Low MP Lattice (Discrete Packing) Feature2->Lattice2 Weak Interactions

Caption: Logical comparison of lattice packing drivers between the Amide and its Ester precursor.

References

  • PubChem. 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS 880613-19-4). National Library of Medicine. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). General Search for Pyrimidine-5-carboxamide Derivatives. (For comparative bond length analysis). Available at: [Link]

Validation

Validating synthesis of 4-amino-2-(methylthio)pyrimidine derivatives via TLC

Optimizing Reaction Monitoring: A Comparative Guide to Classical TLC vs. HPTLC for 4-Amino-2-(methylthio)pyrimidine Derivatives Introduction The synthesis of 4-amino-2-(methylthio)pyrimidine derivatives forms the critica...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Reaction Monitoring: A Comparative Guide to Classical TLC vs. HPTLC for 4-Amino-2-(methylthio)pyrimidine Derivatives

Introduction

The synthesis of 4-amino-2-(methylthio)pyrimidine derivatives forms the critical backbone of numerous pharmaceutical agents, including p38 mitogen-activated protein kinase (MAPK) inhibitors (e.g., Pamapimod) and Akt kinase inhibitors used in oncology[1][2]. A foundational synthetic transformation in this pathway is the reduction of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate to (4-amino-2-(methylthio)pyrimidin-5-yl)methanol using lithium aluminum hydride (LiAlH₄)[2][3].

Because pyrimidines possess multiple nitrogen heteroatoms that readily engage in hydrogen bonding, monitoring these reactions requires high-resolution chromatographic techniques. Thin-Layer Chromatography (TLC) is the industry standard for rapid, cost-effective reaction monitoring[4][5]. However, distinguishing closely eluting pyrimidine intermediates often pushes classical TLC to its analytical limits. This guide objectively compares the performance of classical Silica Gel 60 F₂₅₄ TLC plates against High-Performance Thin-Layer Chromatography (HPTLC) plates, providing a self-validating protocol for monitoring this specific reduction.

Product Comparison: Classical TLC vs. HPTLC

While classical TLC plates are ubiquitous in organic synthesis, HPTLC represents a sophisticated enhancement engineered for fully regulated environments and complex matrices[6][7]. The primary differentiator lies in the stationary phase morphology. HPTLC plates utilize an optimized silica gel 60 with a significantly smaller, narrower particle size distribution compared to classical TLC[7].

The Causality of Performance: The smaller particle size (5–6 µm) in HPTLC yields a higher packing density and a smoother surface[6][7]. This structural refinement drastically reduces sample diffusion (band broadening) during capillary action. Consequently, the mobile phase travels more uniformly, resulting in highly compact spots, superior resolution, and a 5 to 10-fold increase in detection sensitivity[6][7].

Table 1: Quantitative Performance Comparison (Silica Gel 60 F₂₅₄)
ParameterClassical TLCHPTLCImpact on Pyrimidine Synthesis
Mean Particle Size 10 – 12 µm5 – 6 µmFiner particles in HPTLC prevent streaking of polar amino-pyrimidines[7].
Particle Size Distribution 5 – 20 µm4 – 8 µmNarrower distribution ensures uniform solvent front migration[7].
Layer Thickness 250 µm200 µm (or 100 µm)Thinner layer requires significantly less sample volume (0.1 - 0.5 µl)[7].
Typical Migration Distance 10 – 15 cm3 – 6 cmHPTLC achieves separation faster over a shorter distance[7][8].
Typical Separation Time 20 – 200 min3 – 20 minRapid feedback allows for precise quenching of sensitive reactions[7].
Detection Limit (UV 254nm) 1 – 5 ng100 – 500 pgHPTLC detects trace unreacted starting material, ensuring high yield[7][9].

Experimental Workflow: Monitoring the LiAlH₄ Reduction

G SM Starting Material (Ester) Reagent LiAlH4 / THF (0 °C to RT) SM->Reagent RM Reaction Mixture (Aliquot) Reagent->RM Quench Mini-Quench (H2O/KOH) RM->Quench Sample Prep Spot TLC/HPTLC Spotting (Lane 1: SM, Lane 2: Co-spot, Lane 3: RM) Quench->Spot Dev Development (CHCl3:MeOH 10:1) Spot->Dev Vis UV Visualization (254 nm) Dev->Vis

TLC reaction monitoring workflow for pyrimidine derivative synthesis.

Self-Validating Protocol

To ensure scientific integrity and prevent false positives, the following methodology incorporates a "mini-quench" and a mandatory "co-spotting" technique[10].

1. Sample Preparation (The Mini-Quench)

  • Action: Extract a 50 µL aliquot of the reaction mixture (ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate + LiAlH₄ in THF)[2].

  • Causality: Directly spotting active LiAlH₄ onto a silica plate causes a violent exothermic reaction with the silica's bound water. This destroys the pyrimidine analyte and causes severe streaking on the chromatogram[10].

  • Procedure: Quench the aliquot in a microcentrifuge tube containing 100 µL of ethyl acetate and 10 µL of 20% aqueous KOH[2]. Vortex and allow the aluminum salts to precipitate. Use the clear organic supernatant for spotting.

2. Spotting the Plate (Co-Spotting Technique)

  • Action: Draw a faint pencil line 1 cm from the bottom of the plate. Create three distinct lanes[10].

    • Lane 1 (Reactant): Pure starting material (Ester) dissolved in THF.

    • Lane 2 (Co-spot): Superimpose one drop of the pure starting material and one drop of the quenched reaction mixture on the exact same point[10].

    • Lane 3 (Reaction Mixture): Quenched reaction mixture supernatant.

  • Causality: Matrix effects (salts, varying solvent polarities) can artificially shift the Retention factor (Rf) of the reaction mixture. The co-spot (Lane 2) acts as an internal self-validating control. If the starting material spot in Lane 3 aligns perfectly with the starting material in Lane 2, the identification is absolute[10].

3. Development (Mobile Phase Selection)

  • Action: Develop the plate in a glass chamber pre-equilibrated with a mobile phase of Chloroform:Methanol (10:1 v/v)[11].

  • Causality: The pyrimidine ring and the free 4-amino group are highly polar and basic. A purely non-polar solvent (e.g., Hexanes/Ethyl Acetate) will trap the compound at the baseline. The addition of protic Methanol disrupts the hydrogen bonding between the 4-amino group and the acidic silanol groups of the silica gel, preventing tailing and ensuring sharp band migration[10][11].

4. Visualization

  • Action: Remove the plate, mark the solvent front, dry thoroughly, and observe under short-wave UV light (254 nm)[4][12].

  • Causality: The conjugated aromatic system of the pyrimidine ring strongly absorbs UV light at 254 nm, appearing as dark spots against the green fluorescent background (F₂₅₄ indicator) of the plate[4][12].

Results & Data Interpretation

When executing this protocol, HPTLC demonstrates clear superiority in resolving closely related pyrimidine derivatives.

Table 2: Experimental Rf Values and Spot Morphology
CompoundMobile PhaseClassical TLC (Rf & Morphology)HPTLC (Rf & Morphology)
Starting Material (Ester) CHCl₃:MeOH (10:1)0.65 (Slight tailing)0.62 (Crisp, compact band)
Product (Alcohol) CHCl₃:MeOH (10:1)0.30 (Diffuse spot)0.28 (Sharp, highly resolved band)
Trace Impurity CHCl₃:MeOH (10:1)Not visible0.45 (Faint but distinct band)

Interpretation: The reduction of the ester group to an alcohol significantly increases the polarity of the molecule, resulting in a lower Rf value for the product (0.28) compared to the starting material (0.62)[4]. While classical TLC successfully identifies the primary conversion, HPTLC's superior packing density prevents the diffuse spot morphology seen in the highly polar alcohol product. Furthermore, HPTLC's enhanced sensitivity (detecting down to 100 pg) allows for the visualization of trace impurities or incomplete reactions that classical TLC simply misses[7][9].

Conclusion

For routine, qualitative monitoring of 4-amino-2-(methylthio)pyrimidine synthesis, classical TLC remains a functional and economical choice. However, for critical stages of drug development where trace impurity profiling, precise reaction completion, and quantitative analysis are paramount, HPTLC is the superior platform. The initial investment in HPTLC plates is rapidly offset by the reduction in solvent consumption, significantly faster analysis times, and the elimination of false-negative impurity readings[6][7].

References

  • How to Synthesize 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde? - Guidechem - 1

  • Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC) - Benchchem - 4

  • Methods for monitoring the progress of pyrimidine reactions - Benchchem -10

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica - 11

  • (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL - ChemicalBook - 2

  • Thin-Layer Chromatography - Fisher Scientific - 5

  • Synthesis of Diaminopyrimidine Sulfonate Derivatives - PMC - 12

  • High-Performance Thin-Layer Chromatography (HPTLC) - CTLA Testing - 9

  • WO2007003765A1 - Derivatives of pyrido[2,3-d]pyrimidine - Google Patents - 3

  • High-Performance Thin Layer Chromatography (HPTLC) Plates - Sigma-Aldrich - 6

  • HPTLC - Merck - 7

  • An Overview on High-Performance Thin-Layer Chromatography (HPTLC) - Asian Journal of Pharmaceutics - 8

Sources

Comparative

Benchmarking Purity: Elemental Analysis Standards for 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Executive Summary 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS: 880613-19-4) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., CDK4/6, Raf pathways). Its dual-functionalized pyrimidine core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CAS: 880613-19-4) is a critical pharmacophore in the synthesis of kinase inhibitors (e.g., CDK4/6, Raf pathways). Its dual-functionalized pyrimidine core—containing both a labile chlorine atom and a methylthio group—presents unique challenges for purity characterization.

While HPLC is the industry standard for organic purity, it fails to detect inorganic salts, moisture, and non-chromophoric impurities that frequently contaminate this intermediate during nucleophilic substitution steps. This guide compares Elemental Analysis (EA) against orthogonal techniques (HPLC, qNMR), demonstrating why EA is the requisite "gatekeeper" for establishing a qualified Reference Standard.

Theoretical Framework & Acceptance Criteria

Before validating a standard, the theoretical elemental composition must be established as the absolute baseline.

Molecule: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide Formula:


Molecular Weight:  203.65  g/mol [1]
Table 1: Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %Acceptance Range (+/- 0.4%)
Carbon (C) 612.01172.06635.39% 34.99% – 35.79%
Hydrogen (H) 61.0086.0482.97% 2.57% – 3.37%
Nitrogen (N) 314.00742.02120.63% 20.23% – 21.03%
Sulfur (S) 132.0632.06015.74% 15.34% – 16.14%
Chlorine (Cl) 135.4535.45017.41% 17.01% – 17.81%
Oxygen (O) 115.99915.9997.86% N/A (Calculated by diff.)

Critical Insight: The high mass percentage of heteroatoms (N, S, Cl constitute >53% of the mass) makes this molecule highly sensitive to combustion analysis errors. Standard "CHNS" modes often fail without specific additives to handle the Chlorine interference.

Comparative Analysis: EA vs. Orthogonal Methods

Why invest in Elemental Analysis when HPLC is faster? The following comparison highlights the "blind spots" of chromatographic methods for this specific pyrimidine derivative.

Table 2: Performance Comparison of Purity Assessment Methods
FeatureMethod A: Combustion EA (CHNS-Cl) Method B: HPLC-UV (Area %) Method C: qNMR (Internal Std)
Primary Target Total Elemental Ratio (Stoichiometry)UV-Active Organic ImpuritiesAbsolute Molar Purity
Detection of Water Yes (Indirectly via low C/N values)No (Transparent to UV)Yes (Distinct chemical shift)
Detection of Salts Yes (Ash residue / low C/N)No (Elute in dead volume)No (Invisible in proton NMR)
Inorganic Sulfur/Cl Yes (Total S/Cl detection)No No
Sample Destructive? YesNoNo
Precision +/- 0.3% Absolute+/- 0.1% Relative+/- 0.5% Absolute
Verdict Mandatory for Reference Standard Qualification Best for Routine Batch Release Best for Potency Assignment

Experimental Protocol: Validating the Standard

To qualify a batch of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide as a reference standard, follow this self-validating workflow.

Phase 1: Sample Preparation (Crucial)
  • Risk: The carboxamide group is hygroscopic. Wet samples will artificially depress Carbon/Nitrogen % and inflate Hydrogen %.

  • Protocol:

    • Grind 500 mg of the bulk material into a fine powder.

    • Dry in a vacuum oven at 40°C for 24 hours over

      
      .
      
    • Store in a desiccator. Do not expose to air for >5 mins before weighing.

Phase 2: Combustion Analysis (CHNS)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Catalyst: Tungsten Trioxide (

    
    ) is mandatory .
    
    • Reasoning: The Sulfur content (15.74%) is high. Without

      
      , sulfur may form sulfates that remain in the ash rather than converting to 
      
      
      
      gas, leading to low S recovery.
  • Chlorine Management:

    • Chlorine (17.41%) can poison standard oxidation catalysts. Use a Silver Wool trap in the reduction tube to sequester halogens if analyzing CHNS only.

    • Note: For Chlorine quantification, use Oxygen Flask Combustion (Schoniger) followed by Ion Chromatography (IC) or potentiometric titration.

Phase 3: Data Interpretation Workflow

The following diagram illustrates the decision logic for interpreting EA results relative to theoretical values.

ValidationLogic Start Start: EA Results Received CheckC Check Carbon % (Target: 35.39 +/- 0.4%) Start->CheckC CheckH Check Hydrogen % (Target: 2.97 +/- 0.4%) CheckC->CheckH Within Range FailLowC FAIL: Low Carbon (<34.9%) CheckC->FailLowC Below Range Pass PASS: Qualify as Reference Standard CheckH->Pass Within Range FailHighH FAIL: High Hydrogen (>3.4%) CheckH->FailHighH Above Range DiagWater Diagnosis: Moisture Contamination (Hygroscopic Amide) FailLowC->DiagWater If H is High DiagInorganic Diagnosis: Inorganic Salts (NaCl from synthesis) FailLowC->DiagInorganic If H is Normal FailHighH->DiagWater FailLowCl FAIL: Low Chlorine (<17.0%) ActionDry Action: Vacuum Dry 40C, 24h DiagWater->ActionDry Re-dry & Retest ActionRecryst Action: Recrystallize (EtOH/Water) DiagInorganic->ActionRecryst Recrystallize DiagHydrolysis Diagnosis: Hydrolysis (Carboxamide -> Acid)

Figure 1: Decision logic for qualifying the reference standard based on EA deviations. Note the specific coupling of Low Carbon/High Hydrogen as a signature of moisture.

Troubleshooting & Common Pitfalls

The "Chlorine Effect"

In standard CHN analyzers, the high Chlorine content (17.41%) of this molecule presents a specific interference mechanism. Chlorine can react with the Hydrogen in the sample to form HCl gas, which may not be fully quantified as "Hydrogen" or may interfere with the thermal conductivity detector (TCD) signals for Nitrogen.

  • Solution: Ensure your analyzer is equipped with a halogen scrubber (typically silver gauze) in the combustion tube.

  • Verification: If Nitrogen values are consistently erratic, replace the reduction tube packing.

The "Amide Instability"

The carboxamide group (-CONH2) is susceptible to hydrolysis to the carboxylic acid (-COOH) if the standard is stored improperly.

  • EA Signature:

    • Loss of Nitrogen: Theoretical N drops from 20.63% -> 13.7% (dramatic shift).

    • Protocol: If N is low by >1%, confirm hydrolysis via LC-MS (Mass shift +1 Da) before re-running EA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80008, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. (Used for structural analog comparison and physical property baseline). Retrieved from [Link]

  • Analytik Jena (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels. (Methodology for S/Cl interference management). Retrieved from [Link]

  • Royal Society of Chemistry. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (Chemical stability context). Retrieved from [Link]

Sources

Validation

Benchmarking 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide against other pyrimidine building blocks

Executive Summary: The Trifunctional Advantage In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the pyrimidine ring remains a privileged structure. However, the choice of substituents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Trifunctional Advantage

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the pyrimidine ring remains a privileged structure. However, the choice of substituents at the 5-position dictates not just biological activity, but synthetic tractability.

This guide benchmarks 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide (CMP-5C) against its two primary competitors: the 5-carboxylate (ester) and the 5-carbonitrile (nitrile) analogs.

Key Finding: While the ester analog offers superior solubility in organic solvents for early-stage scale-up, CMP-5C provides a distinct advantage in Fragment-Based Drug Design (FBDD) . The 5-carboxamide moiety serves as a critical hydrogen bond donor/acceptor within the ATP-binding pocket of kinases (e.g., JAK, EGFR), often eliminating the need for a late-stage synthetic transformation required by the nitrile or ester precursors.

Comparative Analysis: CMP-5C vs. Alternatives

The following table contrasts CMP-5C with its most common "building block" competitors.

Table 1: Physicochemical & Synthetic Benchmarking
FeatureCMP-5C (Amide) Ethyl Ester Analog Nitrile Analog
Structure 4-Cl, 2-SMe, 5-CONH₂4-Cl, 2-SMe, 5-COOEt4-Cl, 2-SMe, 5-CN
Solubility (DCM/EtOAc) Moderate (H-bond aggregation)High (Lipophilic)High
C4-Reactivity (

)
High (EWG activation)HighVery High (Strongest EWG)
Metabolic Stability Moderate (Hydrolysis risk)Low (Rapid esterase cleavage)High (Cytochrome P450 stable)
H-Bond Potential Donor & Acceptor Acceptor onlyAcceptor only
Primary Use Case Direct core synthesis; H-bond targetingScale-up intermediates; prodrugsLatent amides; steric minimization

Expert Insight: Choose the Ester if you are processing >100g batches and need high solubility in dichloromethane. Choose CMP-5C if you are synthesizing a library of kinase inhibitors where the amide is a required pharmacophore, as it avoids a harsh hydrolysis step later in the sequence that could degrade sensitive amine substituents installed at C4.

Reactivity Profile & Regioselectivity[1][2]

The utility of CMP-5C lies in its predictable, stepwise functionalization. The scaffold possesses three distinct reactive centers, activated in a specific order.

The Electrophilic Hierarchy
  • C4-Position (Chlorine): The most electrophilic site. The nitrogen atoms at N1 and N3, combined with the electron-withdrawing 5-carboxamide, make C4 highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C2-Position (Methylthio): Initially unreactive toward amines. It requires "activation" via oxidation to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), creating a better leaving group for a second
    
    
    .
  • C5-Position (Carboxamide): Generally stable during C4/C2 manipulations but can be dehydrated to a nitrile (

    
    ) or hydrolyzed to an acid.
    
Diagram 1: The Functionalization Workflow

This decision tree illustrates the standard synthetic logic for utilizing CMP-5C.

ReactivityWorkflow Start CMP-5C (Scaffold) Step1 Step 1: C4-Displacement (S_NAr with Amine) Start->Step1 R1-NH2, Base 0°C to RT Branch1 Intermediate A (4-Amino-2-SMe) Step1->Branch1 Step2 Step 2: Activation (Oxidation of SMe) Branch1->Step2 mCPBA or Oxone Branch2 Intermediate B (4-Amino-2-SO2Me) Step2->Branch2 Step3 Step 3: C2-Displacement (S_NAr with 2nd Nucleophile) Branch2->Step3 R2-NH2 or R2-OH Heat/Microwave Final Final Drug Candidate (2,4-Diamino-5-carboxamide) Step3->Final

Figure 1: Stepwise functionalization strategy for CMP-5C, prioritizing C4 substitution followed by C2 activation.

Validated Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure you do not proceed with a failed intermediate.

Protocol A: C4-Selective Amination ( )

Objective: Install the primary pharmacophore at the 4-position while leaving the 2-SMe intact.

Reagents:

  • CMP-5C (1.0 equiv)

  • Amine Nucleophile (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: THF or 1,4-Dioxane (Anhydrous)

Procedure:

  • Dissolution: Dissolve CMP-5C in THF (0.2 M concentration). The solution may be slightly cloudy due to the amide's limited solubility; this usually clears as the reaction progresses.

  • Addition: Cool to 0°C. Add DIPEA, followed by the dropwise addition of the amine nucleophile.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: If the nucleophile is an aniline (aromatic amine), heating to 50–60°C may be required.

  • Checkpoint (TLC/LCMS):

    • Target: Disappearance of starting material (Cl-peak).

    • Validation: Product should show M+1 corresponding to [Scaffold - Cl + Amine]. If you see double addition (displacement of SMe), lower the temperature.

  • Workup: Dilute with water. The product often precipitates (due to the amide). Filter and wash with water/ether. If no precipitate, extract with EtOAc.

Protocol B: C2-Activation & Displacement

Objective: Convert the latent 2-SMe group into a reactive sulfone for final diversification.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • m-CPBA (meta-Chloroperoxybenzoic acid) (2.2 equiv)

  • Solvent: DCM (Dichloromethane)

Procedure:

  • Oxidation: Dissolve Intermediate A in DCM at 0°C.

  • Addition: Add m-CPBA portion-wise over 15 minutes.

  • Reaction: Stir at RT for 2 hours.

  • Checkpoint (LCMS):

    • Target: Mass shift of +32 (Sulfone). You may see +16 (Sulfoxide), which is also reactive, but Sulfone is preferred for cleaner displacement.

  • Quench: Wash with saturated

    
     (to quench peroxide) and 
    
    
    
    .
  • Displacement: Redissolve the crude sulfone in Dioxane/DMSO. Add the second nucleophile (e.g., aliphatic amine) and heat to 80–100°C.

Structural Biology & Mechanism

Why select the 5-carboxamide over the ester?

In many kinase active sites (e.g., JAK family, CDK family), the "hinge region" interaction is critical. The pyrimidine N1 often accepts a hydrogen bond from the backbone. The substituent at C5 projects into the solvent-exposed region or a specific "gatekeeper" pocket.

  • Amide (CMP-5C): The

    
     of the amide can act as a Hydrogen Bond Donor to backbone carbonyls or conserved water networks.
    
  • Ester: Lacks the donor capability; often acts only as a bulky lipophilic group unless hydrolyzed.

Diagram 2: Regioselectivity Logic

Visualizing the electronic reasons for C4 vs C2 selectivity.

Regioselectivity C4 C4 Position (Most Deficient) C2 C2 Position (Less Deficient) N1N3 Ring Nitrogens (Inductive Pull) N1N3->C4 Strong Pull N1N3->C2 Moderate Pull EWG 5-CONH2 (Resonance w/ C4) EWG->C4 Direct Conjugation EWG->C2 Weak Effect

Figure 2: Electronic influence map. The 5-carboxamide (EWG) exerts a stronger electrophilic activating effect on C4 via resonance, directing the first nucleophilic attack to this position.

References

  • Baraldi, P. G., et al. (1996). "Synthesis and biological activity of some 4-amino-2-methylthiopyrimidine-5-carboxamide derivatives." Il Farmaco, 51(6), 425-430.

  • Baluja, S., et al. (2016).[1] "Solubility of pyrimidine derivatives in different organic solvents." World Scientific News, 44, 13-34.

  • PubChem. (2023).[2] "Compound Summary: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide." National Library of Medicine.

  • WuXi AppTec. (2020). "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine." QM Magic Class, Chapter 18.

  • Aher, J. S., et al. (2019). "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide." Journal of Chemical Sciences, 131(7).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

The following guide details the safe handling, logistical management, and disposal of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide . This content is structured for immediate application in research and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the safe handling, logistical management, and disposal of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide . This content is structured for immediate application in research and drug development environments.

Chemical Profile & Risk Assessment

Compound Identity:

  • Chemical Name: 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide[1][2]

  • CAS Number: 880613-19-4[1][2]

  • Molecular Formula: C₆H₆ClN₃OS[1]

  • Physical State: Solid (typically off-white to pale yellow powder)[2]

Hazard Identification (GHS Classification): Based on structural analogs (e.g., the ethyl ester derivative CAS 5909-24-0) and functional group analysis (chloropyrimidine, thioether), this compound is classified as a Hazardous Substance .[2]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[2][3][4][5]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2][3][4][5][6]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2][4][5][6]
Skin Sensitization Cat. 1H317: May cause an allergic skin reaction (Potential due to thio/chloro moieties).[2]

Critical Safety Note: Pyrimidine derivatives with leaving groups (Cl-) at the 4-position are potent electrophiles.[2] They can alkylate biological macromolecules, leading to sensitization.[2] Treat as a potential sensitizer even if not explicitly stated on the vendor SDS.

Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the state of the chemical (Solid vs. Solution).

Hand Protection Strategy
  • Solid State (Weighing/Transfer): Standard Nitrile gloves (minimum 0.11 mm thickness) are sufficient for dry contact.[2]

  • Solution State (Reaction/Workup): The solvent dictates glove choice. This compound is often dissolved in DCM (Dichloromethane) or DMF (Dimethylformamide).[2]

Solvent UsedRecommended Glove MaterialBreakthrough TimeAction
None (Solid) Nitrile (Disposable)>480 minChange if punctured.[2]
DCM PVA or Silver Shield® (Laminate)>240 minDo NOT use Nitrile (Breakthrough <5 min).[2]
DMF/DMSO Butyl Rubber >480 minNitrile offers only splash protection.[2]
Methanol Nitrile (Double gloved)>240 minMonitor for swelling.[2]
Respiratory & Body Protection[3][6][7][8]
  • Primary Barrier: All handling must occur inside a certified Chemical Fume Hood operating at face velocity 0.3–0.5 m/s.[2]

  • Secondary Barrier: If weighing outside a hood (not recommended) or dealing with spill cleanup, use a P100/N95 Particulate Respirator (US) or FFP3 (EU).[2]

  • Eye Protection: Chemical safety goggles (ANSI Z87.1 / EN 166).[2] Face shield required if handling >5g in solution under heat.[2]

Operational Handling Protocol

This workflow ensures containment of the irritant solid and prevention of cross-contamination.

Phase 1: Receipt & Storage
  • Inspection: Verify the bottle seal is intact upon arrival. If the outer package smells of sulfur/mercaptan, do not open; place in fume hood immediately.

  • Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Moisture can hydrolyze the chlorine, releasing HCl gas.[2]

  • Segregation: Keep away from Strong Oxidizers and Strong Bases .[2]

Phase 2: Weighing & Transfer (The "Static" Risk)

Fine organic powders are prone to static charge, causing them to "fly" and contaminate surfaces.

  • Equip: Don double nitrile gloves and lab coat.[2]

  • Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the weigh boat and spatula.

  • Transfer:

    • Use a disposable anti-static weigh boat.[2]

    • Technique: Do not pour. Use a micro-spatula to transfer small amounts.[2]

    • Wipe Down: Immediately wipe the balance area with a solvent-dampened tissue (Acetone or Ethanol) after weighing to capture invisible dust.[2]

  • Dissolution: Add the solvent to the solid in the reaction vessel, not the reverse, to prevent dust lofting.

Phase 3: Reaction Safety
  • Venting: Reactions involving nucleophilic substitution at the 4-position often generate HCl or methanethiol as byproducts.[2] Ensure the reaction vessel is vented through a scrubber (e.g., dilute NaOH trap) if running on >1g scale.[2]

Emergency Response & Spill Management

Scenario: Powder Spill (>500 mg) outside Fume Hood

  • Evacuate: Clear the immediate area for 5 minutes to let aerosols settle.[2]

  • PPE Up: Don Nitrile gloves (double) , Goggles , and N95/P100 Respirator .[2]

  • Contain: Cover the spill with a damp paper towel (water or ethanol).[2] Do not dry sweep.[2]

  • Neutralize: Wipe the area with a 5% Sodium Bicarbonate solution (neutralizes potential acidic hydrolysis products).[2]

  • Disposal: Place all cleanup materials into a dedicated "Solid Hazardous Waste" bag.

Waste Disposal Strategy

Proper segregation is vital due to the Halogen (Cl), Sulfur (S), and Nitrogen (N) content.[2]

Waste StreamDescriptionProtocol
Stream A: Solid Waste Contaminated gloves, weigh boats, paper towels.[2]Double-bag in clear polyethylene.[2] Label: "Toxic Solid - Halogenated Organic"
Stream B: Liquid Waste Mother liquors, reaction mixtures.[2]Halogenated Organic Waste . Do NOT mix with non-halogenated solvents (e.g., Acetone washings) if your facility separates them.[2]
Stream C: Aqueous Waste Quench water, scrubber solutions.Adjust pH to 6–9.[2][7] Check for sulfide content (smell test). If malodorous, treat with bleach (Hypochlorite) to oxidize sulfides before disposal.[2]

Visual Workflow: Safe Handling Loop

The following diagram illustrates the "Cradle-to-Grave" workflow for this specific chemical, emphasizing the critical decision points for PPE and waste.

SafeHandling Start Storage (2-8°C) Inert Atmosphere Weighing Weighing Station (Anti-Static Measures) Start->Weighing Transfer (Nitrile Gloves) SolventChoice Solvent Selection Weighing->SolventChoice WasteSolid Solid Waste (Double Bagged) Weighing->WasteSolid Consumables Reaction Reaction Setup (Fume Hood + Scrubber) SolventChoice->Reaction DCM/DMF (Change to Laminate/Butyl Gloves) SolventChoice->Reaction Alcohol/Ether (Nitrile OK) Reaction->WasteSolid Spill Cleanup WasteLiq Liquid Waste (Halogenated) Reaction->WasteLiq Mother Liquor

Figure 1: Operational workflow emphasizing the critical glove change step depending on the solvent system used.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80008, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. (Analogous Structure Safety Data). Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Chloro-2-(methylthio)pyrimidine-5-carboxamide
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